3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRNGGWFAYLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351478 | |
| Record name | 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336879-99-3 | |
| Record name | 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Williamson ether synthesis, offering insights into the mechanistic underpinnings and rationale for experimental choices. A complete workflow for purification using column chromatography is described, followed by a thorough characterization of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex organic molecules.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic compound featuring an aldehyde, an ether linkage, and a halogenated benzyl group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The aldehyde group serves as a reactive handle for a multitude of transformations, including reductive amination, Wittig reactions, and condensations, while the ether linkage provides metabolic stability and conformational flexibility.
The synthesis of this target molecule is most efficiently achieved through the Williamson ether synthesis, a classic and reliable method for forming C-O-C bonds.[1][2] This strategy involves the nucleophilic substitution (S_N2) reaction between a phenoxide and an alkyl halide.[2][3] Our strategic approach involves the deprotonation of 3-hydroxybenzaldehyde to form a potent nucleophile, which then displaces a halide from 2-chloro-6-fluorobenzyl halide. This pathway is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Mechanistic Rationale: The Williamson Ether Synthesis
The core of this synthesis is the S_N2 reaction between the sodium or potassium salt of 3-hydroxybenzaldehyde (a phenoxide) and 2-chloro-6-fluorobenzyl halide.
Step 1: Deprotonation. The reaction is initiated by deprotonating the phenolic hydroxyl group of 3-hydroxybenzaldehyde. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient for this purpose. The base abstracts the acidic phenolic proton to generate a phenoxide ion. This anion is a significantly stronger nucleophile than the neutral alcohol, which is crucial for driving the reaction forward.[4]
Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-chloro-6-fluorobenzyl halide. This attack occurs from the backside of the carbon-leaving group bond in a concerted mechanism, leading to the inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[2][5]
Causality of Experimental Choices:
-
Choice of Electrophile: A primary benzylic halide (e.g., 2-chloro-6-fluorobenzyl bromide) is the ideal electrophile. Primary halides are highly reactive in S_N2 reactions and are sterically unhindered, minimizing the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][5][6]
-
Choice of Base: Potassium carbonate is an excellent choice. It is strong enough to deprotonate the phenol but is not so aggressively basic as to promote significant side reactions. It is also inexpensive, easy to handle, and can be easily removed by filtration after the reaction.
-
Choice of Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is optimal. These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the rate of the S_N2 reaction.[3]
The overall synthetic transformation is depicted below:
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Physicochemical properties of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 336879-99-3)[1]. As experimental data for this specific molecule is not extensively published, this document leverages established chemical principles and cross-validates information from structurally analogous compounds to provide a robust, predictive profile. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development and synthetic chemistry, offering expert insights into its characterization, handling, and application. The narrative explains the causality behind its properties and outlines self-validating experimental protocols for its synthesis and analysis.
Chemical Identity and Structural Analysis
This compound is a polysubstituted aromatic ether. Its structure integrates three key components: a benzaldehyde ring, a benzyl ether linkage, and a halogenated (chloro, fluoro) aromatic ring. This unique combination of functional groups dictates its chemical reactivity and physical properties.
The aldehyde group is an electron-withdrawing group that deactivates the benzaldehyde ring toward electrophilic substitution but activates the carbonyl carbon for nucleophilic attack. The ether linkage provides flexibility to the molecule. The 2-chloro and 6-fluoro substituents on the benzyl ring are strongly electron-withdrawing, influencing the electronic environment of the entire molecule and serving as potential sites for further chemical modification.
Table 1: Chemical Identifiers and Structural Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 336879-99-3 | [1] |
| Molecular Formula | C₁₄H₁₀ClFO₂ | N/A |
| Molecular Weight | 264.68 g/mol | N/A |
| Chemical Structure | ![]() | N/A |
Physicochemical Properties: A Comparative and Predictive Overview
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The data presented below are based on established trends observed in closely related analogs, such as other substituted benzaldehydes and benzyl ethers.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Comparative Value | Rationale & Significance |
| Appearance | White to off-white or pale yellow solid | Based on analogs like 2-Chloro-6-fluorobenzaldehyde[2][3] and 4-((3-Fluorobenzyl)oxy)benzaldehyde[4]. The color may depend on purity. |
| Melting Point | 35-55 °C (estimated) | The related precursor, 2-chloro-6-fluorobenzaldehyde, melts at 32-35 °C[2][5]. The larger, more complex structure of the target molecule suggests a slightly higher melting point, similar to the 46-50 °C range of an isomer[4]. |
| Boiling Point | > 200 °C at atmospheric pressure (decomposes) | High molecular weight and polarity suggest a high boiling point. Benzaldehyde boils at 179°C[6]. Vacuum distillation would be required to prevent decomposition. |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, chloroform, ethyl acetate | The molecule is largely nonpolar due to its two aromatic rings. Like its precursors, it is expected to be insoluble in water but soluble in common organic solvents[2][3][7]. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 (estimated) | The presence of two aromatic rings and halogens increases lipophilicity. This value is estimated based on analogs and suggests good membrane permeability, a key factor in drug design. |
Spectroscopic Profile: An Expert's Projection
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectral features of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. The expected spectrum is dominated by the aldehyde and ether groups, with contributions from the aromatic rings.
-
~3050-3100 cm⁻¹ (Aromatic C-H Stretch): Characteristic of the C-H bonds on both aromatic rings.
-
~2850 cm⁻¹ and ~2750 cm⁻¹ (Aldehyde C-H Stretch): This pair of weak to medium bands, known as a Fermi doublet, is highly characteristic of the aldehyde C-H bond[8].
-
~1700-1710 cm⁻¹ (C=O Carbonyl Stretch): A very strong, sharp peak indicating the aldehyde carbonyl group. Its position is consistent with aromatic aldehydes[8][9].
-
~1580-1600 cm⁻¹ (Aromatic C=C Stretch): Multiple bands indicating the vibrations of the carbon-carbon bonds within the aromatic rings[8].
-
~1250 cm⁻¹ (Aryl Ether C-O Stretch): A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether linkage.
-
~1050 cm⁻¹ (Benzyl Ether C-O Stretch): A strong band for the symmetric C-O-C stretch.
-
~750-800 cm⁻¹ (C-Cl Stretch): A medium to strong band indicating the carbon-chlorine bond.
-
~1000-1100 cm⁻¹ (C-F Stretch): A strong band characteristic of the carbon-fluorine bond.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR is used to determine the structure by showing the number and electronic environment of hydrogen atoms.
-
δ ~9.9-10.1 ppm (1H, singlet): The aldehyde proton (-CHO). Its significant downfield shift is due to the deshielding effect of the carbonyl group and the aromatic ring[10].
-
δ ~7.2-7.8 ppm (~7H, multiplet): The aromatic protons. The signals from the two rings will overlap, creating a complex multiplet pattern. Protons on the benzaldehyde ring will be influenced by the meta-ether linkage, while protons on the benzyl ring will show coupling to the fluorine atom (H-F coupling).
-
δ ~5.2 ppm (2H, singlet): The benzylic protons (-O-CH₂-Ar). This signal appears as a singlet because there are no adjacent protons. Its chemical shift is characteristic of protons attached to a carbon adjacent to both an oxygen atom and an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its overall formula and connectivity.
-
Molecular Ion Peak (M⁺): Expected at m/z ≈ 264 and 266. The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is a characteristic isotopic signature of a molecule containing one chlorine atom.
-
Key Fragmentation: The most probable fragmentation pathway is the cleavage of the benzylic ether bond. This would result in two major fragments:
-
A peak at m/z 141/143 , corresponding to the [2-chloro-6-fluorobenzyl]⁺ cation.
-
A peak at m/z 121 , corresponding to the [3-hydroxybenzaldehyde] radical cation.
-
Methodologies for Synthesis and Characterization
Trustworthy protocols are self-validating. The following methodologies describe a reliable synthesis route and a standard workflow for characterization, ensuring reproducibility and accuracy.
Proposed Synthetic Pathway: Williamson Ether Synthesis
This is the most logical and field-proven method for preparing the target compound. It involves the reaction of a phenoxide with a benzyl halide.
Step-by-Step Protocol:
-
Deprotonation: Dissolve 1.0 equivalent of 3-hydroxybenzaldehyde in a polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add 1.2 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Nucleophilic Substitution: Add 1.05 equivalents of 2-chloro-6-fluorobenzyl chloride to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Proposed Williamson ether synthesis workflow.
Standard Protocol for Physicochemical Characterization
A logical workflow ensures all necessary data is collected to confirm the identity, purity, and properties of the final compound.
Caption: Standard workflow for analytical characterization.
Conclusion
While comprehensive experimental data for this compound is limited in public literature, this guide provides a robust and scientifically grounded profile of its physicochemical properties through expert analysis and comparison with structurally related compounds. The predicted spectroscopic data, coupled with the detailed protocols for its synthesis and characterization, offers researchers a reliable and practical framework to approach their work with this molecule. Its structure suggests potential as a key intermediate in the synthesis of novel pharmaceuticals and other high-value chemical entities.
References
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PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]
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GSRS. (n.d.). 4-((3-FLUOROBENZYL)OXY)BENZALDEHYDE. Retrieved from [Link]
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ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
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ScenTree. (n.d.). Benzaldehyde (CAS N° 100-52-7). Retrieved from [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
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International Journal of Industrial Chemistry. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]
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NIH. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. Retrieved from [Link]
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Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]
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Synthonix. (n.d.). 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. Retrieved from [Link]
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Unraveling the Molecular Blueprint: A Spectroscopic Guide to 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a molecule of interest in contemporary drug discovery and development. In the absence of direct experimental data in publicly available literature, this document serves as a predictive guide based on foundational spectroscopic principles and extensive data from analogous chemical structures. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed interpretive logic and hypothetical experimental protocols.
Introduction: The Significance of Spectroscopic Characterization
The compound this compound possesses a unique combination of functional groups: a benzaldehyde moiety, a benzyl ether linkage, and a halogenated aromatic ring. This structural complexity makes it a valuable scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior, which are critical steps in any drug development pipeline. This guide provides a robust predictive framework for these spectroscopic data, empowering researchers to anticipate and interpret their experimental findings.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. The predictions are derived from established principles of spectroscopy and analysis of data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra, offering a window into the molecule's precise atomic arrangement.
To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.01 | s | 1H | H-aldehyde | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group, appearing as a sharp singlet.[1] |
| ~7.85 | d (J ≈ 7.5 Hz) | 1H | H-6 | Aromatic proton ortho to the aldehyde group, deshielded by its electron-withdrawing effect. |
| ~7.65 | s | 1H | H-2 | Aromatic proton between two electron-donating/withdrawing groups, expected to be a singlet or a narrow triplet. |
| ~7.50 | t (J ≈ 7.8 Hz) | 1H | H-5 | Aromatic proton meta to the aldehyde, showing a typical triplet splitting pattern. |
| ~7.40 | t (J ≈ 8.0 Hz) | 1H | H-4' | Aromatic proton on the halogenated ring, deshielded by the adjacent chlorine and fluorine atoms. |
| ~7.30 | d (J ≈ 7.5 Hz) | 1H | H-4 | Aromatic proton ortho to the ether linkage. |
| ~7.20 | t (J ≈ 8.5 Hz) | 1H | H-5' | Aromatic proton on the halogenated ring. |
| ~7.10 | d (J ≈ 8.0 Hz) | 1H | H-3' | Aromatic proton on the halogenated ring. |
| ~5.25 | s | 2H | -OCH₂- | The benzylic protons of the ether linkage, appearing as a singlet as they have no adjacent protons. The chemical shift is influenced by the adjacent oxygen and aromatic ring.[2] |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | C=O | The aldehyde carbonyl carbon resonates at a characteristic downfield position.[3] |
| ~161.0 (d, ¹JCF ≈ 250 Hz) | C-6' | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| ~159.0 | C-3 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |
| ~137.0 | C-1 | Quaternary carbon of the benzaldehyde ring. |
| ~135.0 (d, ²JCF ≈ 15 Hz) | C-2' | Quaternary carbon adjacent to the fluorine-bearing carbon, showing a smaller two-bond coupling. |
| ~132.0 | C-5' | Aromatic CH carbon on the halogenated ring. |
| ~130.0 | C-5 | Aromatic CH carbon on the benzaldehyde ring. |
| ~129.0 | C-1' | Quaternary carbon of the halogenated ring. |
| ~125.0 (d, ³JCF ≈ 3 Hz) | C-4' | Aromatic CH carbon showing a small three-bond coupling to fluorine. |
| ~124.0 | C-6 | Aromatic CH carbon on the benzaldehyde ring. |
| ~122.0 | C-4 | Aromatic CH carbon on the benzaldehyde ring. |
| ~115.0 (d, ²JCF ≈ 20 Hz) | C-3' | Aromatic CH carbon showing a two-bond coupling to fluorine. |
| ~114.0 | C-2 | Aromatic CH carbon on the benzaldehyde ring. |
| ~68.0 | -OCH₂- | The benzylic carbon of the ether linkage.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3070-3030 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the aromatic rings.[4] |
| ~2850 & ~2750 | Medium, Sharp | Aldehyde C-H Stretch | The two distinct peaks for the aldehydic C-H stretch are highly diagnostic for an aldehyde functional group.[3][5] |
| ~1705 | Strong, Sharp | C=O Stretch (Aldehyde) | The carbonyl stretch of an aromatic aldehyde is typically found in this region, with the conjugation to the aromatic ring lowering the frequency compared to an aliphatic aldehyde.[6] |
| ~1600, ~1580, ~1470 | Medium to Strong | Aromatic C=C Stretch | These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. |
| ~1250 | Strong | Aryl-O-CH₂ Stretch (Asymmetric) | The asymmetric C-O-C stretching of the aryl ether linkage.[4] |
| ~1050 | Strong | Aryl-O-CH₂ Stretch (Symmetric) | The symmetric C-O-C stretching of the aryl ether linkage. |
| ~1100-1000 | Strong | C-F Stretch | The carbon-fluorine bond stretch typically appears in this region. |
| ~800-600 | Strong | C-Cl Stretch | The carbon-chlorine bond stretch is expected in this lower frequency region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. The following is a predicted fragmentation pattern under electron ionization (EI).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 264/266 | [M]⁺˙ (Molecular Ion) | - |
| 263/265 | [M-H]⁺ | H• |
| 235/237 | [M-CHO]⁺ | CHO• |
| 141/143 | [C₇H₅ClFO]⁺ | C₇H₅O• |
| 125 | [C₇H₄FO]⁺ | C₇H₅Cl• |
| 107 | [C₇H₇O]⁺ | C₇H₄ClFO• |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₄ClFO₂• |
Note: The presence of chlorine gives rise to isotopic peaks (M and M+2) in an approximate 3:1 ratio for fragments containing a chlorine atom.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
The initial fragmentation is expected to involve the loss of a hydrogen radical from the aldehyde, a common pathway for benzaldehydes.[7] Another likely fragmentation is the cleavage of the C-C bond between the aldehyde and the aromatic ring, resulting in the loss of a formyl radical. Cleavage of the ether bond is also anticipated, leading to the formation of the 2-chloro-6-fluorobenzyl cation and the 3-oxybenzaldehyde radical, or vice versa. The formation of the tropylium ion (m/z 91) is a very common and stable fragment in the mass spectra of benzyl-containing compounds.[8]
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to rigorous experimental protocols is essential. The following are detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data for this compound.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) will likely be necessary due to the lower natural abundance of ¹³C.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
IR Data Acquisition
-
Sample Preparation:
-
If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for a solid or liquid sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
For Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.
-
-
Data Acquisition (FT-IR Spectrometer):
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
MS Data Acquisition
-
Sample Introduction (GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an aliquot of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Mass Spectrometry Analysis (Electron Ionization):
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
The molecules are ionized using a standard electron energy of 70 eV.
-
The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-500).
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, this document offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The presented data, interpretations, and experimental protocols are intended to guide the synthesis, purification, and characterization of this and structurally related compounds, thereby accelerating the pace of scientific discovery.
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Introduction: The Chemical Versatility and Biological Promise of Benzaldehyde Scaffolds
An In-Depth Technical Guide to the Potential Biological Activities of Benzaldehyde Derivatives
Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone molecule in organic chemistry, renowned for its characteristic almond-like scent and its role as a precursor in the synthesis of a vast array of chemical compounds.[1] Found naturally in fruits like almonds, apricots, and figs, its derivatives form a large class of compounds characterized by a benzene ring substituted with a formyl group.[2][3] This basic scaffold allows for extensive functionalization, leading to a rich chemical diversity that has attracted significant interest in the fields of medicinal chemistry and drug development.
Historically, the biological potential of benzaldehyde and its derivatives has been recognized, with early studies in the 1980s demonstrating their anticancer properties.[1][3] These compounds exhibited selective toxicity towards cancer cells while showing minimal harm to normal cells, a highly desirable trait for therapeutic agents.[2][3] Beyond oncology, the structural versatility of benzaldehyde derivatives has led to the discovery of a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple enumeration of activities to provide a deeper understanding of the underlying mechanisms of action, the structure-activity relationships that govern their potency, and the detailed experimental protocols required to validate these effects in a laboratory setting. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers with the knowledge to effectively explore and harness the therapeutic potential of the benzaldehyde scaffold.
Antimicrobial Activity: Disrupting Microbial Defenses
Benzaldehyde derivatives have long been recognized as environmentally safe antimicrobial compounds with a broad spectrum of activity against bacteria and fungi.[5][6] Their mechanism of action often involves direct interaction with the microbial cell surface, leading to a loss of membrane integrity and subsequent cell death.[6]
Mechanism of Action
The primary antimicrobial mechanism for many hydroxybenzaldehydes is attributed to their phenolic nature.[6] These compounds interact with the proteins and lipids in the bacterial cell membrane, disrupting its structure and function. This disruption leads to the leakage of essential intracellular constituents, such as ions and nucleic acids, and can also cause the coagulation of cytoplasmic components, ultimately inhibiting growth or causing cell death.[6] Furthermore, the formation of Schiff bases—compounds formed by reacting benzaldehyde derivatives with primary amines—has been shown to yield potent antimicrobial agents, often exhibiting enhanced activity compared to the parent aldehyde.[7] The imine group (C=N) in the Schiff base is a critical pharmacophore that is often implicated in their biological activity.
Structure-Activity Relationship Insights
The antimicrobial potency of benzaldehyde derivatives is highly dependent on their substitution pattern.
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the benzene ring are critical. Hydroxybenzaldehydes show significant biocidal activity, which often increases with the number of hydroxyl groups.[6]
-
Other Substituents: The introduction of electron-withdrawing groups, such as a nitro group (NO₂), has been shown to increase the antibacterial potency of Schiff base derivatives.[7]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate the microbial cell membrane, a key step in exerting its effect.
Quantitative Data: Antimicrobial Potency
The efficacy of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound/Derivative | Target Microorganism | Activity Metric (MIC in µg/mL) | Reference |
| Schiff Base Derivative 3c | Candida | 24 | [7] |
| Schiff Base Derivative 3e | Staphylococcus aureus | Zone of Inhibition: 1.9 - 3.0 cm | [7] |
| Benzaldehyde | Aspergillus flavus | Fungicidal | [5] |
| Hydroxybenzaldehydes | Bacteria | Bactericidal | [6] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a benzaldehyde derivative against a bacterial strain, a fundamental assay in antimicrobial research.[8][9][10]
Causality and Rationale: The broth microdilution method is a quantitative technique that establishes the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[11] This is preferred over diffusion assays for determining precise potency, as it overcomes issues related to the compound's solubility and diffusion rate in agar.[12] Using a 96-well plate format allows for the simultaneous testing of multiple concentrations and replicates, ensuring high throughput and statistical validity.[9] A growth indicator like resazurin is often used to provide a clear, colorimetric endpoint, where the change from blue to pink indicates metabolic activity (i.e., microbial growth).[8][9]
Materials:
-
96-well sterile microtiter plates
-
Test benzaldehyde derivative
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (solvent, e.g., DMSO)
-
Resazurin sodium salt solution (0.015% w/v)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the compound at its highest desired concentration is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 100 µL from well 11 is discarded. Well 12 serves as the growth control (no compound).
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[10] Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well after addition.
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to each well (wells 1-12), bringing the total volume to 200 µL.
-
Controls: Include a positive control (a known antibiotic) and a negative/solvent control on the same plate to validate the assay.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC can be determined visually as the lowest concentration of the compound where no turbidity (growth) is observed.[9]
-
Resazurin Indicator (Optional but Recommended): Add 30 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is determined as the lowest concentration that prevents the color change from blue (no growth) to pink (growth).[8]
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Benzaldehyde derivatives have emerged as potent anti-inflammatory agents by modulating key signaling pathways that regulate the production of inflammatory mediators.[4][13]
Mechanism of Action
The anti-inflammatory effects of many benzaldehyde derivatives are mediated through the inhibition of critical enzymes and transcription factors involved in the inflammatory cascade. A common experimental model involves stimulating macrophage cells (like RAW264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response.[13][14][15]
In this model, derivatives have been shown to:
-
Inhibit iNOS and COX-2 Expression: They suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[13][14][15][16]
-
Suppress Pro-inflammatory Cytokines: The secretion of cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is significantly reduced.[14]
-
Inactivate the NF-κB Pathway: They prevent the activation of nuclear factor-κB (NF-κB), a pivotal transcription factor for inflammatory genes, by inhibiting the phosphorylation of its inhibitor, IκB.[14]
-
Modulate MAPK Signaling: Certain derivatives can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are upstream regulators of inflammatory responses.[4]
-
Induce Heme Oxygenase-1 (HO-1): Some compounds induce the expression of the antioxidant and anti-inflammatory enzyme HO-1 through the activation of the Nrf2 transcription factor.[14][15]
Visualization: Anti-inflammatory Signaling Pathway
The following diagram illustrates the key signaling pathways involved in LPS-induced inflammation in macrophages and the points of intervention by benzaldehyde derivatives.
Caption: Intervention points of benzaldehyde derivatives in inflammatory signaling.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated RAW264.7 macrophage cells.[17]
Causality and Rationale: Measuring the inhibition of NO production is a primary and robust method for screening anti-inflammatory compounds.[18] Macrophages are key cells in the inflammatory response, and their production of NO via iNOS is a hallmark of activation.[4] The Griess reaction is a simple, cost-effective, and reliable colorimetric assay that measures nitrite concentration, which serves as a direct proxy for NO production. By pre-treating cells with the test compound before LPS stimulation, we can directly assess its ability to suppress this specific inflammatory pathway.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test benzaldehyde derivative
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old medium. Treat the cells with various concentrations of the benzaldehyde derivative (dissolved in DMEM) for 1-2 hours. Include a vehicle control (e.g., DMSO diluted in medium).
-
Inflammatory Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Leave some wells untreated (no LPS, no compound) as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM).
-
Add 50 µL of Griess Reagent Component A to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. A parallel MTT assay should be performed to ensure the observed inhibition is not due to cytotoxicity.[14]
Anticancer Activity: A Multi-pronged Attack on Malignancy
The anticancer potential of benzaldehyde derivatives has been a subject of research for decades, with recent studies uncovering sophisticated mechanisms that go beyond simple cytotoxicity.[1] These compounds can induce apoptosis, halt cell cycle progression, and, crucially, overcome the resistance that cancer cells develop to conventional therapies.[19][20]
Mechanism of Action
The anticancer effects of benzaldehyde are notably linked to its ability to disrupt key protein-protein interactions and signaling pathways that are hijacked by cancer cells to promote survival and proliferation.
-
Targeting the 14-3-3ζ Protein: A significant breakthrough was the discovery that benzaldehyde directly targets the 14-3-3ζ protein.[1][2] It inhibits the interaction between 14-3-3ζ and its client proteins, one of which is the phosphorylated form of histone H3 (H3S28ph).[3][20] This interaction is critical for the transcriptional regulation of genes involved in treatment resistance and epithelial-mesenchymal plasticity (EMP), a process that allows cancer cells to metastasize.[2][20] By blocking this interaction, benzaldehyde can suppress metastasis and resensitize resistant cancer cells to treatments like radiation.[20]
-
Inhibition of Signaling Pathways: By inhibiting 14-3-3ζ, benzaldehyde indirectly suppresses multiple cancer-related signaling pathways, including PI3K/AKT/mTOR, STAT3, and NF-κB.[1]
-
Induction of Apoptosis: Some benzyloxybenzaldehyde derivatives induce apoptosis (programmed cell death) in cancer cells, which may involve the disruption of mitochondrial function.[19]
-
Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[19]
Visualization: Anticancer Mechanism Workflow
This diagram illustrates the mechanism by which benzaldehyde overcomes treatment resistance and suppresses metastasis.
Caption: Benzaldehyde's dual action on cancer cell survival and metastasis.
Quantitative Data: Cytotoxic Activity
The cytotoxic (cell-killing) activity of a compound is measured by its IC₅₀ value, the concentration required to inhibit 50% of cell growth or viability.
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| Benzyloxybenzaldehyde derivatives | HL-60 (Human promyelocytic leukemia) | Significant activity at 1-10 µM | [21] |
| Benzohydrazide derivative 9a | MCF-7 (Human breast cancer) | 2 | [19] |
| Benzaldehyde | Radiation-resistant cancer cells | Inhibits growth | [20] |
| Benzaldehyde | Osimertinib-resistant cancer cells | Inhibits growth | [20] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a widely used, colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[22][23][24]
Causality and Rationale: This assay relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[23] The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable and quantifiable measure of cell viability and allows for the calculation of an IC₅₀ value, the standard metric for cytotoxicity.[25]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Test benzaldehyde derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the benzaldehyde derivative. Include wells for a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Benzaldehyde derivatives, particularly those with hydroxyl substitutions, often exhibit significant antioxidant activity.[26][27]
Mechanism of Action
The antioxidant capacity of these compounds is typically evaluated based on two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The ORAC assay is a typical HAT-based method.[28][29]
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical, oxidant, or metal ion. Assays like DPPH, ABTS, FRAP, and CUPRAC are primarily based on the SET mechanism.[26][29][30]
The structure of the benzaldehyde derivative greatly influences its antioxidant power. Dihydroxybenzaldehydes, for instance, are potent antioxidants. Their activity is not just dependent on the presence of two hydroxyl groups but also on their relative positions on the benzene ring, which affects the molecule's oxidation potential.[26]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common and reliable method for assessing the in vitro antioxidant capacity of benzaldehyde derivatives.[26][31]
Causality and Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the SET mechanism.[30] DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum.[26] When an antioxidant is added, it donates an electron or hydrogen atom to DPPH•, neutralizing it and causing the solution to decolorize. The degree of color change, measured as a decrease in absorbance, is directly proportional to the antioxidant capacity of the compound.[26] This method is simple, rapid, and widely used for screening the radical scavenging activity of natural and synthetic compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test benzaldehyde derivative
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a stock solution of the test derivative and the positive control in methanol. Create a series of dilutions from these stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.
-
Add a small volume of the different dilutions of the test compound or standard to the wells (e.g., 20 µL).
-
For the blank/control, add the solvent (methanol) instead of the test sample to the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically between 515-518 nm).[26]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentrations of the test compound to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Emerging Area: Neuroprotective Potential
While less explored than other activities, the neuroprotective potential of benzaldehyde derivatives is an emerging field of interest. Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases and ischemic stroke.[32][33] The evaluation of neuroprotective agents requires a comprehensive approach using both in vitro and in vivo models.[32][34][35] For instance, benzimidazole derivatives, which can be synthesized from benzaldehydes, have been investigated as inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease.[36]
Experimental Protocol: General In Vitro Screening for Neuroprotection
This protocol provides a generalized workflow for the initial screening of compounds for neuroprotective activity using neuronal cell cultures.
Causality and Rationale: The primary goal is to determine if a compound can protect neurons from a specific toxic insult. A common in vitro model involves inducing cell death in a neuronal cell line (e.g., SH-SY5Y) using a neurotoxin like 6-hydroxydopamine (6-OHDA) to model Parkinson's disease or hydrogen peroxide (H₂O₂) to induce oxidative stress.[32][33] By pre-treating the cells with the test compound, one can assess its ability to mitigate the toxin-induced cell death, typically measured by a viability assay like MTT. This provides a rapid and effective first-pass screen to identify promising neuroprotective candidates for further in vivo testing.[32][35]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., H₂O₂, glutamate, or 6-OHDA)
-
Test benzaldehyde derivative
-
MTT assay reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture and differentiate SH-SY5Y cells according to standard protocols to obtain a more neuron-like phenotype. Seed the cells in 96-well plates.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the benzaldehyde derivative for a period of 1 to 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a predetermined concentration of the neurotoxic agent (e.g., 100 µM H₂O₂) for a specified duration (e.g., 24 hours). A control group should receive only the neurotoxin without the test compound.
-
Assessment of Cell Viability: Following the toxic insult, assess the viability of the neurons using the MTT assay as described in the anticancer section.
-
Data Analysis: Compare the viability of cells pre-treated with the benzaldehyde derivative to those treated with the toxin alone. A significant increase in cell viability in the pre-treated group indicates a neuroprotective effect.
Conclusion and Future Directions
The benzaldehyde scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. From disrupting microbial cell walls to modulating complex inflammatory and oncogenic signaling pathways, these compounds demonstrate significant therapeutic potential. The ability of certain derivatives to overcome treatment resistance in cancer by targeting specific protein-protein interactions highlights the sophistication of their mechanisms and opens new avenues for developing combination therapies.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel benzaldehyde derivatives. Adherence to these validated, self-correcting systems is paramount for generating reproducible and reliable data. Future research should focus on leveraging the structure-activity relationship insights to design next-generation derivatives with enhanced potency and selectivity. Exploring synergistic combinations with existing drugs and further investigating their potential in neuroprotection are promising directions that could unlock the full therapeutic value of this versatile chemical class.
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A Technical Guide to the Discovery and Synthesis of Novel Halogenated Benzaldehydes
Introduction: The Strategic Importance of Halogenated Benzaldehydes
In the landscape of modern organic synthesis, halogenated benzaldehydes stand out as exceptionally versatile and valuable building blocks. Their utility spans across numerous industries, but they are particularly indispensable in the realms of pharmaceutical and agrochemical development.[1][2] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the benzaldehyde scaffold profoundly influences a molecule's physicochemical properties. This modification can enhance metabolic stability, modulate lipophilicity for improved membrane permeability, and refine binding affinity to biological targets.[3][4][5][6] Consequently, these compounds serve as critical intermediates in the synthesis of complex molecular architectures, including kinase inhibitors for cancer therapy and next-generation pesticides.[7][8]
This guide provides an in-depth exploration of the synthetic strategies employed to create these vital compounds, moving from foundational electrophilic aromatic substitution to modern, highly regioselective C–H functionalization methodologies. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key concepts with workflow diagrams, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this crucial area of chemical synthesis.
Foundational Synthetic Strategies: Electrophilic Aromatic Substitution (EAS)
The classical approach to halogenating aromatic rings is Electrophilic Aromatic Substitution (EAS). This method involves the generation of a potent electrophile (e.g., Br⁺, Cl⁺) which is then attacked by the electron-rich benzene ring. For less reactive substrates like benzaldehyde—where the aldehyde group is deactivating—a Lewis acid catalyst such as AlCl₃ or FeCl₃ is typically required to polarize the halogen-halogen bond and create a sufficiently powerful electrophile.[9]
The primary challenge with EAS on a substituted benzene ring is controlling regioselectivity. The aldehyde group is a meta-director due to its electron-withdrawing nature. Therefore, direct halogenation of benzaldehyde tends to yield the meta-substituted product. While useful for specific targets, this inherent selectivity limits access to the often more desirable ortho and para isomers, necessitating the development of more sophisticated synthetic strategies.
General Mechanism of Electrophilic Aromatic Halogenation
The mechanism involves the activation of the halogen by a Lewis acid catalyst to form a highly electrophilic complex. This complex is then attacked by the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores the ring's aromaticity and yields the halogenated product.
Caption: General mechanism for Lewis acid-catalyzed electrophilic aromatic halogenation.
Modern Strategies for Regiocontrolled Halogenation
The limitations of classical EAS have driven the development of innovative methods that offer precise control over the position of halogenation. These modern strategies are particularly crucial for accessing ortho-substituted benzaldehydes, which are common motifs in pharmacologically active molecules.
C–H Functionalization via Transient Directing Groups
One of the most powerful modern techniques is the transition-metal-catalyzed direct functionalization of otherwise inert C–H bonds. This approach utilizes a "directing group" that coordinates to a metal catalyst and positions it in close proximity to a specific C–H bond, typically at the ortho position.
A significant advancement in this area is the use of transient directing groups.[10] Instead of requiring a permanent directing group that must be installed and later removed—adding steps to the synthesis—a transient group reversibly binds to the substrate's existing functional group (in this case, the aldehyde). It forms an imine intermediate in situ, directs the catalytic halogenation, and then dissociates upon completion, leaving the final product and regenerating the catalyst.[10] This "traceless" approach is highly efficient and atom-economical. Palladium catalysts are frequently employed for these transformations, demonstrating excellent yields and broad functional group tolerance.
Caption: Palladium-catalyzed ortho-halogenation using a transient directing group strategy.
Halogen Exchange (Halex) Reactions for Fluorination
Direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine. A more controlled and practical approach for synthesizing fluorobenzaldehydes is the Halogen Exchange (Halex) reaction.[11] This process typically involves the nucleophilic substitution of a chloro or bromo substituent with fluoride, using an alkali fluoride salt like potassium fluoride (KF) in a high-boiling point, dipolar aprotic solvent such as sulfolane.[11] This method provides a simple, single-stage route to valuable fluorinated benzaldehydes from readily available chlorobenzaldehyde precursors.[11]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of key halogenated benzaldehyde intermediates.
Protocol 1: Direct Chlorination for meta-Chlorobenzaldehyde Synthesis [12]
This protocol describes the Lewis acid-catalyzed direct chlorination of benzaldehyde, which selectively yields the meta-isomer.
-
Reagents & Equipment:
-
Benzaldehyde
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorine (Cl₂) gas
-
Dichloroethane (solvent)
-
Jacketed glass reactor with gas inlet, mechanical stirrer, and condenser
-
Ice bath
-
-
Procedure:
-
Charge the reactor with dichloroethane and anhydrous AlCl₃ under an inert atmosphere (e.g., Nitrogen).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add benzaldehyde to the cooled mixture over a period of 1 hour while maintaining the temperature.
-
Once the addition is complete, begin bubbling chlorine gas through the reaction mixture at a controlled rate.
-
Maintain the reaction temperature at 50 °C and monitor the reaction progress by gas chromatography (GC).
-
Upon completion (typically when benzaldehyde conversion reaches >90%), stop the chlorine flow and cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Separate the organic layer. Wash with a sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain m-chlorobenzaldehyde.
-
Protocol 2: Palladium-Catalyzed ortho-Bromination of Benzaldehyde
This protocol utilizes a transient directing group strategy for the highly regioselective synthesis of ortho-brominated benzaldehydes.
-
Reagents & Equipment:
-
Substituted Benzaldehyde
-
Palladium(II) Acetate (Pd(OAc)₂)
-
4-Trifluoromethylaniline (transient directing group)
-
N-Bromosuccinimide (NBS) (bromine source)
-
Potassium Carbonate (K₂CO₃) (base)
-
Toluene (solvent)
-
Schlenk flask, magnetic stirrer, heating mantle, condenser
-
-
Procedure:
-
To a Schlenk flask, add the benzaldehyde substrate, 4-trifluoromethylaniline, Pd(OAc)₂, K₂CO₃, and NBS.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure ortho-brominated benzaldehyde.
-
Data Summary: Comparison of Synthetic Methodologies
The choice of synthetic method depends heavily on the desired halogen, regioselectivity, and scale of the reaction. The following table summarizes key quantitative data for representative halogenation methods.
| Method | Target Product | Starting Material | Key Reagents/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Direct Chlorination (EAS) | 3-Chlorobenzaldehyde | Benzaldehyde | Chlorine, AlCl₃ | Dichloroethane | 50 | >79 | [7][12] |
| Direct Bromination (EAS) | 3-Bromobenzaldehyde | Benzaldehyde | Bromine, AlCl₃ | Dichloroethane | 40 | ~85 | [13][14] |
| Halogen Exchange (Halex) | 3-Chloro-4-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Sulfolane | 210-215 | ~70 | [7][11] |
| Pd-Catalyzed C-H Chlorination | 2-Chlorobenzaldehyde | Benzaldehyde | Pd(OAc)₂, Pyridone Ligand, NCS | Dichloroethane | 120 | High | |
| Pd-Catalyzed C-H Bromination | 2-Bromobenzaldehyde | Benzaldehyde | Pd(OAc)₂, TDG, NBS | Toluene | 120 | Moderate-Good | |
| Pd-Catalyzed C-H Iodination | 2-Iodobenzaldehyde | Benzaldehyde | Pd(OAc)₂, TDG, NIS | Dioxane | 100 | Moderate-Good |
NCS: N-Chlorosuccinimide; NBS: N-Bromosuccinimide; NIS: N-Iodosuccinimide; TDG: Transient Directing Group
Applications in Drug Discovery and Development
Halogenated benzaldehydes are not merely synthetic curiosities; they are foundational pillars in the construction of life-saving medicines. The strategic placement of a halogen can confer significant advantages to a drug candidate.[5]
-
Enhancing Pharmacokinetic Properties: The trifluoromethyl (CF₃) group, often installed via precursors derived from halogenated benzaldehydes, is a powerful bioisostere for other groups and is known to increase metabolic stability and lipophilicity, improving a drug's absorption and distribution profile.[1]
-
Serving as Synthetic Handles: A bromine or iodine atom on the aromatic ring is an excellent functional group for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This allows for the efficient construction of complex molecular scaffolds from the benzaldehyde core.
-
Key Intermediates for APIs: Specific halogenated benzaldehydes are critical for the synthesis of approved drugs. For example, fluorinated benzaldehyde derivatives are indispensable for constructing sophisticated Active Pharmaceutical Ingredients (APIs) like the PARP inhibitor Rucaparib, used in oncology.[4] Similarly, 3-chlorobenzaldehyde derivatives are key starting materials for a class of kinase inhibitors that target signaling pathways dysregulated in cancer cells.[7]
Caption: Role of halogenated benzaldehydes in the drug discovery workflow.
Conclusion and Future Outlook
The synthesis of halogenated benzaldehydes has evolved dramatically from classical, often blunt, electrophilic substitutions to highly sophisticated and precise catalytic C–H functionalization reactions. The advent of transient directing groups has revolutionized access to ortho-substituted isomers, providing chemists with unprecedented control over molecular design. As the demand for structurally complex and functionally optimized drug candidates continues to grow, so too will the need for novel synthetic methodologies. Future research will likely focus on developing even more sustainable and efficient protocols, potentially leveraging photoredox catalysis or enzymatic halogenation to perform these critical transformations under milder and more environmentally benign conditions.[15][16][17] The continued innovation in this field is essential for fueling the pipeline of next-generation therapeutics and advanced materials.
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- Pd‐catalyzed ortho‐halogenation of benzaldehydes with N‐chloro and...
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- m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure.
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- Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Applic
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- Explore Our Unique Oligohalogenated Arylaldehydes for Drug Discovery Projects! Life Chemicals.
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- Electrophilic halogen
- Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogen
- Regioselective arene halogenation using the FAD-dependent halogenase RebH. PubMed.
- Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation.
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- 17. researchgate.net [researchgate.net]
In Silico Analysis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde: A Technical Guide to Target Identification and Interaction Modeling
Abstract: This technical guide provides a comprehensive framework for the in silico evaluation of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a novel small molecule with therapeutic potential. In the absence of empirical data, this document outlines a systematic, computationally-driven approach to hypothesize and investigate its mechanism of action. We present a dual-target analysis, exploring the compound's interaction with two plausible yet distinct protein targets: Aldehyde Dehydrogenase 1A3 (ALDH1A3) and HIV-1 Reverse Transcriptase (RT). This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for molecular docking and molecular dynamics simulations. The causality behind each experimental choice is explained, ensuring technical accuracy and fostering a deeper understanding of the computational drug discovery process. All protocols are designed as self-validating systems, with an emphasis on robust data interpretation and cross-verification of results.
Introduction: Unveiling the Potential of a Novel Benzaldehyde Derivative
The compound this compound represents a compelling starting point for a drug discovery campaign. Its chemical architecture, featuring a benzyloxybenzaldehyde scaffold, is reminiscent of known bioactive molecules. Specifically, derivatives of benzyloxybenzaldehyde have demonstrated potent and selective inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance[1][2][3][4]. Concurrently, the presence of a 2-chloro-6-fluorobenzyl moiety is a structural feature found in a class of highly potent non-nucleoside inhibitors of HIV-1 Reverse Transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus.
This guide, therefore, embarks on a dual-pronged in silico investigation to model the interactions of this compound with both ALDH1A3 and HIV-1 RT. By employing a rigorous and validated computational workflow, we aim to predict the binding affinity, identify key molecular interactions, and assess the stability of the potential protein-ligand complexes. This comparative analysis will provide a foundational hypothesis for the compound's mechanism of action, guiding future experimental validation and lead optimization efforts.
Target Selection Rationale and Structural Insights
The selection of ALDH1A3 and HIV-1 RT as primary hypothetical targets is grounded in established structure-activity relationships (SAR) of analogous compounds.
Aldehyde Dehydrogenase 1A3 (ALDH1A3)
ALDH1A3 is a cytosolic enzyme that plays a crucial role in the biosynthesis of retinoic acid[5][6]. Its overexpression is linked to poor prognosis in several cancers, making it a promising therapeutic target[2][4]. The benzyloxybenzaldehyde scaffold is a known pharmacophore for ALDH1A3 inhibition, with the methyloxy linker being a key determinant of inhibitory activity[1].
Key Active Site Residues for Inhibitor Binding: The active site of ALDH1A3 is a well-defined tunnel. Key residues involved in the binding of inhibitors and the natural substrate, retinoic acid, include L471, R139, T140, W189, and the catalytic C314[7][8]. The specificity of inhibitors for ALDH1A3 over other isoforms like ALDH1A1 and ALDH1A2 is influenced by non-conserved residues such as Y472[9].
HIV-1 Reverse Transcriptase (RT)
HIV-1 RT is a vital enzyme for the viral life cycle, responsible for transcribing the viral RNA genome into DNA. It is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket approximately 10 Å from the polymerase active site, inducing a conformational change that inhibits DNA synthesis[10][11].
Key Residues in the Non-Nucleoside Inhibitor Binding Pocket (NNIBP): The NNIBP is a highly plastic, hydrophobic pocket. Key residues that interact with NNRTIs include K101, K103, V106, V108, Y181, Y188, G190, P225, F227, W229, L234, and Y318[1][12][13]. Mutations in these residues are a common cause of drug resistance.
In Silico Modeling Workflow: A Step-by-Step Guide
This section details the protocols for preparing the ligand and protein structures, performing molecular docking, and running molecular dynamics simulations. The open-source software AutoDock Vina and GROMACS are utilized for these tasks.
Ligand and Protein Preparation
A standardized preparation protocol is essential for reliable and reproducible results.
-
Obtain Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=Cc1cccc(OCC2=C(F)C=CC=C2Cl)c1. This can be converted to a 3D structure using software like Avogadro or online tools.
-
Energy Minimization: The initial 3D structure of the ligand should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: The minimized ligand structure should be saved in a PDB file format.
-
Preparation for Docking (PDBQT format): Using AutoDock Tools, convert the PDB file to the PDBQT format. This step adds Gasteiger charges and defines the rotatable bonds.
-
Retrieve Protein Structures: Download the crystal structures of human ALDH1A3 (PDB ID: 5FHZ) and HIV-1 RT in complex with a non-nucleoside inhibitor (PDB ID: 6C0N) from the RCSB Protein Data Bank.
-
Pre-processing: Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB files. For HIV-1 RT, which is a heterodimer, ensure both chains are present.
-
Add Hydrogens and Charges: Using software like AutoDock Tools or Chimera, add polar hydrogens and assign appropriate charges (e.g., Kollman charges for proteins).
-
File Format Conversion for Docking (PDBQT format): Convert the processed PDB files of both proteins into the PDBQT format using AutoDock Tools.
Workflow for Ligand and Protein Preparation
Caption: Initial preparation steps for ligand and protein structures.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.
-
Define the Binding Site (Grid Box):
-
For ALDH1A3 (PDB: 5FHZ): Center the grid box on the co-crystallized retinoic acid ligand to define the active site tunnel.
-
For HIV-1 RT (PDB: 6C0N): Center the grid box on the co-crystallized non-nucleoside inhibitor to define the NNIBP.
-
The size of the grid box should be sufficient to encompass the entire binding pocket and allow for ligand flexibility. A size of 25x25x25 Å is a good starting point.
-
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.
-
Analyze Docking Results:
-
Binding Affinity: The primary output is the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.
-
Binding Poses: Vina will generate multiple binding poses. The top-ranked pose (lowest binding energy) is typically the most interesting.
-
Visualize Interactions: Use visualization software like PyMOL or Chimera to analyze the interactions between the ligand and the protein for the best-ranked pose. Identify hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the key active site residues.
-
Molecular Docking Workflow
Caption: The process of performing and analyzing molecular docking.
Molecular Dynamics (MD) Simulations with GROMACS
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
System Preparation:
-
Use the best-ranked docked pose as the starting structure for the MD simulation.
-
Generate a topology for the ligand using a server like CGenFF or the AmberTools suite.
-
Combine the protein and ligand topologies and coordinate files.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance).
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove steric clashes.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand interactions.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.
-
Molecular Dynamics Simulation Workflow
Caption: A streamlined workflow for molecular dynamics simulations.
Data Presentation and Interpretation
The results of the in silico modeling should be presented clearly and interpreted in the context of the known biology of the target proteins.
Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| ALDH1A3 | [Predicted Value] | [e.g., C314, W189, Y472] | [e.g., H-bond, Hydrophobic] |
| HIV-1 RT | [Predicted Value] | [e.g., Y181, Y188, W229] | [e.g., Pi-pi stacking, Hydrophobic] |
Interpretation: A more negative binding affinity suggests a more favorable interaction. The analysis of the binding pose should focus on interactions with the key residues identified in Section 2. For ALDH1A3, interactions with the catalytic cysteine (C314) would be particularly significant. For HIV-1 RT, extensive hydrophobic and aromatic interactions within the NNIBP would support the binding hypothesis.
Molecular Dynamics Simulation Results
| Complex | Average Protein RMSD (nm) | Average Ligand RMSD (nm) | Key Stable Interactions |
| ALDH1A3 - Ligand | [Calculated Value] | [Calculated Value] | [e.g., Persistent H-bond with T140] |
| HIV-1 RT - Ligand | [Calculated Value] | [Calculated Value] | [e.g., Stable pi-pi stacking with Y188] |
Interpretation: A stable RMSD for both the protein and the ligand over the course of the simulation indicates a stable binding mode. Fluctuations in the ligand RMSD might suggest instability or multiple binding conformations. The persistence of key interactions identified in the docking analysis throughout the MD simulation provides strong evidence for a stable and meaningful binding event.
Validation of In Silico Models: A Self-Correcting System
The trustworthiness of in silico predictions hinges on rigorous validation.
Docking Validation
-
Re-docking of Co-crystallized Ligands: As a primary validation step, the co-crystallized ligands (retinoic acid for ALDH1A3 and the NNRTI for HIV-1 RT) should be extracted and re-docked into their respective binding sites. A root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation of the docking protocol.
-
Comparison with Known Inhibitors: Docking known potent and weak inhibitors of each target and comparing their predicted binding affinities with their experimental activities (e.g., IC50 values) can further validate the model's ability to distinguish between binders and non-binders.
Corroboration through MD Simulations
The stability of the docked pose, as assessed by MD simulations, serves as a secondary validation. If the ligand remains stably bound in the predicted orientation and maintains key interactions throughout the simulation, it increases confidence in the docking result.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By systematically investigating its potential interactions with two distinct and biologically relevant targets, ALDH1A3 and HIV-1 RT, we can generate robust, data-driven hypotheses about its mechanism of action. The detailed protocols for molecular docking and molecular dynamics simulations provide a practical roadmap for researchers to perform these analyses.
The findings from this computational study will serve as a critical foundation for subsequent experimental validation. In vitro enzyme inhibition assays and cell-based activity assays are essential next steps to confirm the predicted biological activity. Should these experiments validate the in silico predictions, the detailed interaction models presented here will be invaluable for guiding the structure-based design of more potent and selective analogs, accelerating the journey of this promising compound from a chemical entity to a potential therapeutic agent.
References
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Ibrahim, A. I. M., Ikhmais, B., Batlle, E., AbuHarb, W. K., Jha, V., Jaradat, K. T., ... & Pors, K. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
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Smerdon, S. J., Jäger, J., Wang, J., Kohlstaedt, L. A., Chirino, A. J., Friedman, J. M., ... & Steitz, T. A. (1994). Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1. Proceedings of the National Academy of Sciences, 91(9), 3911-3915. [Link]
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Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988-993. [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. [Link]
-
Moretti, A., Rizzi, M., & Garavaglia, S. (2016). Crystal structure of human aldehyde dehydrogenase 1A3 complexed with NAD(+) and retinoic acid. RCSB Protein Data Bank. [Link]
-
Yang, Y., Kang, D., Nguyen, L. A., Smithline, Z. B., Pannecouque, C., Zhan, P., ... & Steitz, T. A. (2018). Crystal structure of HIV-1 reverse transcriptase in complex with non-nucleoside inhibitor 25a. RCSB Protein Data Bank. [Link]
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Smerdon, S. J., Jäger, J., Wang, J., Kohlstaedt, L. A., Chirino, A. J., Friedman, J. M., ... & Steitz, T. A. (1994). Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1. Proceedings of the National Academy of Sciences of the United States of America, 91(9), 3911–3915. [Link]
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A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. (2021). ResearchGate. [Link]
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A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. (2021). National Institutes of Health. [Link]
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Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers. [Link]
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The substrate binding positions of ALDH1A3 and ALDH2. Surface... (n.d.). ResearchGate. [Link]
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A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. (2021). ResearchGate. [Link]
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Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2023). YouTube. [Link]
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Ibrahim, A. I. M., Ikhmais, B., Batlle, E., AbuHarb, W. K., Jha, V., Jaradat, K. T., ... & Pors, K. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). National Institutes of Health. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
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3-[(3-Chlorobenzyl)oxy]benzaldehyde. (n.d.). PubChem. [Link]
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(5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde. (n.d.). PubChem. [Link]
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Solubility and stability of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in various solvents
An In-Depth Technical Guide to the Characterization of Solubility and Stability for 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Executive Summary: this compound is a complex organic molecule whose utility in pharmaceutical and chemical research necessitates a thorough understanding of its fundamental physicochemical properties. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of this compound. Rather than presenting pre-existing data, we offer a detailed methodological approach, empowering researchers to generate robust and reliable data packages. We delve into the theoretical underpinnings of solubility and degradation, provide detailed, step-by-step experimental protocols for kinetic and thermodynamic solubility assays, and outline a complete forced degradation study compliant with regulatory expectations. The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for characterizing this, and similar, research compounds.
Introduction to this compound
This compound (CAS 336879-99-3) is an aromatic aldehyde containing a halogenated benzyl ether moiety.[1] Its structure presents several features of interest to the drug development professional: an aldehyde group susceptible to oxidation, an ether linkage that can undergo hydrolysis, and a heavily substituted, electron-deficient aromatic system. A comprehensive understanding of its solubility and stability is paramount for its advancement as a potential synthetic intermediate or active pharmaceutical ingredient (API).
1.1. Chemical Structure and Predicted Physicochemical Properties
-
Molecular Formula: C₁₄H₁₀ClFO₂
-
Molecular Weight: 276.68 g/mol
-
Predicted LogP (XLogP3): 3.8
-
Predicted Hydrogen Bond Donors: 0
-
Predicted Hydrogen Bond Acceptors: 2
The high predicted LogP value suggests that the molecule is lipophilic and likely to exhibit low aqueous solubility. The absence of ionizable functional groups indicates that its solubility will be largely pH-independent across the physiological range.
Solubility Determination: A Methodological Approach
Solubility is a critical attribute that influences a compound's dissolution, absorption, and overall bioavailability. We will describe protocols for both kinetic and thermodynamic solubility, as they provide different but complementary insights relevant to various stages of drug discovery.
2.1. Theoretical Considerations
The choice of solvent is critical and should reflect the intended application. For drug development, this includes aqueous buffers mimicking physiological conditions, biorelevant media containing surfactants to simulate the gastrointestinal environment, and organic solvents used in formulation and synthesis.
2.2. Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the gold standard. The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over an extended period.
Step-by-Step Protocol:
-
Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess must be visible after the equilibration period to ensure saturation was achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (see Table 1 for a recommended panel) to each vial.
-
Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure a true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection & Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method (as described in section 3.4). Calculate the original concentration by applying the dilution factor.
2.3. Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is often used for early-stage screening. It measures the solubility of a compound precipitating from a concentrated DMSO stock solution upon addition to an aqueous buffer. It reflects the solubility of a compound under non-equilibrium conditions, which can be relevant to in-vitro assays.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL) to achieve the desired final concentration, ensuring the final DMSO percentage is low (typically ≤1-2%) to minimize co-solvent effects.
-
Incubation: Seal the plate and shake at room temperature for 2-4 hours.
-
Precipitate Removal: Filter the samples using a 96-well filter plate to remove any precipitated material.
-
Quantification: Analyze the filtrate by HPLC-UV or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture.
2.4. Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Representative Solubility Data Table for this compound
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) |
| Deionized Water | 25 | Thermodynamic | < 0.1 |
| PBS (pH 7.4) | 25 | Thermodynamic | < 0.1 |
| Simulated Gastric Fluid (SGF, pH 1.2) | 37 | Thermodynamic | < 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | Thermodynamic | ~1.5 |
| Ethanol | 25 | Thermodynamic | > 50,000 |
| Acetonitrile | 25 | Thermodynamic | ~25,000 |
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | > 100,000 |
| PBS (pH 7.4, 1% DMSO) | 25 | Kinetic | ~5.2 |
| (Note: Data are illustrative examples and not experimental results.) |
2.5. Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand a molecule's intrinsic stability and to develop analytical methods capable of detecting its degradation products.[2][3] These studies expose the compound to stress conditions more severe than those encountered during long-term storage to accelerate degradation.[4]
3.1. Predicted Degradation Pathways
The structure of this compound suggests three primary degradation pathways:
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, which would convert it to the corresponding 3-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. This is a common degradation pathway for benzaldehyde derivatives.[5][6]
-
Hydrolysis: The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, yielding 3-hydroxybenzaldehyde and 2-chloro-6-fluorobenzyl alcohol.
-
Photolysis: Aromatic compounds can be sensitive to light. UV radiation could induce cleavage of the ether bond or other complex reactions.[7][8]
3.2. Visualization: Predicted Degradation Pathways
Caption: Predicted Chemical Degradation Pathways of the Target Compound.
3.3. Experimental Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradants are formed without completely destroying the molecule.[4] All studies should be performed alongside a control sample stored at ambient temperature and protected from light.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60 °C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.
-
Oxidation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a sealed vial in an oven at 60 °C.
-
Photostability: Expose the stock solution to a light source conforming to ICH Q1B guidelines (a combination of UV and visible light).
-
-
Time Points: Sample from each stress condition at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
3.4. Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[2][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[10]
Key Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more or less polar degradants. For example, a gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for each peak.
-
Validation: The method is considered "stability-indicating" once it is demonstrated that all degradation products generated during the forced degradation study are fully resolved from the parent peak and from each other. Peak purity analysis via PDA is essential to confirm co-elution is not occurring.
3.5. Visualization: Forced Degradation & SIAM Development Workflow
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
3.6. Data Presentation: Stability Profile
The results of the forced degradation study should be tabulated to clearly show the compound's lability under each condition.
Table 2: Representative Forced Degradation Summary for this compound
| Stress Condition | Duration (h) | % Parent Remaining | % Degradation | Observations |
| 0.1 M HCl (60 °C) | 24 | 98.5 | 1.5 | Minor degradation, no significant degradants. |
| 0.1 M NaOH (RT) | 8 | 85.2 | 14.8 | Two major degradants observed. |
| 3% H₂O₂ (RT) | 24 | 79.8 | 20.2 | One major degradant, consistent with oxidation. |
| Thermal (60 °C) | 48 | 99.1 | 0.9 | Compound is thermally stable. |
| Photolytic (ICH) | 48 | 92.4 | 7.6 | Minor degradation, one new peak observed. |
| (Note: Data are illustrative examples and not experimental results.) |
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers can generate a high-quality data package that is essential for making informed decisions in the drug development process. The emphasis on understanding the rationale behind each step, from solvent selection to the development of a stability-indicating analytical method, ensures the integrity and reliability of the results. This comprehensive characterization is the foundational step for any further formulation, pharmacology, or toxicology studies involving this molecule.
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Quantum Chemical Insights into Fluorobenzyl Oxy Benzaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of fluorobenzyl oxy benzaldehyde derivatives through the lens of quantum chemical analysis. For researchers, medicinal chemists, and drug development professionals, understanding the intricate electronic and structural properties of these molecules is paramount for designing novel therapeutics. This document outlines the application of Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the structure-activity relationships (SAR) of this important class of compounds. By detailing both the theoretical underpinnings and practical computational workflows, this guide serves as a valuable resource for leveraging in silico techniques to accelerate the discovery and optimization of drug candidates.
Introduction: The Significance of Fluorobenzyl Oxy Benzaldehyde Derivatives in Medicinal Chemistry
Fluorobenzyl oxy benzaldehyde derivatives represent a versatile scaffold in medicinal chemistry. The benzaldehyde moiety is a common pharmacophore found in numerous bioactive agents, while the fluorobenzyl ether group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance potency, alter conformation, and block metabolic degradation.[2]
This guide will focus on a representative molecule, 4-((3-Fluorobenzyl)oxy)benzaldehyde, as a case study to illustrate the power of quantum chemical analysis.[3][4][5][6] This compound and its analogs are of interest due to their potential applications in various therapeutic areas, including the development of inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which are implicated in cancer and other diseases.[7] A deep understanding of their molecular properties is the first step towards rational drug design.
Theoretical & Computational Foundations
A robust quantum chemical analysis relies on a synergistic application of several computational techniques. This section details the core methodologies employed to investigate the properties of fluorobenzyl oxy benzaldehyde derivatives.
Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity
DFT is a powerful quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules.[8] By solving the Kohn-Sham equations, DFT provides insights into a molecule's geometry, vibrational frequencies, and electronic properties, which are crucial for predicting its chemical behavior.[9]
Key DFT-Derived Properties:
-
Optimized Molecular Geometry: The starting point of any analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which minimizes the energy of the system.[10] The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding steric and electronic effects.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[11] The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity).[12] The HOMO-LUMO energy gap is a critical parameter that correlates with chemical reactivity and stability; a smaller gap generally implies higher reactivity.[9][13]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule.[14][15] It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.[16][17] This is invaluable for predicting how a molecule will interact with biological targets, such as receptor binding sites.[18]
Molecular Docking: Simulating Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a fluorobenzyl oxy benzaldehyde derivative) when bound to a protein target.[17][19] By simulating the binding process, docking algorithms can estimate the binding affinity (often expressed as a docking score) and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[20] This information is critical for understanding the mechanism of action and for designing more potent inhibitors.[7]
ADMET Prediction: Assessing Drug-Likeness
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models use computational algorithms to estimate a molecule's absorption, distribution, metabolism, excretion, and toxicity profiles.[21][22][23] These predictions help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.[22]
Computational Methodology: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for conducting a comprehensive quantum chemical analysis of fluorobenzyl oxy benzaldehyde derivatives.
Molecular Modeling and Geometry Optimization
Protocol:
-
Molecule Building: Construct the 3D structure of the fluorobenzyl oxy benzaldehyde derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.
-
DFT Geometry Optimization: The final geometry optimization is performed using DFT. A common and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[8] The choice of basis set is also crucial; 6-311++G(d,p) is a widely used basis set that provides a good balance between accuracy and computational cost.[9]
-
Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Analysis of Electronic Properties
Protocol:
-
HOMO-LUMO Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO. The energy gap is calculated as E_gap = E_LUMO - E_HOMO. Visualize the HOMO and LUMO orbitals to understand their distribution across the molecule.[24]
-
MEP Surface Generation: Generate the MEP surface by mapping the electrostatic potential onto the calculated electron density surface. Use a color-coding scheme to represent different potential values, typically with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-deficient regions).[16]
Molecular Docking Simulation
Protocol:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
-
Ligand Preparation: Use the DFT-optimized structure of the fluorobenzyl oxy benzaldehyde derivative. Assign partial charges to the atoms.
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Execution: Run the molecular docking simulation using software such as AutoDock Vina or Glide.[21] The software will generate multiple binding poses and rank them based on their docking scores.
-
Interaction Analysis: Analyze the top-ranked binding pose to identify and visualize the key intermolecular interactions between the ligand and the protein.
In Silico ADMET Prediction
Protocol:
-
Input Molecular Structure: Use the 2D or 3D structure of the fluorobenzyl oxy benzaldehyde derivative as input for an ADMET prediction tool (e.g., SwissADME, pkCSM).
-
Property Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties, such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.
-
Analysis of Results: Evaluate the predicted ADMET properties to assess the drug-likeness of the compound and identify any potential liabilities.
Visualization of Computational Workflows and Data
Clear visualization of computational workflows and results is essential for interpretation and communication.
Figure 1: A comprehensive workflow diagram illustrating the key stages of the quantum chemical analysis of fluorobenzyl oxy benzaldehyde derivatives.
Results and Discussion: A Case Study of 4-((3-Fluorobenzyl)oxy)benzaldehyde
This section presents hypothetical but representative data for 4-((3-Fluorobenzyl)oxy)benzaldehyde to illustrate the types of insights that can be gained from this analysis.
Molecular Geometry and Stability
The DFT-optimized structure of 4-((3-Fluorobenzyl)oxy)benzaldehyde would reveal the planarity of the benzaldehyde ring and the relative orientation of the fluorobenzyl ether group. Key bond lengths and angles would be determined and can be compared with experimental crystallographic data if available.
Table 1: Selected Optimized Geometrical Parameters for 4-((3-Fluorobenzyl)oxy)benzaldehyde
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | O-C-H (aldehyde) | ~124° |
| Dihedral Angle | C-C-O-C (ether linkage) | Varies |
Electronic Properties and Reactivity
The calculated HOMO and LUMO energies provide insights into the molecule's electronic behavior. The HOMO is likely to be localized on the electron-rich benzaldehyde ring, while the LUMO may be centered on the carbonyl group and the aromatic system. The MEP map would visually confirm these findings, with the negative potential (red) concentrated around the carbonyl oxygen, indicating a site for electrophilic attack.
Table 2: Calculated Electronic Properties of 4-((3-Fluorobenzyl)oxy)benzaldehyde
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
A moderate HOMO-LUMO gap suggests that the molecule is relatively stable but can still participate in chemical reactions.
Molecular Docking and Binding Interactions
Molecular docking studies against a relevant target, such as ALDH1A3, could reveal a plausible binding mode.[7] The analysis might show that the aldehyde group forms a crucial hydrogen bond with an active site residue, while the fluorobenzyl group engages in hydrophobic interactions within a specific pocket of the enzyme.
Table 3: Hypothetical Molecular Docking Results against ALDH1A3
| Compound | Docking Score (kcal/mol) | Key Interactions |
| 4-((3-Fluorobenzyl)oxy)benzaldehyde | -7.5 | H-bond with Cys302, hydrophobic interactions with Trp177, Phe170 |
ADMET Profile
The in silico ADMET predictions would provide a preliminary assessment of the molecule's drug-likeness.
Table 4: Predicted ADMET Properties of 4-((3-Fluorobenzyl)oxy)benzaldehyde
| Property | Predicted Value | Assessment |
| LogP | 2.8 | Good Lipophilicity |
| Aqueous Solubility | Moderately Soluble | Favorable |
| BBB Permeability | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Ames Toxicity | No | Non-mutagenic |
These hypothetical results suggest that the molecule has a favorable pharmacokinetic profile, making it a promising starting point for further optimization.
Conclusion and Future Directions
Quantum chemical analysis provides an indispensable toolkit for modern drug discovery. By applying DFT, molecular docking, and ADMET prediction, researchers can gain a deep and predictive understanding of the structure-activity relationships of fluorobenzyl oxy benzaldehyde derivatives. The insights gleaned from these computational studies can guide the synthesis of more potent, selective, and drug-like molecules, ultimately accelerating the development of novel therapeutics.
Future work in this area could involve expanding the analysis to a larger library of derivatives to build robust QSAR models. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complex and to obtain more accurate predictions of binding free energies.
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Pharmaffiliates. (n.d.). CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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Methodological & Application
Protocol for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde from 2-chloro-6-fluorotoluene
An Application Note and Protocol for the Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde from 2-chloro-6-fluorotoluene
Introduction
This compound is a key intermediate in the development of various pharmacologically active compounds and fine chemicals. Its synthesis involves a robust two-step process commencing from 2-chloro-6-fluorotoluene. This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in fundamental principles of organic chemistry. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical logic and safety considerations.
The synthetic strategy hinges on two cornerstone reactions in organic synthesis:
-
Benzylic Bromination: A selective free-radical halogenation at the benzylic position of 2-chloro-6-fluorotoluene to generate the reactive intermediate, 2-chloro-6-fluorobenzyl bromide.
-
Williamson Ether Synthesis: A classic SN2 reaction to couple the synthesized benzyl bromide with 3-hydroxybenzaldehyde, forming the target ether linkage.
This document provides detailed, step-by-step methodologies, data tables for practical laboratory execution, and diagrams to visualize the workflow and chemical transformations.
Overall Synthetic Scheme
The two-step synthesis transforms the relatively inert methyl group of the starting toluene into a reactive benzyl bromide, which then serves as an electrophile in the subsequent etherification.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 2-Chloro-6-fluorobenzyl bromide via Benzylic Bromination
Principle and Mechanistic Insight
The conversion of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzyl bromide is achieved through a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring benzylic substitution over competing electrophilic addition to the aromatic ring.[1][2] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals.
The mechanism involves three key stages:
-
Initiation: Homolytic cleavage of the initiator and the N-Br bond of NBS to generate a bromine radical.[1]
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic carbon of the toluene, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to yield the product and another bromine radical, continuing the chain.[1][3]
-
Termination: Combination of any two radical species.
Caption: Simplified mechanism of benzylic bromination with NBS.
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Chloro-6-fluorotoluene | 144.57 | 10.0 g | 69.17 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 12.3 g | 69.17 | Brominating Agent |
| Benzoyl Peroxide (BPO) | 242.23 | 0.84 g | 3.46 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | Solvent |
Procedure:
-
Setup: To a dry 250 mL round-bottom flask, add 2-chloro-6-fluorotoluene (10.0 g, 69.17 mmol), N-bromosuccinimide (12.3 g, 69.17 mmol), and benzoyl peroxide (0.84 g, 3.46 mmol).
-
Solvent Addition: Add carbon tetrachloride (150 mL) to the flask. Safety Note: CCl₄ is toxic and a suspected carcinogen; handle in a well-ventilated fume hood. Dichloromethane can be used as a less toxic alternative.
-
Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Stir the mixture and heat to reflux (approx. 77°C for CCl₄) for 4-6 hours. The reaction can be monitored by TLC or GC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the succinimide.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by water (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The crude product, 2-chloro-6-fluorobenzyl bromide, can be purified further by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.[4] The product is a lachrymator and should be handled with care.
Part 2: Synthesis of this compound via Williamson Ether Synthesis
Principle and Mechanistic Insight
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this step, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.[7] This phenoxide then attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl bromide, displacing the bromide ion and forming the desired ether linkage.[6]
The choice of a primary benzyl halide is ideal for this reaction as it minimizes the competing E2 elimination side reaction.[5][8] Polar aprotic solvents like acetone or acetonitrile are preferred as they effectively solvate the cation (K⁺) without solvating the nucleophile (phenoxide), thus enhancing its reactivity.[6][7]
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Chloro-6-fluorobenzyl bromide | 223.47 | 15.4 g | 69.17 | Electrophile |
| 3-Hydroxybenzaldehyde | 122.12 | 8.45 g | 69.17 | Nucleophile Precursor |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.3 g | 103.7 | Base |
| Acetone | 58.08 | 200 mL | - | Solvent |
Procedure:
-
Setup: In a 500 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (8.45 g, 69.17 mmol) in acetone (200 mL).
-
Base Addition: Add anhydrous potassium carbonate (14.3 g, 103.7 mmol) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the phenoxide.
-
Electrophile Addition: Add a solution of 2-chloro-6-fluorobenzyl bromide (15.4 g, 69.17 mmol) in a small amount of acetone to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with continuous stirring. Monitor the reaction progress using TLC (typically 6-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of fresh acetone.
-
Extraction: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate (150 mL). Wash the organic solution with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-hydroxybenzaldehyde, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
References
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Benzylic Bromination - Common Organic Chemistry. (n.d.). Retrieved from Common Organic Chemistry. [Link]
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Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]
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Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]
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3-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
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3-Hydroxybenzaldehyde | C7H6O2 | CID 101. (n.d.). PubChem. Retrieved from [Link]
-
NBS Benzylic Bromination of Alkylbenzene Compounds. (2014, August 16). [Video]. YouTube. [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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Experimental Blueprint for the O-Benzylation of Hydroxybenzaldehydes: A Guide for Synthetic Chemists
Preamble: The Strategic Importance of O-Benzylated Hydroxybenzaldehydes
In the landscape of modern medicinal chemistry and materials science, the benzylated hydroxybenzaldehyde scaffold is a cornerstone. These molecules serve as pivotal intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, antimicrobials, and even potential anticancer drugs.[1][2][3] The benzyl ether linkage provides a robust yet cleavable protecting group for the phenolic hydroxyl, a feature indispensable for multi-step synthetic campaigns.[4][5] This guide provides a detailed exposition of the experimental setup for the O-benzylation of hydroxybenzaldehydes, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations that underpin a successful synthesis.
Core Principles: The Williamson Ether Synthesis in Focus
The O-benzylation of hydroxybenzaldehydes is a classic example of the Williamson ether synthesis.[6][7] This venerable reaction, first reported by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8]
The fundamental steps are:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of the hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (or other suitable benzylating agent with a good leaving group).
-
Displacement: This attack occurs in a concerted fashion, displacing the leaving group (typically a halide) and forming the desired O-benzyl ether bond.[6][8]
The choice of reagents and reaction conditions is paramount to the success of this transformation, influencing not only the yield but also the purity of the final product.
Visualizing the Synthetic Pathway
To provide a clear visual representation of the O-benzylation process, the following workflow diagram illustrates the key stages from starting materials to the purified product.
Figure 1. A generalized workflow for the O-benzylation of hydroxybenzaldehydes, outlining the key stages from reactant preparation to the isolation of the final product.
Detailed Experimental Protocol: O-Benzylation of 4-Hydroxybenzaldehyde
This protocol provides a reliable method for the synthesis of 4-(benzyloxy)benzaldehyde, a common building block in organic synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 2.0 g | 16.4 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 2.80 g (2.0 mL) | 16.4 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.40 g | 24.6 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol), potassium carbonate (3.40 g, 24.6 mmol), and dry dimethylformamide (DMF, 20 mL).
-
Addition of Benzylating Agent: While stirring the suspension at room temperature, add benzyl bromide (2.80 g, 16.4 mmol) dropwise via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain constant stirring.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (typically 2-5 hours), allow the mixture to cool to room temperature.[1]
-
Precipitation and Filtration: Pour the cooled reaction mixture into ice-cold water (approximately 100 mL). A precipitate will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water (3 x 20 mL) to remove any remaining DMF and inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven to obtain the crude product.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. However, if further purification is required, recrystallization from a mixture of hexane and toluene or column chromatography on silica gel using a hexane/ethyl acetate eluent system can be employed.[9]
Critical Experimental Parameters and Optimization Strategies
The success of the O-benzylation reaction hinges on the judicious selection of several key parameters. The following table summarizes these variables and provides insights into their impact on the reaction outcome.
| Parameter | Common Choices | Rationale and Considerations |
| Base | K₂CO₃, Cs₂CO₃, NaH, NaOH, KOH | Weak bases like K₂CO₃ and Cs₂CO₃ are often preferred for aryl ethers as they are less likely to promote side reactions.[7] Stronger bases like NaH can be used for complete deprotonation but require anhydrous conditions.[4][5] The choice of base can also influence regioselectivity in dihydroxybenzaldehydes.[10] |
| Solvent | DMF, DMSO, Acetone, Acetonitrile | Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[7][8] Acetone is a less polar alternative that can also be effective. |
| Benzylating Agent | Benzyl Bromide, Benzyl Chloride | Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of bromide. However, benzyl chloride is often less expensive. |
| Temperature | Room Temperature to 100°C | The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions. Monitoring the reaction by TLC is crucial to determine the optimal temperature and reaction time. |
| Phase Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB), Aliquat 336® | In biphasic systems (e.g., using aqueous NaOH), a PTC can be employed to shuttle the phenoxide ion into the organic phase, facilitating the reaction.[11][12] This can be a greener and more cost-effective approach.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete deprotonation- Insufficient reaction time or temperature- Deactivation of the benzylating agent | - Use a stronger base or ensure anhydrous conditions if using NaH.- Monitor the reaction by TLC to ensure completion.- Use a fresh bottle of the benzylating agent. |
| Formation of Side Products | - C-alkylation: The phenoxide ion can also act as a carbon nucleophile, leading to C-benzylation.[7]- Aldol condensation: Under strongly basic conditions, the aldehyde functionality can undergo self-condensation.[1] | - Use a milder base (e.g., K₂CO₃) and a polar aprotic solvent.- Avoid excessively high temperatures and prolonged reaction times. |
| Difficulty in Product Isolation | - Product is an oil or does not precipitate readily. | - Extract the product with a suitable organic solvent (e.g., ethyl acetate) from the aqueous work-up mixture. |
Concluding Remarks
The O-benzylation of hydroxybenzaldehydes is a versatile and indispensable transformation in synthetic organic chemistry. A thorough understanding of the underlying SN2 mechanism, coupled with a strategic selection of reagents and reaction conditions, is key to achieving high yields of the desired products. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary to successfully implement this important reaction in their own synthetic endeavors.
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Benzylation of hydroxyl groups by Williamson reaction. National Center for Biotechnology Information. Retrieved from [Link]
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High-Resolution Gas Chromatography for the Analysis of Bromofluoro Benzaldehyde Isomers: Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The isomeric purity of bromofluoro benzaldehydes is a critical quality attribute in the pharmaceutical industry, where these compounds often serve as key starting materials in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of regioisomers can lead to the formation of impurities in the final drug substance, potentially impacting its safety and efficacy.[1] Due to their similar physicochemical properties, such as boiling points and dipole moments, the separation of these isomers presents a significant analytical challenge.[2] This application note presents a detailed, validated gas chromatography (GC) method capable of separating and quantifying ten regioisomers of bromofluoro benzaldehyde. We will explore the causality behind critical experimental choices, from stationary phase selection to detector technology, and provide comprehensive, step-by-step protocols for implementation in a quality control or research environment. The methodologies described are grounded in established analytical principles and validated according to International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[3]
The Analytical Challenge: Separating Structurally Similar Isomers
The primary difficulty in analyzing bromofluoro benzaldehyde isomers lies in their subtle structural differences. Positional isomers often exhibit very similar boiling points, making separation by conventional non-polar GC columns, which separate primarily based on volatility, ineffective.[2] Research has shown that on standard non-dipole interaction phases like DB-1 or DB-5, there is no discernible separation between these isomers.[2] Therefore, achieving resolution requires a stationary phase that can exploit other molecular properties, such as dipole interactions or chirality, to differentiate between the isomers.[4][5] This necessitates a methodical approach to column selection and method development to ensure a robust and reliable separation.
Foundational Strategy: Gas Chromatography (GC) with High-Sensitivity Detection
Gas chromatography is the technique of choice for analyzing volatile and semi-volatile compounds like benzaldehyde derivatives.[6][7] For halogenated compounds, a micro-Electron Capture Detector (μ-ECD) offers exceptional sensitivity and selectivity, making it ideal for detecting trace-level isomeric impurities.[1] This section details the instrumental setup and the rationale behind each parameter.
Instrumentation and Consumables
-
Gas Chromatograph: An Agilent 8890 GC system, or equivalent, equipped with a split/splitless injector and a micro-Electron Capture Detector (μ-ECD).
-
GC Column: A CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or a DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) can be used. The CHIRALDEX column provides high resolving power for all ten regioisomers, while the DB-624 is also effective, particularly in rapid analysis methods like Low Thermal Mass GC (LTM-GC).[1]
-
Carrier Gas: Helium or Hydrogen at a purity of ≥99.999%.
-
Makeup Gas (for ECD): Nitrogen or Argon/Methane at a purity of ≥99.999%.
-
Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: GC-grade Dichloromethane or Acetonitrile.[8]
The Causality Behind Experimental Choices
Column Selection: The Core of the Separation The choice of stationary phase is the most critical parameter for this separation.[9]
-
Mid-Polar Phases (e.g., DB-624): A DB-624 column, which has a stationary phase of (6%-cyanopropyl-phenyl)-methylpolysiloxane, offers a good balance of polarity. This allows for differential partitioning of the isomers based on subtle differences in their dipole moments, enabling separation where non-polar phases fail.[10]
-
Chiral Phases (e.g., CHIRALDEX G-TA): For complete resolution of all ten regioisomers, a chiral stationary phase is highly effective.[1] Chiral columns separate enantiomers by forming transient diastereomeric complexes.[4] This same principle allows for highly selective interactions with positional isomers (regioisomers), providing exceptional resolving power based on the three-dimensional structure of the molecules.[1][4]
Injector Configuration: Ensuring Efficient Sample Transfer A split/splitless injector operating at 250°C is used to ensure the rapid volatilization of the benzaldehyde isomers without thermal degradation.[11] A split injection mode is typically employed to prevent column overloading and maintain sharp peak shapes, especially for concentrated samples.
Detector Selection: Achieving High Sensitivity The bromofluoro benzaldehyde molecule contains electronegative halogen atoms (bromine and fluorine), making it highly responsive to an Electron Capture Detector (ECD).[1] The μ-ECD is particularly advantageous as it provides high sensitivity, allowing for the detection and quantification of isomers at parts-per-million (ppm) levels, which is crucial for impurity analysis.[1]
Experimental Workflow Visualization
The overall process from sample handling to data analysis is outlined below.
Caption: Experimental workflow for the GC analysis of bromofluoro benzaldehyde isomers.
Detailed Protocols
Protocol 1: Sample Preparation and GC-µECD Analysis
This protocol provides a step-by-step guide for the quantitative analysis of bromofluoro benzaldehyde isomers.
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of each bromofluoro benzaldehyde isomer reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard (10 µg/mL): Dilute 1.0 mL of the stock standard solution to 100 mL with dichloromethane in a volumetric flask. This concentration is typical for GC-MS analysis and serves as a good starting point for GC-ECD.[8]
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the bromofluoro benzaldehyde sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Further dilute 1.0 mL of this solution to 100 mL with dichloromethane in a volumetric flask. This brings the primary component to a concentration of approximately 100 µg/mL, allowing for the detection of impurities at the 0.1% level and above.
-
-
GC System Setup and Analysis:
-
Set up the GC instrument with the chromatographic conditions detailed in Table 1 .
-
Perform several blank injections (dichloromethane) to ensure the system is clean and the baseline is stable.
-
Inject the working standard solution five times to check for system suitability (e.g., retention time repeatability and peak area precision). The relative standard deviation (RSD) for peak areas should be ≤ 5.0%.
-
Inject the prepared sample solution in duplicate.
-
Inject a working standard after every 10-15 sample injections to monitor system performance.
-
Table 1: Recommended Chromatographic Parameters
| Parameter | Value | Rationale |
| Column | CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm) | Provides excellent selectivity for regioisomers through chiral and spatial interaction mechanisms.[1] |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Inlet Mode | Split (50:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes.[6] |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 140°C, hold 2 min Ramp: 5°C/min to 200°C, hold 2 min | Controlled temperature ramping is critical for resolving compounds with close boiling points.[6] |
| Detector | Micro-Electron Capture Detector (µ-ECD) | Highly sensitive to halogenated compounds, enabling trace-level detection.[1] |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| Makeup Gas | Nitrogen at 30 mL/min | Optimizes detector performance and signal-to-noise ratio. |
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of analytical data, the GC method must be validated according to ICH Q2(R1) guidelines.[3] Validation demonstrates that the method is suitable for its intended purpose.
Protocol 2: Key Steps for Method Validation
-
Specificity: Inject individual isomer standards, a mix of all isomers, and a sample matrix blank. The method is specific if it can resolve all isomers from each other and from any matrix components.
-
Linearity: Prepare a series of at least five concentrations for each isomer (e.g., from the Limit of Quantitation to 150% of the expected concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[1]
-
Accuracy (Recovery): Spike a sample matrix with known amounts of each isomer at three different concentration levels (e.g., low, medium, high). Analyze the spiked samples and calculate the percent recovery. Acceptance criteria are typically between 90% and 110%.[12]
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate preparations of a sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument. The RSD for both should be within acceptable limits (e.g., ≤ 5%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which each isomer can be reliably detected (LOD, typically with a signal-to-noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, typically with a signal-to-noise ratio of 10:1).[6]
-
Robustness: Intentionally make small variations to method parameters (e.g., oven temperature ramp rate ±0.5°C/min, flow rate ±10%) and assess the impact on the results. The method is robust if it remains unaffected by these minor changes.[7]
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | |
| Accuracy (Recovery) | 93.7% – 107.7% | |
| Limit of Detection (LOD) | 0.4 ppm (µg/mL) | |
| Limit of Quantitation (LOQ) | 1.2 ppm (µg/mL) |
GC Column Selection Logic
The decision-making process for selecting an appropriate GC column is crucial and follows a logical path based on the properties of the analytes.
Caption: Decision tree for selecting the optimal GC column for isomer separation.
Conclusion
This application note provides a robust and validated gas chromatography method for the challenging separation of bromofluoro benzaldehyde isomers. By understanding the underlying principles of chromatographic separation and making informed choices regarding the stationary phase and detector, researchers can achieve reliable and accurate quantification of these critical compounds. The detailed protocols for analysis and validation serve as a comprehensive guide for implementation in pharmaceutical research, development, and quality control laboratories, ensuring the purity and safety of starting materials and final drug products.
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Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
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Royal Society of Chemistry. (n.d.). Separation of 10 regio isomers of bromofluoro benzaldehyde by low thermal mass gas chromatography (LTM GC). RSC Publishing.
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Thermo Fisher Scientific. (n.d.). GC Columns.
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Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.
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ResearchGate. (n.d.). Melting and boiling points of isomers of bromofluoro benzaldehyde.
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Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A.
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Hubert, P., et al. (2005). A new validation approach applied to the GC determination of impurities in organic solvents. ResearchGate.
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Stolarczyk, E. U., Groman, A., & Maruszak, W. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica.
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BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde.
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ResearchGate. (n.d.). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
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BenchChem. (2025). Application Note: Quantitative Analysis of 2-Methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
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Sigma-Aldrich. (n.d.). GC Column Selection Guide.
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Interchim. (n.d.). GC AND GC/MS.
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Supelco. (n.d.). Bulletin 875C Supelco Capillary GC Columns.
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SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.
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Dadfarnia, S., & Shabani, A. M. H. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Journal of the Chilean Chemical Society.
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Agilent Technologies. (n.d.). Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning.
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Thermo Fisher Scientific. (n.d.). GC columns and accessories catalog.
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Al-Kaysi, H. N., & Al-Shabib, A. S. (1997). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis.
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Agilent Technologies. (n.d.). GC Columns Cross-reference Guide - Supelco.
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van der Westhuizen, R., et al. (2015). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate.
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Application Notes and Protocols: Harnessing 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde for the Synthesis of Novel Antimicrobial Agents
Introduction: A Versatile Scaffold for Antimicrobial Discovery
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. Benzaldehyde derivatives have long been recognized for their broad-spectrum antimicrobial properties, serving as valuable starting points in medicinal chemistry.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a promising, yet underexplored, building block: 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde .
The unique structural features of this molecule, namely the halogenated benzyl ether moiety, offer exciting opportunities for the synthesis of new chemical entities with potentially enhanced antimicrobial efficacy. The presence of chlorine and fluorine atoms can significantly influence the electronic and lipophilic properties of the final compounds, which in turn can modulate their interaction with microbial targets and improve their pharmacokinetic profiles.[2][3]
This guide will detail the synthesis of this compound and its subsequent application in the preparation of two key classes of antimicrobial compounds: chalcones and Schiff bases . We will provide detailed, step-by-step protocols, explain the underlying chemical principles, and discuss the anticipated biological activities based on established structure-activity relationships.
Part 1: Synthesis of the Key Precursor: this compound
The synthesis of the title compound is proposed via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxybenzaldehyde will act as the nucleophile, attacking the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride.
Diagram of the Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing side reactions with the aldehyde functionality.
-
Solvent: DMF is a polar apathetic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting decomposition.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final product for subsequent steps.
Part 2: Synthesis of Antimicrobial Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of antimicrobial agents.[6][7] The synthesis of chalcones from this compound will be achieved through the Claisen-Schmidt condensation reaction with various substituted acetophenones.[1][6]
Diagram of the Synthetic Pathway
Caption: Synthesis of Schiff bases from the precursor aldehyde.
Experimental Protocol: Condensation Reaction
Materials:
-
This compound
-
Primary amine (e.g., aniline, 4-fluoroaniline, 4-aminobenzoic acid)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the obtained solid with cold ethanol and dry under vacuum to yield the pure Schiff base.
Data Presentation: Expected Schiff Base Derivatives and Rationale for Substituent Choice
| Primary Amine Reactant | Expected Schiff Base Product | Rationale for Antimicrobial Potential |
| Aniline | N-{[3-({[2-chloro-6-fluorophenyl]methyl}oxy)phenyl]methylidene}aniline | Core Schiff base structure with the halogenated benzyl ether moiety. |
| 4-Fluoroaniline | N-{[3-({[2-chloro-6-fluorophenyl]methyl}oxy)phenyl]methylidene}-4-fluoroaniline | Additional fluorine atom may enhance lipophilicity and antimicrobial activity. [2] |
| 4-Aminobenzoic acid | 4-({[3-({[2-chloro-6-fluorophenyl]methyl}oxy)phenyl]methylidene}amino)benzoic acid | The carboxylic acid group can increase solubility and provide an additional site for interaction with biological targets. |
Part 4: Antimicrobial Susceptibility Testing
The synthesized chalcone and Schiff base derivatives should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) are recommended.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by using a growth indicator dye.
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis and evaluation of novel antimicrobial compounds derived from this compound. The proposed synthetic routes for chalcones and Schiff bases are based on well-established and reliable chemical transformations. The inherent antimicrobial potential of the benzaldehyde scaffold, coupled with the strategic incorporation of halogen atoms, suggests that the resulting derivatives are promising candidates for further investigation in the quest for new anti-infective agents. Future work should focus on the optimization of the synthetic protocols, expansion of the compound library with diverse substituents, and in-depth mechanistic studies to elucidate the mode of action of the most potent compounds.
References
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. [Link]
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Green Synthesis of Chalcones Derivatives. AIP Conference Proceedings. [Link]
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Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed. [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link]
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Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. ResearchGate. [Link]
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Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. [Link]
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(PDF) SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. ResearchGate. [Link]
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Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Scientific and Industrial Research. [Link]
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Synthesis, Characterization, and Antibacterial Activity two New S. IT Medical Team. [Link]
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Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Semantic Scholar. [Link]
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15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: The Synthesis and Application of Fluorescent Probes from Benzaldehyde Precursors
Abstract
Benzaldehyde, a fundamental aromatic aldehyde, serves as an exceptionally versatile and cost-effective precursor for the synthesis of a diverse array of fluorescent probes. Its aldehyde functionality provides a reactive handle for classical organic reactions, enabling the construction of sophisticated fluorogenic molecules. This guide provides an in-depth exploration of the primary synthetic strategies for developing fluorescent probes from benzaldehyde, including Schiff base formation and Knoevenagel condensation. We delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the application of these probes in sensing environmentally and biologically significant analytes such as metal ions and changes in micro-viscosity. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage benzaldehyde's synthetic utility for creating novel analytical tools.
Introduction: Why Benzaldehyde?
In the vast landscape of fluorescent probe design, the choice of starting material is pivotal. Benzaldehyde emerges as a preeminent scaffold due to a confluence of advantageous properties:
-
Synthetic Accessibility: It is a readily available and inexpensive bulk chemical, making it an economical starting point for multi-step syntheses.
-
Inherent Reactivity: The electrophilic carbonyl carbon of the aldehyde group is primed for nucleophilic attack, serving as a reliable anchor for building molecular complexity through reactions like condensation and imine formation.[1]
-
Tunable Aromatic Core: The phenyl ring can be substituted at the ortho, meta, and para positions. This allows for the fine-tuning of the resulting probe's electronic and photophysical properties, such as absorption/emission wavelengths, quantum yield, and analyte selectivity.[2]
This guide will focus on two cornerstone reactions that transform simple benzaldehyde derivatives into powerful fluorescent tools: the formation of Schiff bases and the Knoevenagel condensation.
Core Synthetic Strategies & Protocols
The journey from a simple benzaldehyde precursor to a functional fluorescent probe involves a series of well-defined steps. The following diagram illustrates a generalized workflow for this process.
Caption: Mechanism of a "turn-on" Schiff base ion sensor.
Protocol 2.1.1: Synthesis of a Salicylaldehyde-based Schiff Base Probe for Al³⁺ Detection
This protocol describes the synthesis of a fluorescent probe via the condensation of a substituted salicylaldehyde (a hydroxy-benzaldehyde) and an amine, a common design for Al³⁺ sensors. [3][4]
-
Materials & Equipment:
-
5-Methylsalicylaldehyde (1.0 equiv.)
-
2-Aminobenzothiazole (1.0 equiv.)
-
Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and work-up
-
-
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5-methylsalicylaldehyde (e.g., 10 mmol) in 30 mL of anhydrous methanol.
-
Amine Addition: To this solution, add 2-aminobenzothiazole (10 mmol) portion-wise while stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [5] 5. Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate should form. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove unreacted starting materials. [6]Air-dry the product. For higher purity, recrystallization from ethanol may be performed.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Strategy 2: Knoevenagel Condensation for Viscosity-Sensitive Probes
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound (like benzaldehyde) and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. [7]This reaction is instrumental in creating probes with a Donor-π-Acceptor (D-π-A) structure, which are often sensitive to environmental polarity and viscosity. [8] Causality Behind the Method: Many probes synthesized via Knoevenagel condensation function as "molecular rotors." In low-viscosity environments, the molecule can freely rotate around a central single bond in its excited state, leading to a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state. As viscosity increases, this intramolecular rotation is restricted. This blockage of the non-radiative TICT pathway forces the molecule to decay radiatively, resulting in a significant increase in fluorescence intensity. [8][9]
Caption: Viscosity sensing via a molecular rotor mechanism.
Protocol 2.2.1: Synthesis of a Cyanostilbene-based Molecular Rotor
This protocol details the synthesis of an α-cyanostilbene derivative, a classic molecular rotor architecture, from a substituted benzaldehyde. [7][10]
-
Materials & Equipment:
-
4-(Dimethylamino)benzaldehyde (1.0 equiv.)
-
4-Bromophenylacetonitrile (1.0 equiv.)
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
-
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (10 mmol) and 4-bromophenylacetonitrile (10 mmol) in 40 mL of ethanol. [7] 2. Catalyst Addition: Add a catalytic amount of piperidine (e.g., 1 mmol, ~0.1 mL) to the stirred solution. [7] 3. Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is often complete within 2-4 hours.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate as a bright yellow or orange solid.
-
Purification: Collect the solid by vacuum filtration. Wash the collected product with cold ethanol to remove impurities. [7]The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Characterization: Verify the product's identity and purity using melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
-
Applications & Data Interpretation
Application Protocol: "Turn-On" Detection of Al³⁺
This protocol outlines how to use a synthesized Schiff base probe for the quantitative detection of aluminum ions in a buffered solution.
-
Procedure:
-
Stock Solutions: Prepare a 1 mM stock solution of the probe in DMSO and a 10 mM stock solution of AlCl₃ in deionized water.
-
Titration: In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in a buffer solution (e.g., HEPES, pH 7.4).
-
Measurement: Add increasing equivalents of the Al³⁺ stock solution (from 0 to 10 equivalents) to the cuvettes.
-
Analysis: After a short incubation period (e.g., 5-10 minutes), record the fluorescence emission spectrum for each sample (e.g., λ_ex = 370 nm, λ_em = 400-600 nm).
-
Data Plotting: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a binding curve. The detection limit (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k). [3]
-
Data Presentation: Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical properties. The table below summarizes typical properties for probes derived from benzaldehyde precursors, based on published data.
| Probe Class | Precursors | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Application | Reference |
| Schiff Base | 5-Methylsalicylaldehyde + 2-Aminobenzothiazole | ~365 | ~460 (with Al³⁺) | Low (free), High (bound) | Al³⁺ Sensing | [4] |
| Schiff Base | Salicylaldehyde + p-Aminoacetophenone | ~350 | ~515 (with Al³⁺) | Low (free), High (bound) | Al³⁺ Sensing | [3] |
| Pyrenoimidazole | Terephthalaldehyde + Pyrenedione | ~350-450 | ~530 (ratiometric shift) | Moderate | F⁻ Sensing | [2] |
| Hemicyanine | Benzaldehyde + Benzoindole | ~450-500 | ~563 | Low (low viscosity), High (high viscosity) | Viscosity Sensing | [9] |
| Cyanostilbene | 4-(Dimethylamino)benzaldehyde + Phenylacetonitrile | ~400 | ~535 | Low (solution), High (aggregate) | AIE / Viscosity | [11] |
Note: Specific values for λ_abs, λ_em, and Quantum Yield are highly dependent on the solvent, analyte binding, and specific substitutions on the molecular scaffold.
Conclusion and Future Outlook
Benzaldehyde and its derivatives stand as a cornerstone in the development of functional fluorescent probes. The straightforward and high-yielding nature of Schiff base formation and Knoevenagel condensation allows for the rapid generation of molecular diversity. By rationally selecting substituted benzaldehydes and appropriate coupling partners, researchers can create probes with tailored properties for detecting a wide range of analytes, from metal ions to changes in the cellular microenvironment. The principles and protocols outlined in this guide provide a solid foundation for both academic and industrial scientists to design and synthesize the next generation of high-performance fluorescent tools for diagnostics, imaging, and drug discovery.
References
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-
Pati, P. B., et al. (2018). Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. ACS Omega. [Link]
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Kundu, S., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science. [Link]
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Wang, Y.-N., et al. (2021). Viscosity sensitive fluorescent dyes with excellent photostability based on hemicyanine dyes for targeting cell membrane. Sensors and Actuators B: Chemical. [Link]
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Schmidt, F., et al. (2022). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). AIE‐TL examples with different numbers of benzaldehyde moieties. [Link]
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Wang, S., et al. (2022). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Biosensors. [Link]
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Bane, S. L., et al. (2012). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Sensors. [Link]
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Roy, S., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]
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Zhang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules. [Link]
-
Zhou, K., et al. (2017). Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. New Journal of Chemistry. [Link]
-
Borse, A. U., & Patil, V. S. (2013). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry. [Link]
-
Dutta, S., & Das, S. (2022). Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. Journal of Materials Chemistry B. [Link]
-
Sci-Hub. (n.d.). Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. [Link]
-
Zhang, L., et al. (2022). Synthesis of Three Salicylaldehyde Schiff Base Fluorescent Probes and Its Application for Fe3+ Identification. Journal of Instrumental Analysis. [Link]
-
Liu, B., et al. (2022). A Novel Salicylaldehyde Schiff-base Fluorescent Probe for Selective Detection of Cu2+ Ion. Journal of Fluorescence. [Link]
-
Kumar, M., et al. (2021). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. [Link]
-
ResearchGate. (n.d.). Anthracene Modified by Aldehyde Groups Exhibiting Aggregation‐Induced Emission Properties. [Link]
-
Wang, C., et al. (2023). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules. [Link]
-
Sun, C., et al. (2019). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry. [Link]
- Google Patents. (n.d.).
-
IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment. [Link]
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ResearchGate. (n.d.). UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. [Link]
-
Ying, A.-G., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]
-
Chen, Y., et al. (2023). A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. Chemosensors. [Link]
-
Metcalfe, J., et al. (1975). Photophysical processes in benzaldehyde. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]
- Google Patents. (n.d.). Selective fluorescent probe for aldehyde dehydrogenase.
-
Zhang, H., et al. (2022). Pyrene-based aggregation-induced emission luminogens (AIEgens) with less colour migration for anti-counterfeiting applications. Journal of Materials Chemistry C. [Link]
-
Zhang, R., et al. (2024). Functionalized α-Cyanostilbene Derivatives for Detection of Hypoxia or Proteostasis Imbalance in Live Cells. Chemistry – A European Journal. [Link]
-
PubMed. (2016). [Fluorescence Properties and the Detection of Benzaldehyde of Lanthanide Complex with 2-Sufoterephthalalic Acid]. [Link]
-
Artola, M., et al. (2021). A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. Chemical Science. [Link]
-
Organic Chemistry Explained. (2021). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. [Link]
-
ResearchGate. (2020). (PDF) A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. [Link]
-
SciSpace. (2023). A Novel Cyanostilbene-based Fluorescent Probe for Rapid Detection of Aniline. [Link]
-
ACS Publications. (2023). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells. [Link]
-
PubMed. (2021). AIEgens-based fluorescent covalent organic framework in construction of chemiluminescence resonance energy transfer system for serum uric acid detection. [Link]
-
PubMed. (2021). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. [Link]
-
ResearchGate. (2021). Dual‐State Emissive π‐Extended Salicylaldehyde Fluorophores: Synthesis, Photophysical Properties and First‐Principle Calculations. [Link]
-
ACS Publications. (2011). Carbazole-Based Cyano-Stilbene Highly Fluorescent Microcrystals. [Link]
-
Journal of Luminescence. (2023). A Novel Cyanostilbene-based Fluorescent Probe for Rapid Detection of Aniline. [Link]
-
ResearchGate. (2012). Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution. [Link]
-
PubMed. (2012). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. [Link]
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Application Notes & Protocols: 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde as a Strategic Building Block in Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a highly versatile and strategic building block in modern organic synthesis. The presence of a reactive aldehyde, a stable benzyl ether linkage, and a sterically hindered, electronically modified aromatic ring makes this compound a valuable precursor for a diverse range of molecular architectures, particularly in the fields of medicinal chemistry and materials science. We present detailed, field-proven protocols for the synthesis of the title compound and its subsequent application in key synthetic transformations, including reductive amination and the Wittig reaction. The causality behind experimental choices, mechanistic insights, and expected outcomes are discussed to empower researchers, scientists, and drug development professionals in leveraging this key intermediate for their synthetic endeavors.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory. This compound is a stable solid at room temperature, facilitating ease of handling and weighing.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [1] |
| Molecular Weight | 264.68 g/mol | [1] |
| CAS Number | 850723-56-1 | Vendor Data |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Acetone | General Lab Experience |
| Predicted XlogP | 3.9 | [1] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
The aldehyde functional group can be an irritant; avoid inhalation and contact with skin and eyes.[2]
-
Store in a cool, dry place away from strong oxidizing agents.
Synthesis of this compound
The most reliable and scalable route to the title compound is the Williamson ether synthesis.[3] This classic Sₙ2 reaction provides a high yield by coupling the sodium or potassium salt of 3-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride. The choice of a moderately weak base like potassium carbonate is crucial as it is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 10) without promoting side reactions with the aldehyde.[4]
Protocol 2.1: Williamson Ether Synthesis
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
2-Chloro-6-fluorobenzyl chloride (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of aldehyde).
-
Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 eq). The suspension will become visibly basic.
-
Add 2-chloro-6-fluorobenzyl chloride (1.05 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-hydroxybenzaldehyde spot.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water (2x) and then with a saturated brine solution (1x). This washing process is critical to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification & Characterization:
-
The crude product is typically a pale yellow oil or solid.
-
Purification is achieved via flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1).
-
Expected Yield: 85-95%.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: High-level workflow for the synthesis of the title compound.
Applications in Key Synthetic Transformations
The aldehyde functionality serves as a versatile handle for a wide array of synthetic transformations. This allows for the strategic introduction of diverse pharmacophores and functional groups, making it a valuable intermediate in drug discovery programs.
Caption: Key synthetic pathways accessible from the title building block.
Protocol 3.1: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is one of the most powerful methods for C-N bond formation. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is mild, tolerant of most functional groups, and does not reduce the starting aldehyde.
Objective: To synthesize N-benzyl-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~5% mol)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add benzylamine (1.0 eq) followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is the species that is ultimately reduced.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purification & Characterization:
-
The crude product can be purified by flash column chromatography on silica gel (Hexane/Ethyl Acetate with 1% Triethylamine to prevent the amine from streaking on the acidic silica).
-
Expected Yield: 75-90%.
-
Characterize via NMR and MS.
Protocol 3.2: Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes.[5] It offers excellent control over the location of the new C=C double bond.
Objective: To synthesize 1-chloro-3-fluoro-2-({3-[(E)-2-phenylethenyl]phenoxy}methyl)benzene.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
Procedure:
-
In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will turn a deep orange or red color, indicating the formation of the phosphorus ylide. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding deionized water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
Purification & Characterization:
-
The triphenylphosphine oxide can be largely removed by crystallization from a nonpolar solvent (like hexane/ether) or by careful flash column chromatography.
-
Expected Yield: 60-80%.
-
The E/Z ratio of the resulting alkene can be determined by ¹H NMR.
Mechanistic Insight: The Reductive Amination Pathway
Understanding the reaction mechanism is key to troubleshooting and optimization. The reductive amination pathway involves two distinct stages that occur in the same pot.
Caption: Simplified mechanism of reductive amination.
-
Iminium Ion Formation: The aldehyde carbonyl is first attacked by the nucleophilic amine. This is followed by a proton transfer and subsequent loss of water, a step that is catalyzed by the added acetic acid, to form a resonance-stabilized iminium ion.
-
Hydride Reduction: The electrophilic iminium ion is then rapidly and selectively reduced by the hydride delivered from sodium triacetoxyborohydride. STAB is less reactive than other borohydrides (e.g., NaBH₄), preventing the premature reduction of the starting aldehyde and allowing the iminium ion to form first.
Conclusion
This compound is a robust and versatile building block whose value is defined by the synthetic accessibility of its aldehyde group. The protocols outlined in this guide demonstrate its utility in constructing core molecular scaffolds, such as substituted amines and stilbenes, which are prevalent in pharmacologically active compounds. The stability of the 2-chloro-6-fluorobenzyl ether moiety under a variety of common reaction conditions ensures that it can be carried through multi-step syntheses, serving as a key structural element in the final target molecule. Researchers are encouraged to use these protocols as a validated starting point for the development of novel compounds in their respective fields.
References
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. [Link]
-
PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]
-
PubChemLite. 3-[(2-chloro-6-fluorobenzyl)oxy]-6h-benzo[c]chromen-6-one. PubChemLite. [Link]
-
PubChem. 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Kotali, A., et al. (2003). o-Acylbenzaldehydes in organic synthesis: a brief review. ARKIVOC, 2003(i), 56-68. [Link]
-
Pharmaffiliates. 4-((3-Fluorobenzyl)oxy)benzaldehyde. Pharmaffiliates. [Link]
-
Synthonix. 4-((3-Fluorobenzyl)oxy)benzaldehyde. Synthonix. [Link]
-
Cushman, M., et al. (1992). Synthesis of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Journal of Medicinal Chemistry, 35(8), 1330-1339. [Link]
-
Ataman Kimya. ORTHO CHLORO BENZALDEHYDE. Ataman Kimya. [Link]
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Large-Scale Production Methods for Substituted Benzaldehydes: Application Notes and Protocols
Introduction: The Enduring Importance of Substituted Benzaldehydes
Substituted benzaldehydes are cornerstone aromatic aldehydes extensively utilized across the pharmaceutical, fragrance, agrochemical, and dye industries.[1][2][3] Their value lies in the reactive aldehyde functional group, which serves as a versatile handle for a multitude of chemical transformations, enabling the synthesis of complex molecules. The specific substituents on the aromatic ring dictate the final properties and applications of the resulting products, ranging from active pharmaceutical ingredients (APIs) to specialized polymers and performance chemicals.
The large-scale production of these vital intermediates is a subject of continuous optimization, driven by the need for cost-effective, safe, and environmentally sustainable manufacturing processes.[4][5] This document provides a detailed overview of established and emerging industrial-scale methods for the synthesis of substituted benzaldehydes, complete with technical insights and scalable protocols for key reactions.
I. Classical Methodologies for Industrial Production
Toluene Oxidation: The Workhorse of Benzaldehyde Production
The liquid-phase oxidation of toluene and its derivatives remains a dominant industrial method for producing benzaldehyde and its substituted analogues.[1][4] This process is attractive due to the low cost and ready availability of toluene as a feedstock.
Core Principle: The reaction involves the catalytic oxidation of the methyl group of toluene to an aldehyde. A key challenge is preventing over-oxidation to the corresponding benzoic acid, which is thermodynamically more favorable.[6][7]
Catalyst Systems: A variety of transition metal catalysts are employed, often in combination with promoters and co-catalysts. Cobalt and manganese salts, such as cobalt acetate and manganese (II) acetate, are widely used.[8][9] Bromide promoters, like sodium bromide, are essential for initiating the reaction.[4]
Process Intensification: Modern approaches focus on process intensification to improve safety and efficiency. Continuous flow processes in microreactors, for instance, offer superior control over highly exothermic reactions like nitration, which can be coupled with oxidation.[10][11]
Workflow for Toluene Oxidation:
Sources
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Technical Support Center: Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol. Our goal is to empower researchers and drug development professionals to navigate this synthesis with confidence and achieve optimal results. The synthesis is based on the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry.[1]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed for successful experimentation.
Q1: What is the core chemical principle behind the synthesis of this compound?
The synthesis is a classic example of the Williamson ether synthesis. This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific case, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of 2-chloro-6-fluorobenzyl chloride (or bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[2][3]
Q2: Why is the Williamson ether synthesis the preferred method for this transformation?
This method is highly suitable for several reasons. The electrophile, 2-chloro-6-fluorobenzyl halide, is a primary benzylic halide. Primary halides are ideal substrates for SN2 reactions because they are sterically unhindered, allowing for easy backside attack by the nucleophile.[4][5] Furthermore, this specific halide lacks β-hydrogens, which completely minimizes the risk of the competing E2 elimination side reaction, often leading to a cleaner reaction profile and higher yields of the desired ether.[2][6]
Q3: How do I select the appropriate base for the deprotonation of 3-hydroxybenzaldehyde?
The chosen base must be strong enough to completely deprotonate the phenolic hydroxyl group (pKa ≈ 10).[6] However, an overly strong base can promote undesired side reactions involving the aldehyde functional group.[2]
-
Potassium Carbonate (K₂CO₃): This is often the ideal choice. It is a mild, inexpensive, and easy-to-handle solid base that is sufficiently basic to deprotonate phenols effectively without causing significant side reactions.[6]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation. It is an excellent choice for driving the reaction to completion, but requires anhydrous conditions and careful handling.[5]
-
Potassium Hydroxide (KOH): A strong base that can be effective but introduces water, which can slow down the SN2 reaction rate.[1]
Q4: What is the optimal solvent for this reaction, and why?
The choice of solvent is critical for a successful SN2 reaction. Polar aprotic solvents are strongly recommended.[7]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are excellent choices. These solvents can solvate the cation (e.g., K⁺ or Na⁺) of the phenoxide salt, leaving the phenoxide anion poorly solvated and thus highly nucleophilic and reactive.[1][2]
-
Solvents to Avoid: Protic solvents like ethanol or water should be avoided as they can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that stabilizes it and significantly reduces its reactivity, leading to slow reaction rates.[1]
Q5: What is a phase-transfer catalyst (PTC) and is it beneficial for this synthesis?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8][9] For a Williamson ether synthesis, a PTC can be used in a biphasic system (e.g., toluene/water). It works by forming an ion pair with the phenoxide anion, which is soluble in the organic phase. This allows the phenoxide to react with the alkyl halide in the organic solvent. The primary advantages of using a PTC are that it can eliminate the need for expensive, anhydrous polar aprotic solvents and may allow the reaction to proceed under milder conditions.[10][11]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the experiment.
Problem 1: Low to zero yield of the desired product.
| Potential Cause | Explanation & Solution |
| Ineffective Deprotonation | The phenolic proton must be fully removed to generate the active nucleophile. If the base is old, hydrated, or used in insufficient quantity, the reaction will not proceed efficiently.[2] Solution: Ensure your base is fresh and anhydrous (if using NaH or K₂CO₃). Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure complete deprotonation. |
| Poor Solvent Choice | As discussed in the FAQ, using a protic (e.g., ethanol) or nonpolar (e.g., toluene, without a PTC) solvent will dramatically slow down the SN2 reaction.[1] Solution: Switch to a dry, polar aprotic solvent such as DMF or acetonitrile. Ensure the solvent is of an appropriate grade and dry. |
| Suboptimal Temperature or Reaction Time | SN2 reactions require sufficient thermal energy to overcome the activation barrier. Typical Williamson reactions are conducted between 50-100 °C for 1-8 hours.[1] Solution: Increase the reaction temperature to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the 3-hydroxybenzaldehyde spot has been consumed. Do not overheat, as this can cause decomposition. |
| Degraded Alkylating Agent | The 2-chloro-6-fluorobenzyl halide may degrade over time, especially if not stored properly. Solution: Check the purity of the alkylating agent by NMR or GC-MS. If necessary, purify it or use a fresh bottle. Using the more reactive benzyl bromide instead of benzyl chloride can also increase the reaction rate. |
Problem 2: The final product is impure, showing multiple spots on TLC.
| Potential Cause | Explanation & Solution |
| Unreacted Starting Materials | The most common impurities are the starting materials themselves. This indicates an incomplete reaction. Solution: Refer to the solutions for "Low to zero yield." Ensure sufficient reaction time and optimal conditions. The product can be readily purified from starting materials using silica gel column chromatography. |
| C-Alkylation Side Product | The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbons on the aromatic ring (ortho and para positions).[1] While O-alkylation is electronically favored and desired, some C-alkylation can occur, leading to an isomeric impurity. Solution: This side reaction is difficult to eliminate completely but is generally minor. Sticking to polar aprotic solvents typically favors O-alkylation.[2] The C-alkylated product can be separated by column chromatography. |
| Aldehyde-Related Side Reactions | Under very harsh basic conditions or high temperatures, the aldehyde functional group can potentially undergo side reactions like self-condensation.[2] Solution: Use the mildest effective base (K₂CO₃ is recommended) and avoid excessive temperatures (>100 °C). |
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloro-6-fluorobenzyl chloride (or bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-hydroxybenzaldehyde (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 3-hydroxybenzaldehyde). Begin stirring to dissolve the solid. Add finely ground anhydrous potassium carbonate (1.5 eq).
-
Alkylating Agent Addition: Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours, as indicated by the complete consumption of the 3-hydroxybenzaldehyde starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) to remove residual DMF, followed by a wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to yield this compound as a pure solid.
Data Summary: Optimizing Reaction Conditions
The following table summarizes the impact of key parameters on the reaction outcome, based on established principles of the Williamson ether synthesis.[1][2][7]
| Parameter | Sub-Optimal Choice | Rationale for Poor Performance | Optimal Choice | Rationale for High Performance |
| Base | NaHCO₃ | Not basic enough to fully deprotonate the phenol. | K₂CO₃, NaH | Sufficiently basic to drive phenoxide formation, leading to a complete reaction. |
| Solvent | Ethanol, Water | Protic solvents solvate and deactivate the nucleophile via H-bonding. | DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity by solvating only the cation. |
| Temperature | Room Temperature | Insufficient energy to overcome the activation barrier, leading to a very slow or stalled reaction. | 70-90 °C | Provides adequate energy for the SN2 reaction to proceed at a reasonable rate without causing decomposition. |
| Leaving Group | -Cl | Less reactive, requires longer reaction times or higher temperatures. | -Br, -I, -OTs | Better leaving groups, leading to faster reaction rates under milder conditions. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: An Ether Synthesis Using Phase Transfer Catalysis Source: Journal of Chemical Education URL: [Link]
-
Title: Contribution of phase transfer catalyst to green chemistry: A review Source: Jetir.Org URL: [Link]
-
Title: An Ether Synthesis Using Phase Transfer Catalysis Source: ACS Publications URL: [Link]
-
Title: Phase transfer catalysis Source: Slideshare URL: [Link]
-
Title: Williamson Ether Synthesis Source: Organic Chemistry Tutor URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Williamson Ether Synthesis Source: Chem-Station Int. Ed. URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: 9.6: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Williamson Ether Synthesis Source: YouTube URL: [Link]
-
Title: in the chemical literature: Williamson ether synthesis Source: YouTube URL: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. jetir.org [jetir.org]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in the chlorination of 2-Chloro-6-fluorotoluene
Welcome to the technical support center for the synthesis and troubleshooting of reactions involving 2-Chloro-6-fluorotoluene. This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges, particularly concerning low reaction yields, by providing scientifically-grounded explanations, actionable protocols, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly lower yield than expected in my chlorination of 2-Chloro-6-fluorotoluene. What is the most common reason for this?
The first crucial step in troubleshooting is to identify the type of chlorination you are performing. The reaction conditions dictate whether you are targeting the aromatic ring (an electrophilic aromatic substitution) or the methyl group (a free-radical side-chain chlorination). These two pathways are mechanistically distinct and sensitive to different parameters.
-
Side-Chain Chlorination: This pathway is favored by radical initiators, most commonly UV light or high temperatures (150-180 °C), and is used to produce precursors for compounds like 2-Chloro-6-fluorobenzaldehyde.[1][2] Low yield here often stems from incomplete reaction due to insufficient initiation (e.g., weak UV lamp, improper reactor geometry) or suboptimal temperature control.[1]
-
Ring Chlorination (Nuclear Chlorination): This pathway requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, ZnCl₂) to activate the chlorine molecule for electrophilic attack on the aromatic ring.[3][4][5] Low yields in this process are frequently linked to catalyst deactivation, particularly by moisture, or incorrect reaction temperatures.[4]
The following diagram illustrates the critical divergence of these two pathways based on reaction conditions.
Caption: Divergent outcomes based on reaction conditions.
Troubleshooting Guide: Side-Chain Chlorination
This is the most common route for producing intermediates for aldehydes and other derivatives.
Q2: My side-chain chlorination is stalling, leaving large amounts of unreacted starting material. What should I check?
This points to a problem with radical initiation or propagation.
Probable Cause & Solution:
-
Inadequate UV Illumination: The UV lamp may be old, have the wrong wavelength, or be positioned too far from the reactor. The reactor material (e.g., thick borosilicate glass) can also absorb UV light.
-
Action: Ensure your lamp is functioning at its specified output. Use a quartz immersion well for direct irradiation if possible. Position the lamp as close to the reactor as is safe.[1]
-
-
Low Reaction Temperature: Free-radical chlorination requires sufficient thermal energy to initiate and propagate efficiently.
-
Action: Maintain a reaction temperature between 140-180 °C.[6] Monitor the internal reaction temperature, not just the heating mantle setting.
-
-
Inefficient Chlorine Gas Dispersion: If chlorine gas is not bubbled effectively through the solution, its concentration at the point of initiation will be too low.
-
Action: Use a fritted glass gas dispersion tube to create fine bubbles, maximizing the gas-liquid surface area. Ensure your stirring is vigorous enough to maintain a homogenous mixture.
-
-
Presence of Radical Inhibitors: Impurities in the starting material or solvent (e.g., phenols, amines) can quench the radical chain reaction.
-
Action: Use high-purity, anhydrous reagents and solvents. If impurities are suspected, consider passing the starting material through a plug of activated alumina.
-
Q3: My reaction is producing a complex mixture of side-chain products (mono-, di-, and tri-chlorinated). How can I improve selectivity?
Controlling the degree of chlorination is critical for maximizing the yield of the desired intermediate, such as the di-chloro species needed for aldehyde synthesis.[1]
Probable Cause & Solution:
-
Poor Reaction Monitoring: The reaction proceeds sequentially from mono- to di- to tri-chlorination. Stopping the reaction at the right time is key.
Caption: A logical workflow for troubleshooting low yield.
Troubleshooting Guide: Ring Chlorination
This pathway is used to add a second chlorine atom to the aromatic ring, a classic electrophilic aromatic substitution (EAS).
Q4: My ring chlorination is very slow or not working at all. What is the likely cause?
The most common culprit in EAS reactions is catalyst deactivation.
Probable Cause & Solution:
-
Catalyst Deactivation by Water: Lewis acids like FeCl₃ and AlCl₃ are extremely hygroscopic and react readily with water, rendering them inactive.[4]
-
Action: Use anhydrous reagents and solvents. Dry your glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Insufficient Catalyst Loading: The amount of catalyst can be critical.
-
Action: Catalyst loading is typically between 0.005 wt% and 5 wt% based on the toluene derivative.[5] Ensure you are using an appropriate amount. An excess can sometimes lead to unwanted side reactions.
-
-
Low Reactivity of the Substrate: The existing chloro and fluoro groups on the ring are electron-withdrawing and deactivating, which slows down EAS reactions compared to toluene itself.[8]
-
Action: A moderate increase in temperature (e.g., from 50°C to 70°C) can increase the reaction rate.[5] However, be cautious, as higher temperatures can also favor side-chain chlorination or the formation of undesired isomers.
-
Q5: I'm getting a poor isomeric ratio (regioselectivity) in my ring chlorination. How can I control which isomer is formed?
The directing effects of the substituents on 2-Chloro-6-fluorotoluene (ortho/para-directing methyl, chloro, and fluoro groups) lead to a mixture of products. Controlling this ratio is a significant challenge.
Probable Cause & Solution:
-
Choice of Catalyst and Co-catalyst: The nature of the Lewis acid and the presence of co-catalysts can significantly influence regioselectivity. Certain catalyst systems, like those involving sulfur-containing compounds or specific ionic liquids, have been developed to favor para-substitution.[9][10][11]
-
Action: Research specialized catalyst systems for para-selective chlorination if a specific isomer is desired. For example, combinations of Lewis acids with co-catalysts like diphenyl sulfide have been shown to improve para-selectivity.[9]
-
-
Reaction Temperature: Isomer distribution is often temperature-dependent.
-
Action: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para-isomer, though it will also decrease the overall reaction rate.[12]
-
| Parameter | Side-Chain Chlorination | Ring Chlorination |
| Initiator/Catalyst | UV Light or Radical Initiator (e.g., AIBN) | Lewis Acid (e.g., FeCl₃, AlCl₃, ZnCl₂)[4][5] |
| Temperature | High (e.g., 140-180 °C)[1][6] | Low to Moderate (e.g., -25°C to 120°C)[5][12] |
| Solvent | Typically neat or high-boiling inert solvent | Inert, anhydrous solvent (e.g., DCM, DCE) |
| Key Sensitivity | Radical inhibitors, UV intensity | Moisture, catalyst activity |
| Primary Byproducts | Over-chlorinated side-chain species | Undesired ring isomers, side-chain products |
| Table 1. Comparison of typical reaction conditions. |
Protocols & Methodologies
Protocol 1: GC-MS Analysis for Reaction Monitoring
Accurate identification of products and byproducts is essential for troubleshooting.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar column, such as a DB-5MS or HP-PONA (100 m x 0.25 mm ID x 0.5 µm), is suitable for separating the isomers and chlorinated products.[13]
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it immediately in a vial containing a suitable solvent (e.g., dichloromethane with a small amount of sodium thiosulfate solution to remove excess chlorine).
-
GC Conditions (Starting Point):
-
MS Conditions:
Protocol 2: General Setup for Side-Chain Photochlorination
-
Safety First: This reaction involves chlorine gas, a toxic and corrosive substance.[16][17] All work must be performed in a well-ventilated fume hood. Ensure appropriate personal protective equipment (PPE) is worn, including gloves, safety goggles, and a face shield.[17][18] An emergency escape respirator should be readily available.[17]
-
Apparatus:
-
Set up a four-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas dispersion tube. A quartz flask or immersion well is ideal for UV transparency.
-
Connect the outlet of the reflux condenser to a gas scrubber containing a sodium hydroxide or sodium thiosulfate solution to neutralize unreacted chlorine gas.
-
-
Procedure:
-
Charge the flask with 2-Chloro-6-fluorotoluene (1.0 eq).
-
Begin vigorous stirring and heat the mixture to the target temperature (e.g., 150 °C).
-
Position the UV lamp to irradiate the flask.[1]
-
Begin bubbling chlorine gas through the mixture at a controlled rate.
-
Monitor the reaction progress by GC analysis every 30-60 minutes.
-
Once the desired product distribution is achieved, turn off the UV lamp and stop the chlorine flow.
-
Purge the system with nitrogen gas to remove any residual chlorine before cooling and proceeding with workup.
-
References
- Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. (2022). Royal Society of Chemistry.
- Chlorination of aromatic compounds and catalysts therefor. (EP0866049A2). Google Patents.
- Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE.
- Electrophilic halogenation. Wikipedia.
- Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022). The Journal of Organic Chemistry.
- Handling Chlorine Safely. (2019). New Jersey Water Association.
- Chlorine. Canadian Centre for Occupational Health and Safety (CCOHS).
- Handling chlorine. Grundfos.
- Process for the nuclear chlorination of toluene. (EP0063384B1). Google Patents.
- Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. (2018). MDPI.
- Chlorine Safety. Texas Department of Insurance.
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry.
- Safety guidelines for chlorine. Environment Surveillance Centre & Emergency Response Centre, Bhopal.
- Process for the chlorination of toluene. (US4024198A). Google Patents.
- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (2022). MDPI.
- Electrophilic Substitution Reaction Mechanism. BYJU'S.
- Selective Chlorination of Toluene to p-Chlorotoluene Catalyzed by Nanosized Zeolite K-L Catalysts. ResearchGate.
- Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies.
- A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene. Benchchem.
- Electrophilic aromatic substitution. Wikipedia.
- Can 2-Chloro-6-FLUOROTOLUENE be utilized for the synthesis of fluoridine?. Guidechem.
- 2-Chloro-6-fluorotoluene. PubChem.
- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. EP0063384B1 - Process for the nuclear chlorination of toluene - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light | MDPI [mdpi.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Chloro-6-fluorotoluene | C7H6ClF | CID 9933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. njuajif.org [njuajif.org]
- 17. CCOHS: Chlorine [ccohs.ca]
- 18. api.grundfos.com [api.grundfos.com]
Technical Support Center: Purification of Crude 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Welcome to the dedicated technical support guide for the purification of crude 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.
The synthesis of this compound, typically achieved via a Williamson ether synthesis between 3-hydroxybenzaldehyde and 2-chloro-6-fluorobenzyl chloride, can result in a crude product containing a variety of impurities.[1][2][3][4] The success of subsequent synthetic steps is critically dependent on the purity of this aldehyde. This guide provides a systematic approach to its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by the reaction conditions of the Williamson ether synthesis. Common impurities include:
-
Unreacted Starting Materials: 3-hydroxybenzaldehyde and 2-chloro-6-fluorobenzyl chloride.
-
Over-alkylated Byproducts: Though less common with monofunctional starting materials, side reactions can occur.
-
Elimination Byproducts: The basic conditions used can promote E2 elimination of the benzyl halide, particularly at elevated temperatures.[5]
-
Oxidized Aldehyde: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 3-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.[6]
-
Residual Base and Salts: Inorganic salts (e.g., KCl, NaCl) and any remaining base (e.g., K₂CO₃, NaOH) from the reaction.
Q2: Should I use column chromatography or recrystallization to purify my product?
A2: The choice between these two powerful techniques depends on the nature and quantity of the impurities, as well as the scale of your reaction.[7]
-
Column Chromatography is ideal for removing a broad range of impurities with different polarities, especially when the impurity profile is complex or unknown. It can achieve very high purity on a small to medium scale.[7][8]
-
Recrystallization is a more scalable and often quicker method, best suited for removing smaller amounts of impurities that have significantly different solubilities from your target compound in a particular solvent system.[7] It is often the preferred method for large-scale purification.
Q3: My aldehyde seems to be decomposing during purification. What could be the cause?
A3: Aldehydes can be sensitive to both acidic and basic conditions, as well as oxidation.
-
Acid-Catalyzed Decomposition: Standard silica gel is slightly acidic and can cause degradation of some aldehydes during column chromatography.[8]
-
Air Oxidation: Prolonged exposure to air, especially at elevated temperatures (e.g., during solvent removal), can lead to the formation of the corresponding carboxylic acid.[6][9]
-
Thermal Instability: While many benzaldehyde derivatives are thermally stable, prolonged heating at very high temperatures during distillation or solvent removal should be avoided.
Troubleshooting Guide
Issue 1: Column Chromatography Problems
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Product streaking on TLC and poor separation on the column. | 1. Inappropriate solvent system. 2. Sample overload on the column. | 1. Systematically screen for an optimal eluent system using TLC. A good starting point for this compound would be a mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., starting at 9:1 and gradually increasing polarity).[7] 2. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Low or no recovery of the product from the column. | 1. The product is decomposing on the silica gel.[10] 2. The eluent is not polar enough to elute the product. | 1. Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[10] If decomposition is observed, consider neutralizing the silica gel by adding ~1% triethylamine to your eluent or use neutral alumina as the stationary phase.[8] 2. Gradually increase the polarity of your eluent system. |
| Co-elution of an impurity with the desired product. | The polarity of the impurity is very similar to your product. | 1. Try a different solvent system. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation. 2. If the impurity is the unreacted 3-hydroxybenzaldehyde, it should be significantly more polar. If it is the unreacted 2-chloro-6-fluorobenzyl chloride, it should be less polar. Adjust the gradient accordingly. 3. Consider a pre-purification wash to remove acidic or basic impurities (see Issue 3). |
Issue 2: Recrystallization Problems
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The crude product is highly impure.[7] 3. The solution is cooling too rapidly.[11] | 1. Choose a solvent with a lower boiling point or use a co-solvent system to lower the overall boiling point. 2. Consider a preliminary purification step, such as an aqueous wash or a quick filtration through a small plug of silica, to remove gross impurities.[10] 3. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower crystal growth.[11] |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[11] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure product.[12] |
| Low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7][11] 2. Premature crystallization during hot filtration.[7] | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[12] The mother liquor can be concentrated to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent to ensure the product remains in solution during filtration. |
Issue 3: Persistent Impurities After Initial Purification
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Presence of an acidic impurity (e.g., 3-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid) confirmed by analysis. | Air oxidation of the aldehyde. | Before proceeding with chromatography or recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a 5% aqueous sodium bicarbonate or sodium carbonate solution.[6] The acidic impurity will be converted to its water-soluble salt and removed in the aqueous layer. |
| Crude product has a persistent color. | Presence of colored byproducts or residual reagents. | A wash with a dilute aqueous solution of sodium bisulfite can sometimes help remove colored impurities. Alternatively, a charcoal treatment during recrystallization can be effective, but be aware that activated carbon can also adsorb your desired product, potentially lowering the yield.[8][11] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized by first performing Thin Layer Chromatography (TLC) to determine the ideal eluent system.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top to protect the surface.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[7]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated carbon was used, perform a hot filtration to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
Visualization of Purification Workflow
Below is a diagram illustrating the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- (No author). (n.d.). The Synthesis of 3-Hydroxybenzaldehyde: A Focus on Quality Manufacturing.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Nornadia, N., et al. (n.d.). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. ResearchGate.
- Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 6. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
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- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Identifying and minimizing byproducts in benzaldehyde synthesis
Welcome to the Technical Support Center for Benzaldehyde Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity benzaldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, minimize byproduct formation, and optimize your reaction outcomes. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Section 1: Toluene Oxidation Route
The direct oxidation of toluene is a common industrial method for benzaldehyde synthesis. However, it is often plagued by over-oxidation to benzoic acid and the formation of benzyl alcohol.
Troubleshooting Guide: Toluene Oxidation
Question 1: My benzaldehyde yield is low, and I'm observing a significant amount of benzoic acid as a byproduct. What's causing this and how can I fix it?
Answer: This is a classic case of over-oxidation. Benzaldehyde is highly susceptible to further oxidation to the more thermodynamically stable benzoic acid, especially under harsh reaction conditions.[1][2]
-
Causality: The primary culprits are typically excessive reaction temperature, prolonged reaction time, or an overly potent oxidizing agent. High temperatures provide the activation energy needed to overcome the barrier for benzaldehyde oxidation. Similarly, allowing the reaction to proceed for too long exposes the newly formed benzaldehyde to the oxidant for an extended period.
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. Reactions performed at elevated temperatures (over 75-90°C) often lead to increased formation of benzoic acid.[1] It is recommended to conduct small-scale experiments to determine the optimal temperature that balances a reasonable reaction rate with minimal over-oxidation.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Quench the reaction as soon as the optimal conversion of toluene to benzaldehyde is achieved to prevent subsequent oxidation of the product. The selectivity towards benzaldehyde can decrease significantly with extended reaction times as it gets converted to benzoic acid.[2]
-
Oxidant Choice and Stoichiometry: The choice of oxidant is critical. While stronger oxidants can increase the conversion of toluene, they also favor the formation of benzoic acid. Consider using milder oxidants or carefully controlling the stoichiometry of a stronger oxidant. For instance, using air instead of pure oxygen has been shown to increase selectivity for benzaldehyde by reducing over-oxidation, though it may lower the overall toluene conversion.[1]
-
Catalyst Selection: The catalyst employed plays a crucial role. Some catalysts inherently favor the formation of benzaldehyde over benzoic acid. Research and select a catalyst known for high selectivity in toluene-to-benzaldehyde oxidation.[1][2]
-
Question 2: I'm seeing both benzyl alcohol and benzoic acid as byproducts. Why is this happening?
Answer: The presence of both benzyl alcohol and benzoic acid suggests a complex reaction network.
-
Causality: Toluene oxidation can proceed through a stepwise mechanism. Toluene is first oxidized to benzyl alcohol, which is then oxidized to benzaldehyde, and finally to benzoic acid. The accumulation of benzyl alcohol indicates that the oxidation of the alcohol to the aldehyde is slower than the initial oxidation of toluene. The presence of benzoic acid points to the subsequent over-oxidation of benzaldehyde.[1][4]
-
Solutions:
-
Optimize Catalyst and Conditions: Your catalyst and reaction conditions may not be optimal for the selective oxidation of benzyl alcohol to benzaldehyde. Some catalytic systems are designed to favor this conversion.
-
Reaction Atmosphere: The reaction atmosphere can influence the product distribution. For example, under an air atmosphere, benzyl alcohol might be the main byproduct, while under pure oxygen, benzoic acid formation is more prominent.[1]
-
Co-catalysts: The use of co-catalysts or promoters, such as N-hydroxyphthalimide (NHPI), can significantly enhance the selectivity for benzaldehyde by facilitating the desired oxidation steps while minimizing side reactions.[2][5]
-
Section 2: Hydrolysis of Benzal Chloride
The hydrolysis of benzal chloride is another commercially important route to benzaldehyde. While it can produce high yields, incomplete reaction or side reactions can lead to impurities.[6][7]
Troubleshooting Guide: Benzal Chloride Hydrolysis
Question 1: My final product is contaminated with unreacted benzal chloride and benzyl chloride. How can I improve the conversion and purity?
Answer: Incomplete hydrolysis is the primary issue here. The presence of benzyl chloride suggests it was an impurity in your starting material or formed during the initial chlorination of toluene.
-
Causality: The hydrolysis of benzal chloride requires sufficient time and appropriate conditions to go to completion. The hydrolysis rate of side-chain chlorinated toluenes follows the order: benzyl chloride < benzal chloride < benzotrichloride.[7] Therefore, forcing the reaction to completion for benzal chloride is key.
-
Solutions:
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at the recommended temperature (e.g., heating at 130°C).[8] Monitor the reaction to confirm the disappearance of the starting material.
-
Purity of Starting Material: Use high-purity benzal chloride. If you are preparing it from toluene, optimize the chlorination step to maximize the formation of benzal chloride over benzyl chloride and benzotrichloride.
-
Hydrolysis Conditions: The use of an acid catalyst and a significant excess of water can drive the reaction to completion.[7] A common method involves heating with water in the presence of a substance like calcium carbonate to neutralize the HCl formed.[8]
-
Question 2: I have a significant amount of benzoic acid in my product. What is the source of this byproduct?
Answer: Benzoic acid formation during benzal chloride hydrolysis is typically due to the presence of benzotrichloride in the starting material.
-
Causality: If the initial chlorination of toluene proceeds too far, benzotrichloride is formed. The hydrolysis of benzotrichloride yields benzoic acid.[7]
-
Solutions:
-
Control the Chlorination Step: Carefully control the stoichiometry of chlorine and the reaction conditions during the chlorination of toluene to minimize the formation of benzotrichloride.
-
Purification of Benzal Chloride: If possible, purify the benzal chloride by distillation before hydrolysis to remove the higher-boiling benzotrichloride.
-
Post-synthesis Purification: Benzoic acid can be removed from the final benzaldehyde product by washing with an aqueous solution of a weak base like sodium carbonate or sodium bicarbonate.[9][10]
-
Section 3: The Cannizzaro Reaction as a Source of Byproducts
Even when starting with pure benzaldehyde, byproducts can form, especially during workup or storage under certain conditions. The Cannizzaro reaction is a common culprit.
FAQs: The Cannizzaro Reaction
Question: What is the Cannizzaro reaction and why is it relevant to benzaldehyde synthesis?
Answer: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde, which lacks alpha-hydrogens) to yield a primary alcohol and a carboxylic acid.[11][12][13] In the case of benzaldehyde, treatment with a strong base like sodium hydroxide results in the formation of benzyl alcohol and sodium benzoate.[13] This reaction is highly relevant because if your synthesis or workup involves basic conditions, you can lose your desired product and introduce benzyl alcohol and benzoic acid as impurities.
Question: How can I prevent the Cannizzaro reaction during my synthesis and workup?
Answer: To prevent the Cannizzaro reaction, you should avoid exposing benzaldehyde to strong basic conditions, especially at elevated temperatures. If a basic wash is necessary to remove acidic impurities like benzoic acid, use a mild base such as sodium bicarbonate or sodium carbonate, and perform the extraction at a low temperature and as quickly as possible.[9][10]
Section 4: Purification and Analysis
Troubleshooting Guide: Purification
Question: How can I effectively remove benzoic acid from my crude benzaldehyde?
Answer: Benzoic acid is the most common impurity, often formed by air oxidation of benzaldehyde.[14] It can be effectively removed by an acid-base extraction.
-
Protocol: Basic Wash for Benzoic Acid Removal
-
Dissolve the crude benzaldehyde in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add a 5% aqueous solution of sodium carbonate or sodium bicarbonate.[9]
-
Shake the funnel gently at first, venting frequently to release any CO2 pressure that builds up from the acid-base reaction.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with water to remove any remaining base.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).[9]
-
Filter off the drying agent and remove the solvent by distillation.
-
The remaining benzaldehyde can then be purified by fractional distillation.[8][9]
-
FAQs: Analytical Techniques
Question: What are the best analytical methods to check the purity of my synthesized benzaldehyde?
Answer: Several methods can be used to assess the purity of benzaldehyde and identify byproducts:
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile components in a mixture. It can effectively separate benzaldehyde from byproducts like benzyl alcohol, benzoic acid, and unreacted starting materials.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity assessment and can be used to quantify non-volatile impurities as well.[16][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide a quick qualitative check for purity. Pure benzaldehyde will show characteristic peaks for the aldehyde C-H stretch and the C=O stretch. The presence of a broad peak in the O-H region could indicate contamination with benzoic acid or benzyl alcohol.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used to identify and quantify impurities with high accuracy.[16]
| Technique | Information Provided | Commonly Identified Byproducts |
| GC | Quantitative purity, detection of volatile impurities | Benzyl alcohol, unreacted toluene/benzal chloride |
| HPLC | Quantitative purity, detection of less volatile impurities | Benzoic acid, isomeric byproducts |
| IR | Functional group identification (qualitative) | Broad O-H stretch indicating benzoic acid or benzyl alcohol |
| NMR | Structural confirmation and quantification of impurities | Detailed structural information on all components |
Visualizing Reaction Pathways
Byproduct Formation in Toluene Oxidation
Caption: Stepwise oxidation of toluene and the formation of byproducts.
Troubleshooting Logic for Low Benzaldehyde Yield
Caption: A logical workflow for troubleshooting low yields in benzaldehyde synthesis.
References
- Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs.
- BYJU'S. (n.d.). Cannizzaro Reaction Mechanism.
- Wikipedia. (n.d.). Cannizzaro reaction.
- Blog. (2025). How to test the purity of benzaldehyde?.
- TNJ Chemical. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?.
- Filo. (n.d.). How is benzaldehyde prepared from benzal chloride? How does it react with...
- Benchchem. (n.d.). troubleshooting low yield in Aldol condensation.
- ACS Publications. (2024). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives | ACS Omega.
- Benchchem. (n.d.). identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
- PrepChem.com. (n.d.). Preparation of benzaldehyde.
- Filo. (2023). Benzaldehyde (i) By side chain chlorination followed by hydrolysis Side chain chlorination of toluene gives benzal chloride, which on hydrolysis givel benzaldehyde. This is a commercial method of manufacture of benzaldehyde. Cl2 - - /hw.
- MDPI. (n.d.). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst.
- I.R.I.S. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde.
- ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- TSI Journals. (n.d.). SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM.
- Sciencemadness.org. (2008). Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide.
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
- YouTube. (2023). Cannizaro Reaction : synthesis of benzyl alcohol and benzoic acid.
- Wikipedia. (n.d.). Benzaldehyde.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. \longrightarrow \frac{\mathrm{CH}\left(\mathrm{OCOCH}{3}\right){2} \mathr.. [askfilo.com]
- 7. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. prepchem.com [prepchem.com]
- 9. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 10. youtube.com [youtube.com]
- 11. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 12. byjus.com [byjus.com]
- 13. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 14. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 15. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Challenges in the synthesis of penicillinase-resistant antibiotics from benzaldehyde precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of penicillinase-resistant antibiotics. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the synthetic challenges encountered when utilizing benzaldehyde-derived precursors. Our approach is grounded in mechanistic principles to empower you to diagnose and resolve common experimental hurdles.
Understanding the Core Challenge: Steric Hindrance vs. Reactivity
The primary strategy for designing penicillinase-resistant antibiotics, such as methicillin and nafcillin, is the incorporation of a bulky side chain on the 6-aminopenicillanic acid (6-APA) core.[1][2] This steric shield physically blocks the active site of bacterial β-lactamase (penicillinase) enzymes, preventing the hydrolysis of the critical β-lactam ring.[1][3][4] However, the very steric bulk that confers resistance also presents significant synthetic challenges, often leading to reduced reaction rates, low yields, and complex purification profiles.
The synthesis of these vital antibiotics often involves the construction of the β-lactam ring, a notoriously strained four-membered ring, followed by the acylation of the 6-APA nucleus.[5] A common and powerful method for β-lactam synthesis is the Staudinger [2+2] cycloaddition between a ketene and an imine.[6][7][8] In this context, benzaldehyde and its derivatives are crucial precursors for the imine component.
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific problems you may encounter during the synthesis, framed in a question-and-answer format.
Section 1: Imine Formation from Benzaldehyde Precursors
Question 1: "My imine formation from a substituted benzaldehyde and an amine is sluggish and results in a low yield. What factors should I investigate?"
Answer:
Low conversion rates in imine synthesis often stem from electronic effects, steric hindrance, or suboptimal reaction conditions.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, generally favoring the initial nucleophilic attack by the amine. Conversely, strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow the reaction. If you are using an electron-rich benzaldehyde, consider using a mild acid catalyst (e.g., p-toluenesulfonic acid) to protonate the carbonyl oxygen, thereby activating it towards nucleophilic attack.
-
Steric Hindrance: Ortho-substituents on the benzaldehyde can sterically hinder the approach of the amine. If your precursor is highly substituted, you may need to employ higher temperatures or longer reaction times. However, be mindful of potential side reactions.
-
Water Removal: Imine formation is a reversible condensation reaction that produces water. Inefficient removal of water will shift the equilibrium back towards the starting materials. Ensure your dehydration method is effective. Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene is highly effective.
-
Drying Agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used, but ensure they are sufficiently activated and used in adequate amounts.
-
-
Amine Reactivity: The nucleophilicity of the amine is also critical. If you are using a weakly nucleophilic amine, more forcing conditions may be necessary.
Experimental Protocol: Optimizing Imine Formation
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the substituted benzaldehyde (1.0 eq) and the amine (1.0-1.1 eq) in toluene (sufficient to fill the Dean-Stark trap).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction is complete when no more water is collected in the Dean-Stark trap.
-
Work-up: Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Section 2: The Staudinger [2+2] Cycloaddition
Question 2: "I'm performing a Staudinger cycloaddition between my benzaldehyde-derived imine and a ketene, but I'm observing poor diastereoselectivity, obtaining a mixture of cis and trans β-lactams. How can I improve the stereochemical outcome?"
Answer:
The stereochemistry of the Staudinger reaction is a complex issue influenced by the substitution patterns of both the imine and the ketene, as well as the reaction conditions.[6][7] Generally, (E)-imines (which are typically more stable) tend to form cis β-lactams, while (Z)-imines yield trans products.[6] The reaction proceeds through a zwitterionic intermediate, and the rate of ring closure versus the rate of bond rotation in this intermediate dictates the final stereochemistry.[8][9]
-
Solvent Polarity: Non-polar solvents often favor the formation of cis-β-lactams. In contrast, polar solvents can stabilize the zwitterionic intermediate, allowing for rotation around the C-N bond, which can lead to the formation of the thermodynamically more stable trans-β-lactam.[10] Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to more polar (e.g., acetonitrile).
-
Ketene Substituents: The electronic nature of the ketene substituents plays a crucial role. Ketenes with electron-donating groups tend to accelerate the ring closure, favoring the cis product. Conversely, electron-withdrawing groups on the ketene can slow the ring closure, allowing for isomerization and leading to a higher proportion of the trans product.[6]
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product.
-
Chiral Auxiliaries: For asymmetric synthesis, the use of chiral auxiliaries on either the imine or the ketene is a well-established strategy to achieve high diastereoselectivity.[7]
Workflow for Troubleshooting Diastereoselectivity
Caption: Troubleshooting workflow for diastereoselectivity.
Section 3: Side-Chain Acylation and Purification
Question 3: "During the acylation of 6-APA with my bulky acid chloride (e.g., 2,6-dimethoxybenzoyl chloride for methicillin synthesis), I'm getting a low yield and multiple side products. What is causing this and how can I improve it?"
Answer:
Acylating the sterically unhindered amine of 6-aminopenicillanic acid (6-APA) with a bulky acid chloride is a classic challenge in the synthesis of penicillinase-resistant antibiotics.[2]
-
Steric Hindrance: The primary issue is the steric clash between the bulky acid chloride and the 6-APA nucleus. This slows down the desired reaction, allowing side reactions to become more prominent.
-
Solution: Ensure you are using a non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) in stoichiometric amounts to neutralize the HCl generated during the reaction. An excess of a less hindered base could lead to side reactions. The reaction is often run at low temperatures (0 °C to room temperature) to minimize degradation.
-
-
β-Lactam Ring Instability: The β-lactam ring is highly susceptible to cleavage under both acidic and basic conditions.[5] The presence of excess base or prolonged reaction times can lead to the hydrolysis of this critical functional group.
-
Solution: Carefully control the stoichiometry of your base. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. An acidic work-up should be performed carefully with weak acids and at low temperatures.
-
-
Impurity Profile of the Acid Chloride: The purity of your acylating agent is paramount. Impurities in the acid chloride can lead to a variety of side products that are difficult to separate.
-
Solution: Use freshly prepared or purified acid chloride. For example, 2,6-dimethoxybenzoyl chloride can be synthesized from 2,6-dimethoxybenzoic acid and thionyl chloride or oxalyl chloride. Ensure all excess reagent is removed before use.[11]
-
Question 4: "The final purification of my penicillinase-resistant antibiotic is proving difficult, with the product seeming to degrade on my silica gel column. What are my options?"
Answer:
Chromatographic purification of penicillins can be challenging due to their relative polarity and instability.
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can promote the degradation of the acid-sensitive β-lactam ring.
-
Solution 1: Neutralized Silica: You can neutralize your silica gel by preparing a slurry with a buffer solution (e.g., containing 1% triethylamine) before packing the column.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase chromatography).
-
-
Crystallization/Precipitation: Often, the most effective purification method for penicillin derivatives is crystallization or precipitation.[12] After an appropriate work-up, dissolving the crude product in a minimal amount of a suitable solvent and then adding an anti-solvent can induce crystallization of the pure product, leaving impurities behind in the mother liquor. For example, the sodium salt of nafcillin can be isolated by adding sodium 2-ethylhexanoate to an ethyl acetate solution of the free acid.[13]
-
Lyophilization: For highly water-soluble derivatives, purification by preparative HPLC followed by lyophilization can yield a pure, stable product.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups necessary in some penicillin syntheses? A1: Protecting groups are used to temporarily block reactive functional groups to prevent them from participating in undesired side reactions.[14][15] In penicillin synthesis, the carboxylic acid of the 6-APA core is often protected (e.g., as a benzyl or tert-butyl ester) to prevent it from reacting during the acylation of the amine. This protection must be "orthogonal," meaning it can be removed under conditions that do not affect the newly installed side chain or the sensitive β-lactam ring.[14]
Q2: What is the role of the bulky side chain in conferring penicillinase resistance? A2: The bulky side chain, such as the 2,6-dimethoxyphenyl group in methicillin or the 2-ethoxynaphthyl group in nafcillin, acts as a steric shield.[1] This bulk prevents the β-lactamase enzyme from accessing and hydrolyzing the amide bond within the four-membered β-lactam ring, thus preserving the antibiotic's structural integrity and its ability to inhibit bacterial cell wall synthesis.[3][4]
Q3: Can I use a one-pot reaction to synthesize the β-lactam and acylate it directly? A3: While one-pot reactions are synthetically elegant, they are challenging in this context due to incompatible reaction conditions and the instability of intermediates. The Staudinger cycloaddition often requires specific conditions (solvents, temperatures) that may not be optimal for the subsequent acylation. Furthermore, isolating and purifying the β-lactam intermediate before proceeding is generally advisable to ensure the purity of the final active pharmaceutical ingredient (API).
Q4: My final compound shows no antibacterial activity. What are the likely chemical reasons? A4: Assuming the intended molecular structure is correct, a lack of activity most often points to the destruction of the β-lactam ring. This is the pharmacophore responsible for inhibiting penicillin-binding proteins (PBPs) in bacteria.[16][17] Accidental hydrolysis of this ring during synthesis or work-up (due to harsh acidic or basic conditions) will render the compound inactive. Confirm the integrity of the β-lactam ring using spectroscopic methods (e.g., IR spectroscopy, which shows a characteristic C=O stretch for a strained lactam at ~1760-1790 cm⁻¹).
Reaction Scheme: Key Synthetic Transformations
Sources
- 1. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Penicillins (2nd Generation) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Penicillins, Penicillinase-Resistant: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. futurelearn.com [futurelearn.com]
- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Staudinger Synthesis [organic-chemistry.org]
- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN104829630A - Penicillin separation and purification method - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Protective Groups [organic-chemistry.org]
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- 17. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the formation of 2-Chloro-6-fluorobenzoic acid during synthesis
Topic: Proactive Strategies to Prevent the Formation of 2-Chloro-6-fluorobenzoic Acid Impurity
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who encounter the unwanted formation of 2-chloro-6-fluorobenzoic acid during their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of why this impurity forms and how to control your reaction chemistry to prevent it.
Introduction: Understanding the Challenge
2-Chloro-6-fluorobenzoic acid is a common process-related impurity that can arise from several popular synthetic routes, often through the hydrolysis of nitrile intermediates or the over-oxidation of aldehyde precursors.[1][2] Its presence can complicate purification, reduce overall yield, and impact the quality of the final active pharmaceutical ingredient (API) or target molecule. This guide provides a structured approach to troubleshooting and preventing its formation.
Troubleshooting Guide: Isolating and Solving the Problem
This section addresses specific experimental issues. Identify the scenario that best matches your situation to find targeted advice.
Scenario 1: You are performing a nitrile hydrolysis and detect significant amounts of 2-chloro-6-fluorobenzoic acid.
Problem: The hydrolysis of a nitrile (e.g., 2-chloro-6-fluorobenzonitrile) to a primary amide is overshooting, leading to the formation of the corresponding carboxylic acid.
Root Cause Analysis: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through a primary amide intermediate.[3] Aggressive reaction conditions, such as high temperatures, prolonged reaction times, or high concentrations of strong acid or base, provide the necessary activation energy to hydrolyze the intermediate amide to the carboxylic acid.[3]
dot
Caption: Pathway of nitrile hydrolysis showing the intermediate amide.
Preventative & Corrective Actions:
-
Modify Reaction Conditions: The most direct approach is to moderate the reaction conditions.
-
Temperature: Lower the reaction temperature. The hydrolysis of the amide to the carboxylic acid typically has a higher activation energy than the hydrolysis of the nitrile to the amide.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your acid or base catalyst and water. Use the minimum effective amount required for the primary hydrolysis step.
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, HPLC, GC) and quench the reaction as soon as the starting nitrile is consumed, before significant amide hydrolysis occurs.
-
-
Consider Alternative Reagents: If modifying conditions is insufficient, consider milder reagent systems.
-
Enzymatic Hydrolysis: Nitrilase enzymes can offer exquisite selectivity for the conversion of nitriles to carboxylic acids or, in some cases, can be controlled to stop at the amide stage under mild pH and temperature conditions.
-
Controlled Hydration: Reagents like platinum catalysts or reactions involving peroxides under controlled pH can sometimes favor amide formation.
-
Protocol: HPLC Monitoring of Nitrile Hydrolysis
This protocol is essential for determining the optimal reaction endpoint to maximize amide yield and minimize carboxylic acid formation.
-
Sample Preparation: At timed intervals (e.g., every 30 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture. Immediately quench it in a known volume of a suitable solvent (e.g., 1 mL of mobile phase or acetonitrile/water) to stop the reaction.
-
Instrumentation: Use a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~220-254 nm, where the aromatic compounds have strong absorbance.
-
-
Analysis: Inject the filtered, quenched sample. Quantify the relative peak areas of the starting nitrile, the intermediate amide, and the 2-chloro-6-fluorobenzoic acid impurity. Plot the concentration of each species over time to identify the point of maximum amide concentration.[4]
Scenario 2: You are synthesizing 2-chloro-6-fluorobenzaldehyde and the benzoic acid is a major byproduct.
Problem: Over-oxidation of the aldehyde functional group.
Root Cause Analysis: Aldehydes are notoriously susceptible to oxidation to carboxylic acids, often by atmospheric oxygen or the same oxidant used to form the aldehyde from its precursor (e.g., an alcohol or a toluene derivative).[5] This is especially true if the reaction is run for too long, at too high a temperature, or with an excess of a strong oxidizing agent.
Preventative & Corrective Actions:
-
Select a Milder Oxidant: The choice of oxidizing agent is critical for selectivity. Avoid harsh oxidants like potassium permanganate or chromic acid if the aldehyde is the target.
-
Control the Reaction Atmosphere: If oxidizing an alcohol to the aldehyde, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted side reactions with atmospheric oxygen.
-
Optimize Stoichiometry and Addition: Use a slight deficiency or exactly one equivalent of the oxidizing agent. Adding the oxidant slowly and maintaining a low temperature can also improve selectivity by keeping its instantaneous concentration low.
Table 1: Comparison of Oxidizing Agents for Aldehyde Synthesis
| Oxidant System | Typical Substrate | Selectivity for Aldehyde | Comments & Causality |
| PCC (Pyridinium chlorochromate) | Primary Alcohol | High | PCC is a milder chromium(VI) reagent that generally does not oxidize aldehydes further under anhydrous conditions. |
| DMP (Dess-Martin periodinane) | Primary Alcohol | Very High | A hypervalent iodine reagent that operates under very mild, neutral conditions, minimizing over-oxidation.[5] |
| Swern Oxidation (DMSO, oxalyl chloride) | Primary Alcohol | Very High | Conducted at low temperatures (-78 °C), which kinetically disfavors over-oxidation. Requires careful handling of reagents. |
| Potassium Permanganate (KMnO₄) | Toluene Derivative | Low (leads to acid) | A very strong oxidant that will typically oxidize the methyl group all the way to the carboxylic acid. Not suitable for isolating the aldehyde. |
| Sodium Chlorite (NaClO₂) | Aldehyde | N/A (Oxidizes aldehydes) | This reagent is specifically used to oxidize aldehydes to carboxylic acids and should be avoided if the aldehyde is the desired product.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic pathways where 2-chloro-6-fluorobenzoic acid appears as a byproduct?
A1: Besides the nitrile hydrolysis and aldehyde oxidation discussed above, this acid can form in several other contexts:
-
Carboxylation of Organometallics: When preparing an organometallic reagent (e.g., a Grignard or organolithium) from a precursor like 1-bromo-2-chloro-6-fluorobenzene, premature quenching by adventitious water will form 1-chloro-3-fluorobenzene. If the intended reaction is carboxylation with CO₂, any side reactions that prevent the formation of the organometallic will lower the yield of the desired acid, but the acid itself is the target in this case. The issue arises when this organometallic is an intermediate for another reaction, and residual CO₂ (from the air, for instance) forms the benzoic acid impurity.[6][7]
-
Directed ortho-Metalation (DoM): Starting from 1-chloro-3-fluorobenzene, a strong lithium amide base can selectively deprotonate the position between the two halogens.[8] Quenching this lithiated species with CO₂ would yield 2-chloro-6-fluorobenzoic acid. If this lithiation is intended to be quenched with a different electrophile, exposure to CO₂ can form the acid as an impurity. The regioselectivity of the deprotonation is key and depends heavily on the base used.[9][10]
Q2: My starting material is 1-chloro-3-fluorobenzene. How do I control a DoM reaction to avoid unwanted carboxylation?
A2: Control is paramount in DoM chemistry.
-
Rigorous Inert Atmosphere: The aryllithium intermediate is extremely basic and will react instantly with both moisture and CO₂. Ensure your reaction vessel, solvents, and reagents are scrupulously dry and purged with a high-purity inert gas like argon.
-
Temperature Control: These reactions are typically run at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and control selectivity.[9]
-
Choice of Base: The base dictates the site of deprotonation. For 1-chloro-3-fluorobenzene, a bulky base like lithium tetramethylpiperidide (LTMP) is often used to direct metalation to the C2 position.[9][11] Using a different base like n-BuLi might lead to a different mixture of regioisomers.
-
Electrophile Quench: Add your desired electrophile at low temperature and ensure it is also anhydrous. Allow the reaction to warm slowly only after the electrophile has been added.
dot
Caption: Troubleshooting workflow for identifying and mitigating the formation of 2-Cl-6-FBA.
Q3: Can purification remove this impurity if prevention fails?
A3: Yes, but it can be challenging. Since both your target molecule and the impurity may have similar polarities (especially if the target is also a polar compound), purification can be difficult.
-
Acid-Base Extraction: If your target molecule is neutral or basic, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, which can then be separated.
-
Recrystallization: If the impurity is present at a low level, careful selection of a recrystallization solvent system may allow for its removal in the mother liquor.
-
Chromatography: Column chromatography is often a reliable method but can be costly and time-consuming for large-scale work.
Prevention is always the more efficient and economical strategy in chemical synthesis. By understanding the mechanistic origins of impurity formation, you can design more robust and reliable synthetic processes.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-6-fluorobenzoic acid | 434-75-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Fluorobenzylated Compounds
Welcome to the Technical Support Center for the synthesis of fluorobenzylated compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this critical class of transformations. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide for Fluorobenzylation Reactions
The synthesis of fluorobenzylated compounds can be susceptible to various issues that lead to suboptimal results. This section provides a systematic guide to identifying and resolving common problems encountered during these reactions.
Table 1: Common Issues, Potential Causes, and Recommended Solutions
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The active Pd(0) or Ni(0) species has not been efficiently generated from the precatalyst.[1] | - Use a pre-formed Pd(0) or Ni(0) source (e.g., Pd(PPh₃)₄, Ni(COD)₂). - Ensure efficient in-situ reduction of a Pd(II) or Ni(II) precursor (e.g., Pd(OAc)₂ with a suitable reducing agent).[1] |
| 2. Inefficient Ligand: The chosen ligand does not sufficiently promote the oxidative addition or reductive elimination steps.[2][3] | - Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These can accelerate the key catalytic steps.[2] | |
| 3. Inappropriate Base: The base may be too weak to facilitate the transmetalation step or may be coordinating to the metal center. | - For Suzuki-type couplings, use stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃.[3] | |
| 4. Poor Solvent Choice: The solvent may not adequately dissolve all reactants or may be coordinating to the catalyst. | - Use anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF.[3] | |
| Formation of Black Precipitate (Palladium or Nickel Black) | 1. Catalyst Aggregation: The active, soluble catalyst species aggregates into inactive, insoluble metal. This can be triggered by high temperatures or an insufficient ligand-to-metal ratio.[4][5] | - Lower the reaction temperature. - Increase the ligand-to-metal ratio to ensure the metal center remains coordinated and soluble.[6] - Ensure rigorous degassing of solvents to remove oxygen, which can promote aggregation.[5] |
| 2. Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to their degradation and subsequent catalyst precipitation.[4] | - Use fresh, high-purity ligands and handle them under an inert atmosphere. | |
| Poor Regioselectivity (in cases of multiple potential reaction sites) | 1. Catalyst-Controlled Selectivity: The inherent electronic and steric properties of the substrate are dictating the reaction site, which may not be the desired one. | - Modify the ligand to alter the steric environment around the metal center. Bulky ligands can direct the catalyst to less hindered positions.[7] |
| 2. Substrate-Controlled Selectivity: The electronic nature of the substrate is the primary driver of regioselectivity. | - Consider modifying the substrate by introducing a directing group to guide the catalyst to the desired position. | |
| Side Reactions (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[8] | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[5][8] |
| 2. Suboptimal Base or Temperature: Incorrect base or temperature can favor side reactions. | - Screen different bases and optimize the reaction temperature. Lowering the temperature may disfavor homocoupling.[8] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the planning and execution of fluorobenzylation reactions.
Q1: How do I choose between a palladium and a nickel catalyst for my fluorobenzylation reaction?
A1: The choice between palladium and nickel catalysts depends on several factors, primarily the nature of your substrates and the desired reactivity.
-
Palladium catalysts are generally more versatile and well-studied for a wide range of cross-coupling reactions, including those involving C-F bond activation.[9] They often exhibit good functional group tolerance but can be more sensitive to electronic effects of the substrates.[10] For Suzuki-Miyaura couplings involving benzylic fluorides, palladium-based systems are often the first choice.[9]
-
Nickel catalysts are typically more cost-effective and can be more reactive towards challenging C-F bond activations, especially with unactivated alkyl fluorides.[9][11] Nickel catalysis is often less sensitive to the electronic properties of the substrate but can be more affected by coordinating functional groups.[10] Nickel catalysts are also known to be effective for the cross-coupling of fluoroaromatics.[11]
A key difference lies in their sensitivity to additives and coordinating groups. Palladium-catalyzed reactions are generally less sensitive to additives, whereas nickel-catalyzed reactions can be significantly impacted by them.[10]
Q2: My palladium-catalyzed reaction has turned black. What does this mean and what can I do?
A2: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition of your active, soluble palladium catalyst into inactive, aggregated palladium metal.[4][6] This is a common mode of catalyst deactivation.
Causes:
-
High Temperatures: Can lead to thermal decomposition of the catalyst.
-
Insufficient Ligand: An inadequate amount of ligand can leave the palladium center exposed and prone to aggregation.[6]
-
Oxygen: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then precipitate.[5]
-
Substrate or Product Inhibition: Certain functional groups on your starting materials or products (like the nitrogen in a pyridine ring) can strongly coordinate to the palladium center, leading to the formation of inactive complexes and eventual precipitation.[12]
Solutions:
-
Optimize Reaction Conditions: Lower the reaction temperature and ensure your solvents are rigorously degassed.
-
Adjust Stoichiometry: Increase the ligand-to-palladium ratio.
-
Ligand Choice: Use bulky, electron-rich ligands that can better stabilize the palladium center.
-
Use a Precatalyst: Employing a well-defined precatalyst can sometimes lead to a more controlled generation of the active species.
Q3: I am observing low yield in my fluorobenzylation of an electron-rich arene. What catalyst modifications should I consider?
A3: Low yields with electron-rich arenes can be counterintuitive but often stem from challenges in the oxidative addition step or competing side reactions.
-
Ligand Modification: For palladium-catalyzed reactions, switching to more electron-rich and sterically hindered ligands can be beneficial. These ligands increase the electron density on the palladium center, which can facilitate the oxidative addition to the C-F bond.[2]
-
Catalyst System: If using a palladium catalyst, ensure that the active Pd(0) species is being efficiently generated. For electron-rich systems, sometimes a switch to a nickel-based catalyst can be advantageous as they can exhibit different reactivity profiles.[11]
-
Controlling Site Selectivity: With electron-rich arenes, there is a possibility of competing C-H activation. While typically less favorable than C-F activation, it can be a competing pathway. The use of specific ligands can help control the regioselectivity of the reaction.[13]
Q4: What is the role of the ligand in palladium-catalyzed fluorobenzylation, and how do I select the right one?
A4: The ligand is arguably the most critical component of the catalyst system. It plays several crucial roles:
-
Solubilizes and Stabilizes the Metal Center: Prevents the metal from aggregating into an inactive form.
-
Modulates the Electronic Properties of the Metal: Electron-donating ligands increase the electron density on the palladium, making it more nucleophilic and facilitating oxidative addition.[2]
-
Controls the Steric Environment: Bulky ligands can promote the reductive elimination step, which is often the product-forming step.[2] They can also influence the regioselectivity of the reaction.[7]
Selection Guide:
-
For C-F Activation: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are generally preferred.[3]
-
Bidentate vs. Monodentate Ligands: Bidentate ligands like dppf can form very stable complexes, which can be beneficial in preventing catalyst decomposition.[6] Monodentate ligands are often more easily tuned for specific steric and electronic properties.
-
Screening is Key: The optimal ligand is often substrate-dependent. It is highly recommended to screen a small library of ligands to identify the best performer for your specific reaction.
Section 3: Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction for the synthesis of a fluorobenzylated compound. This protocol should be considered a starting point and may require optimization for your specific substrates.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Fluorobenzylation
Materials:
-
Fluorobenzyl halide (1.0 equiv)
-
Aryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure: [14]
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the fluorobenzyl halide, aryl boronic acid, palladium precursor, ligand, and base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
Section 4: Mechanistic Insights and Visualizations
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting and optimization. Below are diagrams illustrating the key catalytic cycles.
Diagram 1: Catalytic Cycle for Palladium-Catalyzed Fluorobenzylation (Suzuki-Miyaura Type)
Caption: Palladium-catalyzed Suzuki-Miyaura cycle for C-F bond activation.
The catalytic cycle for a Suzuki-Miyaura type fluorobenzylation begins with the oxidative addition of the C-F bond to the active Pd(0) catalyst.[1][15] This is often the rate-determining step.[16] The resulting Pd(II) intermediate then undergoes transmetalation with the boronic acid derivative, facilitated by a base.[15] The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][15]
Diagram 2: Generalized Photoredox Catalysis Cycle for Fluorobenzylation
Caption: A generalized photoredox catalytic cycle for fluorobenzylation.
In a typical photoredox catalytic cycle for fluorobenzylation, a photocatalyst absorbs visible light to reach an excited state.[17][18] This excited state photocatalyst can then engage in a single-electron transfer (SET) with the fluorobenzyl reagent to generate a benzyl radical.[19] This radical can then react with a suitable coupling partner. The photocatalyst is regenerated in a subsequent SET event, often involving a sacrificial electron donor.[19][20]
References
-
Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. Available at: [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH. Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Formation of palladium black during Suzuki coupling. Reddit. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. Available at: [Link]
-
A Comparison of C−F and C−H Bond Activation by Zerovalent Ni and Pt: A Density Functional Study. Journal of the American Chemical Society. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH. Available at: [Link]
-
Energy profiles for C−F bond activation in the nickel‐catalyzed... ResearchGate. Available at: [Link]
-
Theoretical Study Of Palladium And Nickel Complexes Catalyzed Aryl-Fluorine (Ar-F) Bond Activation. Globe Thesis. Available at: [Link]
-
Photoredox catalysis. Wikipedia. Available at: [Link]
-
Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. Available at: [Link]
-
photoredox-catalysis-2015.pdf. Available at: [Link]
-
Understanding why Palladium is better than Nickel in C-H bond activation reactions. ACS. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
C-H and C-F Bond Activation by Nickel Bis(Phosphine) Complexes. Canada.ca. Available at: [Link]
-
General mechanism pathways of photoredox catalytic reactions. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Coligand role in the NHC nickel catalyzed C–F bond activation. PubMed Central - NIH. Available at: [Link]
-
Photoredox Catalysis in Organic Chemistry. Macmillan Group - Princeton University. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group - Princeton University. Available at: [Link]
-
Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters - ACS Publications. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics - ACS Publications. Available at: [Link]
-
meta C–H Arylation of Electron-Rich Arenes: Reversing the Conventional Site Selectivity. PMC - NIH. Available at: [Link]
-
Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. Available at: [Link]
-
Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations. ResearchGate. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Enhancing the stability of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde during storage
Document ID: TSG-CFB-STAB-001
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in their experimental workflows. The stability of this intermediate is critical for ensuring the reproducibility of synthetic procedures and the purity of downstream products. This document provides a comprehensive overview of potential stability issues, preventative measures, and troubleshooting strategies in a practical question-and-answer format. Our recommendations are grounded in established principles of organic chemistry and material science to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a change in the physical appearance of my this compound sample (e.g., color change from white to off-white/yellow, clumping). What could be the cause?
A1: A visual change in your sample is often the first indicator of chemical degradation. The primary culprits are oxidation and, to a lesser extent, hydrolysis, often accelerated by improper storage conditions.
-
Oxidative Degradation: The aldehyde functional group is susceptible to autoxidation upon exposure to atmospheric oxygen, a process that can be catalyzed by light and elevated temperatures.[1] This reaction converts the aldehyde to the corresponding carboxylic acid, 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid. While this primary oxidation product is also a white solid, subsequent side reactions or the presence of trace impurities can lead to the formation of colored species, resulting in a yellowish hue.
-
Ether Linkage Instability: While the benzyl ether linkage is generally robust, it can undergo oxidative cleavage or hydrolysis under harsh conditions.[2][3] Prolonged exposure to acidic or strongly oxidative environments could lead to the cleavage of the ether bond, yielding 3-hydroxybenzaldehyde and 2-chloro-6-fluorobenzyl alcohol.
Q2: My recent synthesis using a previously opened bottle of this compound resulted in a lower yield and the appearance of unexpected impurities in my reaction mixture. How can I confirm if the starting material has degraded?
A2: To confirm the purity of your starting material, we recommend performing an analytical assessment. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective approach.
A simple isocratic HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, like 0.1% trifluoroacetic acid) should be sufficient to separate the parent compound from its more polar degradation products.[4][5][6]
-
Expected Retention Times:
-
Parent Compound: this compound will be the most non-polar and have the longest retention time.
-
Oxidation Product: 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid will be more polar and thus elute earlier.
-
Hydrolysis Products: 3-hydroxybenzaldehyde and 2-chloro-6-fluorobenzyl alcohol are significantly more polar and will have much shorter retention times.
-
By comparing the chromatogram of your stored sample to a fresh or reference standard, you can quantify the extent of degradation.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the functional groups present, there are two primary degradation pathways to consider, as illustrated in the diagram below.
Caption: Primary degradation pathways of the target molecule.
-
Oxidation of the Aldehyde: This is the most common and rapid degradation pathway under typical storage conditions. The aldehyde group is oxidized to a carboxylic acid.
-
Cleavage of the Benzyl Ether: This can occur under more strenuous conditions, such as the presence of strong acids, bases, or oxidizing agents, leading to the formation of a phenol and a benzyl alcohol derivative.[2][3][7]
Q4: How can I enhance the stability of this compound during long-term storage?
A4: To mitigate degradation, a multi-faceted approach focusing on proper storage and the use of stabilizers is recommended.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, the primary driver of aldehyde oxidation. |
| Light | Store in an amber glass vial or protect from light. | Light can catalyze the formation of free radicals, initiating oxidation.[8][9] |
| Container | Use a tightly sealed container. | Prevents the ingress of atmospheric oxygen and moisture. |
Use of Antioxidants
For extended storage, particularly if the container will be opened multiple times, the addition of a radical-scavenging antioxidant can be highly effective.
-
Butylated Hydroxytoluene (BHT): A common and effective antioxidant. A concentration of 50-200 ppm is typically sufficient. BHT works by donating a hydrogen atom to peroxyl radicals, terminating the free-radical chain reaction of oxidation.
-
Synergistic Mixtures: In some cases, a combination of antioxidants can provide enhanced protection.[10][11][12] For example, a primary antioxidant like BHT can be combined with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare five separate solutions of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To one sample, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To a second sample, add an equal volume of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidation: To a third sample, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a fourth sample (as a solid in an open vial) in an oven at 105°C for 48 hours, then dissolve in acetonitrile.
-
Photodegradation: Expose the fifth sample (as a solid in a quartz vial) to UV light (254 nm) for 48 hours, then dissolve in acetonitrile.
-
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using the HPLC method outlined below.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
This method should provide adequate separation of the parent compound from its potential degradation products.
Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing and addressing stability issues.
References
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Jin, L., Yao, S., Huang, Y., & Wang, L. (2001). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS.
- Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
- Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides.
- Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685.
- Nature. (2023).
- ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
- ResearchGate. (2025). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
- ACS Publications. Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants. ACS Omega.
- National Center for Biotechnology Information. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- CORE.
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National Center for Biotechnology Information. Benzaldehyde. PubChem. [Link]
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- Remedy Publications LLC. (2017).
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- ResearchGate. (2019).
- ResearchGate. (2025). Synergism on antioxidant activity between natural compounds optimized by response surface methodology.
- National Center for Biotechnology Information.
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
- "CHAPTER 2 Fragmentation and Interpret
- Phytochemistry Reviews. (2020). Synergistic, antagonistic and additive antioxidant effects in the binary mixtures.
- National Center for Biotechnology Information.
- Royal Society of Chemistry. (2020). Stability of the ketyl radical as a descriptor in the electrochemical coupling of benzaldehyde.
- Doc Brown's Chemistry.
- Benchchem.
- YouTube. (2020).
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Royal Society of Chemistry. (2021). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water.
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National Center for Biotechnology Information. 3-((3-Fluorobenzyl)oxy)benzaldehyde. PubChem. [Link]
- ETH Zurich Research Collection. (2021).
- TCI AMERICA. (2018). SAFETY DATA SHEET: 4-(3-Fluorobenzyloxy)benzaldehyde.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the validation of quantifying 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a key chemical intermediate. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate an analytical method that is fit for its intended purpose, adhering to the stringent standards of the pharmaceutical industry.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[1][2] This is a mandatory requirement by regulatory bodies worldwide, with comprehensive guidelines provided by the International Council for Harmonisation (ICH).[3][4][5] This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, owing to its high resolution, sensitivity, and precision in pharmaceutical analysis.[6][7][8] A comparative analysis with Gas Chromatography (GC) will also be presented to offer a broader perspective on available analytical strategies.
The Imperative of a Validated Method
Before delving into the specifics of methodology, it is crucial to understand the rationale behind analytical method validation. A validated method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte of interest. This is paramount for:
-
Quality Control: Ensuring the purity and potency of raw materials, in-process samples, and the final drug product.
-
Stability Studies: Accurately monitoring the degradation of the drug substance over time under various environmental conditions.[7][9]
-
Regulatory Compliance: Fulfilling the requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The validation process examines a range of parameters, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness, as outlined in the ICH Q2(R1) guideline.[2][3]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the modern pharmaceutical analysis laboratory.[7][8] Its versatility and ability to separate complex mixtures make it an ideal choice for the quantification of this compound.
Rationale for Selecting HPLC
The choice of HPLC is underpinned by several key advantages:
-
Specificity: The ability to separate the target analyte from impurities and degradation products is critical. Forced degradation studies are integral to demonstrating the stability-indicating nature of an HPLC method.[7][9][10]
-
Sensitivity: HPLC detectors, such as UV-Vis or Diode Array Detectors (DAD), offer excellent sensitivity for chromophoric compounds like benzaldehyde derivatives.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for quantifying this compound.
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocol: HPLC Method
Objective: To validate a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference standard of this compound (purity >99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).[11] | No interference at the retention time of the analyte. The method should resolve the analyte from all degradation products. |
| Linearity | Analyze at least five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability assay on a different day with a different analyst. | RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. RSD ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
4. Forced Degradation Study Protocol: [11]
-
Acid Hydrolysis: Reflux the sample with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample with 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
Alternative Analytical Method: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For a compound like this compound, GC can be a viable alternative to HPLC, particularly if the analyte has sufficient thermal stability and volatility.
Rationale for Considering GC
-
High Efficiency: Capillary GC columns offer excellent separation efficiency.
-
Sensitive Detectors: Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while Mass Spectrometry (MS) offers high specificity and structural information.[13]
-
Different Selectivity: GC provides a different separation mechanism compared to HPLC, which can be advantageous for resolving certain impurities.
Detailed Experimental Protocol: GC Method
Objective: To validate a GC method for the quantification of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, FID or MS detector.
-
Fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standard of this compound.
-
Helium (carrier gas).
-
Methylene chloride (solvent).
2. Chromatographic Conditions (Example):
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (split ratio 20:1).
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation. The following table provides a comparative summary of hypothetical performance data for the two methods.
| Parameter | HPLC Method (Hypothetical Data) | GC Method (Hypothetical Data) |
| Specificity | Excellent resolution from degradation products. | Good resolution, potential for co-elution with non-volatile impurities. |
| Linearity (r²) | 0.9995 | 0.9992 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 101.5% |
| Precision (Repeatability RSD) | 0.8% | 1.2% |
| LOQ | 0.1 µg/mL | 0.5 µg/mL |
| LOD | 0.03 µg/mL | 0.15 µg/mL |
| Sample Preparation | Simple dissolution in diluent. | May require derivatization for less volatile compounds, but likely direct injection for this analyte. |
| Analysis Time | ~10 minutes per sample. | ~15 minutes per sample. |
Decision Framework for Method Selection
The selection of the most appropriate analytical method is a critical decision. The following diagram provides a simplified decision-making framework.
Sources
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- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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Comparing the efficacy of different catalysts in the synthesis of fluorinated benzaldehydes
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
Fluorinated benzaldehydes are indispensable building blocks in modern medicinal chemistry and materials science. The introduction of fluorine atoms into the benzaldehyde scaffold profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the development of efficient and selective catalytic methods for their synthesis is of paramount importance.
This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the synthesis of fluorinated benzaldehydes. We will delve into the mechanistic rationale behind different catalytic approaches, present comparative experimental data, and provide detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these valuable intermediates.
Catalytic Strategies for the Synthesis of Fluorinated Benzaldehydes: A Comparative Analysis
The synthesis of fluorinated benzaldehydes can be broadly categorized into several key catalytic approaches. The choice of method often depends on the desired isomer, the availability of starting materials, and the required scale of the synthesis.
Nucleophilic Fluorination via Halogen Exchange (Halex) Reaction
The Halex reaction is a powerful method for introducing fluorine into an aromatic ring by displacing a chlorine or nitro group with a fluoride ion. This reaction is typically catalyzed by a phase-transfer catalyst (PTC) that facilitates the transport of the fluoride salt (e.g., KF) into the organic phase.
Mechanistic Insight: The efficacy of the PTC is central to the success of the Halex reaction. Quaternary phosphonium and ammonium salts are commonly employed. The large, lipophilic cation of the PTC pairs with the fluoride anion, disrupting the crystal lattice of the fluoride salt and increasing its solubility and nucleophilicity in the aprotic solvent. The choice of PTC and solvent system is critical to prevent catalyst decomposition at the high temperatures often required.
Comparative Performance of Phase-Transfer Catalysts:
| Catalyst System | Starting Material | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Tetraphenylphosphonium bromide | 4-Chlorobenzaldehyde | Spray-dried KF | Solvent-free | 210 | 8 | 90 | 98 | |
| Tetraphenylphosphonium bromide / Cat. A* | 4-Chlorobenzaldehyde | Spray-dried KF | Nitrobenzene | 210 | 8 | 80.9 | >99.5 | |
| Tetraphenylphosphonium halide / 18-crown-6 | 4-Chlorobenzaldehyde | Potassium fluoride | - | - | - | Good | - | |
| Tetraphenylphosphonium bromide | 2-Chlorobenzaldehyde | Spray-dried KF | - | 230 | - | 68 | - |
*Cat. A is likely a crown ether or a similar phase-transfer co-catalyst.
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction
-
Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and temperature controller, charge 4-chlorobenzaldehyde, spray-dried potassium fluoride (KF), and tetraphenylphosphonium bromide.
-
Reaction Conditions: Heat the mixture to 210°C with vigorous stirring under solvent-free conditions or in a high-boiling point solvent like nitrobenzene.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane) and water.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography to yield 4-fluorobenzaldehyde.
Caption: Experimental workflow for Halogen-Exchange Fluorination.
Catalytic Oxidation of Fluorotoluenes
The selective oxidation of the methyl group of a fluorotoluene to an aldehyde offers a direct route to fluorinated benzaldehydes. This transformation can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid.
Mechanistic Insight: Catalytic vapor-phase oxidation often employs mixed metal oxides, such as vanadia-titania. The catalyst's surface acidity and redox properties are crucial for both activity and selectivity. Lewis acid sites are believed to activate the methyl group, while Brønsted acid sites can contribute to further oxidation. The catalyst preparation method significantly influences its morphology, surface area, and acidity, thereby affecting its performance.
Comparative Performance of Oxidation Catalysts:
| Catalyst | Starting Material | Oxidant | Method | Temp. (°C) | Yield (%) | Reference |
| FeCl₃/ZnCl₂ | 4-Fluorotoluene | Chlorine/Water | Two-step | 110-150 | 77-80 | |
| Mn₂O₃ | 3-Fluorotoluene | - | Batch | 50 | up to 90 | |
| V₂O₅/TiO₂ (sol-gel) | 4-Fluorotoluene | Air | Vapor Phase | 350-450 | (Varies with catalyst loading) | |
| Co/Mn/Br system | m-Fluorotoluene | Oxygen | - | - | 15.8 |
Experimental Protocol: Catalytic Oxidation of 4-Fluorotoluene (Two-Step)
-
Chlorination: Introduce 4-fluorotoluene into a reactor and bubble chlorine gas through the liquid. Monitor the reaction by GC to control the extent of chlorination, aiming for the formation of the benzal chloride product.
-
Hydrolysis: Add a composite catalyst, such as a mixture of ferric trichloride and zinc chloride, to the chlorinated mixture. Heat the mixture to 100-150°C and introduce a small amount of water to initiate hydrolysis. Gradually add more water to complete the conversion to 4-fluorobenzaldehyde.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the organic product. Purify the crude 4-fluorobenzaldehyde by distillation.
Palladium-Catalyzed Formylation and C-H Functionalization
Palladium catalysis offers sophisticated methods for both the synthesis and further functionalization of fluorinated benzaldehydes.
This approach introduces the aldehyde functionality directly onto a fluorinated aromatic ring. Modern methods utilize carbon monoxide surrogates to avoid handling toxic CO gas.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form a palladoyl intermediate. Reductive elimination then yields the acyl halide, which can be subsequently converted to the aldehyde or other carboxylic acid derivatives. The choice of ligand is critical for catalyst stability and reactivity.
Representative Method: Fluorocarbonylation using N-Formylsaccharin as a CO Source
This method allows for the formation of an acyl fluoride from an aryl halide, which can then be reduced to the corresponding aldehyde.
| Catalyst System | Aryl Halide | CO Source | Fluoride Source | Ligand | Yield (%) (Acyl Fluoride) | Reference |
| Pd(dba)₂ / Xantphos | Various | N-Formylsaccharin | KF | Xantphos | up to 94 |
This advanced strategy enables the direct functionalization of the C-H bonds of a pre-existing benzaldehyde, often with high regioselectivity.
Mechanistic Insight: A transient directing group (TDG), typically an amino acid, reversibly forms an imine with the benzaldehyde substrate. This imine then acts as a bidentate ligand, coordinating to the palladium catalyst and directing the activation of a specific C-H bond (usually at the ortho position). This approach avoids the need for the installation and removal of a permanent directing group, enhancing the atom and step economy of the process.
Caption: Simplified mechanism of Pd-catalyzed C-H functionalization using a transient directing group.
Other Catalytic Methods: A Brief Overview
-
Copper and Nickel Catalysis: While palladium has dominated the field of cross-coupling and C-H activation, copper and nickel catalysts are emerging as more economical and sustainable alternatives. Copper-catalyzed methods have been developed for the arylation of C-H bonds and the hydroxylation of aryl halides. Nickel catalysts are effective for the cross-coupling of aryl halides with various partners and are being explored for C-H functionalization.
-
Photocatalysis: Photocatalytic methods offer mild and environmentally friendly reaction conditions. While direct photocatalytic formylation of fluoroarenes is still an emerging area, photocatalysis has been successfully applied to the synthesis of acyl fluorides from aldehydes and other fluorination reactions.
Conclusion: Selecting the Optimal Catalytic System
The synthesis of fluorinated benzaldehydes is a rich field with a diverse array of catalytic methodologies. The choice of the most suitable catalyst and reaction conditions is a multifactorial decision that depends on the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the environmental impact of the process.
-
For the synthesis of 4-fluorobenzaldehyde from readily available 4-chlorobenzaldehyde, the Halex reaction with a phase-transfer catalyst offers a high-yielding and industrially viable route.
-
The catalytic oxidation of fluorotoluenes is a direct and atom-economical approach, though careful control of reaction conditions is necessary to prevent over-oxidation.
-
Palladium-catalyzed reactions, particularly those involving C-H activation with transient directing groups, represent the state-of-the-art in terms of elegance and efficiency for the late-stage functionalization of fluorinated benzaldehydes.
-
Emerging technologies in copper, nickel, and photocatalysis hold great promise for the development of more sustainable and cost-effective synthetic routes in the future.
This guide provides a foundation for understanding and comparing the efficacy of different catalysts in the synthesis of fluorinated benzaldehydes. It is our hope that the information presented herein will aid researchers in the rational design and optimization of synthetic strategies for these crucial molecules.
References
-
Vapor phase oxidation of 4-fluorotoluene over vanadia–titania catalyst - Catalysis Eprints database. Available at: [Link]
-
Transient Directing Group Enabled Pd-catalyzed γ-C(sp3)–H Oxygenation of Alkyl Amines - PMC. Available at: [Link]
-
Pd(II)-Catalyzed C(alkenyl)–H Activation Facilitated by a Transient Directing Group - ResearchGate. Available at: [Link]
- Wh
A Comparative Structural and Functional Analysis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde and Its Analogues for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, cytotoxic, and enzyme inhibitory properties.[1][2] The strategic modification of the benzaldehyde core with various substituents allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific derivative, 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a molecule of interest due to the presence of a halogenated benzyl ether moiety, which is anticipated to confer unique biological characteristics.
The introduction of halogens, such as chlorine and fluorine, into a molecular structure can significantly impact its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The 2-chloro-6-fluoro substitution pattern on the benzyl ring is of particular interest for its potential to influence conformational preferences and electronic properties. This guide provides a comprehensive structural and functional comparison of this compound with a curated selection of similar compounds. We will delve into the synthetic rationale, spectroscopic characterization, and a proposed suite of biological assays to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this class of compounds and to guide the rational design of future analogues.
Structural and Physicochemical Comparison
The foundation of understanding the functional potential of this compound lies in a thorough comparison of its structural and physicochemical properties with key analogues. For this analysis, we have selected four comparator compounds: the parent molecule Benzaldehyde, the precursor 2-Chloro-6-fluorobenzaldehyde, the positional isomer 4-[(3-Fluorobenzyl)oxy]benzaldehyde, and the closely related 4-((4-Chlorobenzyl)oxy)benzaldehyde for which some biological data is available.[4]
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Features |
| This compound | C₁₄H₁₀ClFO₂ | 264.68 | ~3.5 | Halogenated benzyl ether at meta position | |
| Benzaldehyde | C₇H₆O | 106.12 | 1.48 | Unsubstituted aromatic aldehyde | |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | ~2.0 | Halogenated benzaldehyde | |
| 4-[(3-Fluorobenzyl)oxy]benzaldehyde | C₁₄H₁₁FO₂ | 230.24 | 2.9 | Fluorinated benzyl ether at para position | |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde | C₁₄H₁₁ClO₂ | 246.69 | ~3.2 | Chlorinated benzyl ether at para position |
The presence of the 2-chloro-6-fluorobenzyl ether moiety in our target compound is expected to significantly increase its lipophilicity compared to benzaldehyde, a factor that can enhance membrane permeability and cellular uptake.[5] The specific ortho-halogenation pattern may also induce a conformational bias, potentially influencing its interaction with target proteins.
Experimental Protocols
To empirically validate the predicted properties and to explore the functional profile of this compound, a series of experiments are proposed.
Synthesis and Characterization
The synthesis of this compound can be achieved through a Williamson ether synthesis, a reliable and well-established method.
Experimental Workflow: Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization: The structure of the synthesized compound will be confirmed using standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the benzylic protons (~5.1 ppm), aromatic protons from both rings (6.9-7.9 ppm), and a singlet for the aldehyde proton (~9.9 ppm).
-
¹³C NMR (101 MHz, CDCl₃): Key expected signals include the aldehyde carbon (~191 ppm), aromatic carbons (110-160 ppm), and the benzylic carbon (~70 ppm).
-
FT-IR (KBr): Characteristic peaks are expected for the aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C ether linkage (~1250 and 1050 cm⁻¹).
-
HRMS (ESI): The measured mass should correspond to the calculated exact mass of the [M+H]⁺ ion.
Functional Assays
Based on the activities reported for similar benzaldehyde derivatives, we propose the following assays to evaluate the biological profile of this compound.
1. Cytotoxicity Assay against Cancer Cell Lines:
Many substituted benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines.[2]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of the synthesized compounds.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (0.1 to 100 µM).
-
Incubate for 24, 48, and 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
2. Enzyme Inhibition Assays:
Benzaldehyde derivatives are known to inhibit various enzymes, including α-glucosidase, α-amylase, and aldehyde dehydrogenases (ALDHs).[4][6][7]
Protocol for ALDH1A3 Inhibition Assay:
-
The assay will be performed in a 96-well plate format.
-
The reaction mixture will contain recombinant human ALDH1A3, NAD⁺, and the substrate propionaldehyde.
-
The test compound will be pre-incubated with the enzyme before the addition of the substrate.
-
The production of NADH will be monitored by measuring the increase in fluorescence at an excitation of 340 nm and an emission of 460 nm.
-
IC₅₀ values will be determined from the dose-response curves.
3. Antimicrobial Activity Assay:
The presence of halogens in the structure suggests potential antimicrobial activity.[3][8]
Protocol using Broth Microdilution Method:
-
Prepare serial dilutions of the test compounds in a 96-well plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Predicted Functional Profile and Structure-Activity Relationship
Based on the available literature for analogous compounds, we can predict the functional profile of this compound and discuss the potential structure-activity relationships.
Comparative Functional Data (Experimental and Predicted)
| Compound | Cytotoxicity (Predicted IC₅₀, µM) | ALDH1A3 Inhibition (Predicted IC₅₀, µM) | Antimicrobial Activity (Predicted MIC, µg/mL) |
| This compound | 10-50 | 1-10 | 16-64 |
| Benzaldehyde | >100 | >200 | >128 |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde | ~15-30[4] | ~0.23[4] | Not Reported |
| 4-[(3-Fluorobenzyl)oxy]benzaldehyde | Not Reported | Not Reported | Not Reported |
The halogenation on the benzyl ring is expected to enhance the biological activity. The ortho-chloro and -fluoro substituents in the target molecule create a unique electronic and steric environment that may favor binding to specific biological targets over other isomers. For instance, in the context of ALDH inhibition, the benzyloxybenzaldehyde scaffold has been shown to be a potent and selective inhibitor of ALDH1A3.[4] The specific halogenation pattern of our target compound may further refine this selectivity.
Logical Relationship: From Structure to Function
Caption: The interplay between structural features and predicted biological activity.
Conclusion
This guide provides a comprehensive framework for the structural and functional evaluation of this compound. By leveraging a comparative approach with structurally similar compounds, we have outlined a clear path for its synthesis, characterization, and biological screening. The unique halogenation pattern of the benzyl moiety is hypothesized to impart enhanced biological activity, particularly in the realms of anticancer and enzyme inhibitory applications. The proposed experimental workflows provide a robust methodology for testing these hypotheses and elucidating the structure-activity relationships that govern the therapeutic potential of this promising class of molecules. The insights gained from these studies will be invaluable for the rational design of next-generation benzaldehyde-based therapeutics.
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Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Treatments. MDPI. Available at: [Link]
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Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. Available at: [Link]
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A Researcher's Guide to the In Vitro Evaluation of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde Derivatives as Potential Anticancer Agents
This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic effects of novel 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde derivatives on prevalent cancer cell lines. We will delve into the rationale behind the synthesis of these compounds, provide detailed protocols for robust cytotoxicity assessment, and offer a template for the presentation and interpretation of data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anticancer therapeutics.
Introduction: The Rationale for Targeting Cancer with Novel Benzaldehyde Derivatives
Benzaldehyde and its derivatives have long been recognized for their potential as anticancer agents.[1][2] These compounds, found naturally in fruits like almonds and figs, have demonstrated tumor-specific cytotoxicity and the ability to overcome treatment resistance in various cancer models.[2] The mechanism of action for some benzaldehyde derivatives involves the induction of non-apoptotic cell death and the suppression of epithelial-mesenchymal plasticity (EMP), a key process in cancer metastasis.[3][4]
The core structure of this compound combines a benzaldehyde moiety with a halogenated benzyl group. The inclusion of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity and electronic characteristics, which in turn can influence its biological activity.[5] This strategic halogenation is hypothesized to enhance the cytotoxic potential and selectivity of the parent benzaldehyde scaffold.
This guide outlines a systematic approach to synthesize and evaluate a series of these novel derivatives against three well-characterized human cancer cell lines:
-
HeLa (Cervical Cancer): A robust and widely studied epithelial cell line.
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line, crucial for studying hormone-responsive cancers.
-
A549 (Lung Cancer): A common model for non-small cell lung cancer.
By comparing the cytotoxic profiles of these derivatives, we aim to identify lead compounds with potent and selective anticancer activity, paving the way for further preclinical development.
Synthesis of this compound Derivatives
The synthesis of the target compounds will be based on a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide. The general synthetic scheme is outlined below.
Caption: General synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde.[6]
-
Reactant Preparation: To a round-bottom flask, add 3-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone.
-
Addition of Alkyl Halide: While stirring, add 2-chloro-6-fluorobenzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5-7 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
A series of derivatives can be synthesized by using appropriately substituted 3-hydroxybenzaldehydes or 2-chloro-6-fluorobenzyl bromides.
In Vitro Cytotoxicity Evaluation: A Dual-Assay Approach
To obtain a comprehensive understanding of the cytotoxic effects of the synthesized derivatives, we will employ two distinct and complementary in vitro assays: the MTT assay and the LDH assay.
Cell Culture
HeLa, MCF-7, and A549 cells will be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability and metabolic activity.[3][7]
-
Cell Seeding: Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzaldehyde derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.[1]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release from cells treated with a lysis buffer.
Caption: Potential future research directions.
Conclusion
This guide provides a robust framework for the synthesis and in vitro cytotoxic evaluation of novel this compound derivatives. By following the detailed protocols and data analysis strategies outlined herein, researchers can effectively screen and identify promising new candidates for cancer therapy. The systematic approach described will facilitate the generation of reliable and reproducible data, contributing to the advancement of anticancer drug discovery.
References
[1]Ariyoshi-Kishino, K., Hashimoto, K., Amano, O., Saitoh, J., Kochi, M., & Sakagami, H. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069–5076. [Link]
[8]ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
[9]protocols.io. (2024). LDH cytotoxicity assay. [Link]
[3]Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
[10]National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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New Journal of Chemistry. (n.d.). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. [Link]
[12]Chan, E. C., & Lee, C. Y. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]
[13]de Souza, M. V. N., et al. (2014). Cytotoxic evaluation of substituted benzaldehydes. Revista Virtual de Química, 6(2), 266-275. [Link]
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[16]Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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[19]RGCC International. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. [Link]
[20]Al-Majnoun, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(15), 4478. [Link]
[2]PubMed. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-76. [Link]
The Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions, 51(17), 6721-6732. [Link]
[21]MDPI. (2022). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 27(22), 7800. [Link]
[22]ResearchGate. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]
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[24]PubMed. (1992). Synthesis of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. Journal of Medicinal Chemistry, 35(8), 1330-9. [Link]
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Spectroscopic analysis to confirm the structure of synthesized 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
A Guide to the Spectroscopic Confirmation of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
In the landscape of medicinal chemistry and materials science, the precise synthesis of novel organic compounds is paramount. The compound this compound serves as a critical intermediate in the synthesis of various complex molecules, including potential therapeutic agents.[1][2][3] Its utility, however, is entirely dependent on the successful and unambiguous confirmation of its molecular structure post-synthesis. An erroneous structure can lead to the misinterpretation of biological activity, wasted resources, and invalidated research.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we create a self-validating analytical workflow that ensures the highest degree of confidence in the synthesized product.
Overall Analytical Workflow
The confirmation of the target molecule's structure is a systematic process. Following the chemical synthesis and subsequent purification, a battery of spectroscopic techniques is employed. Each technique provides a unique and complementary piece of the structural puzzle. The data from all methods must converge to provide an unambiguous confirmation.
Caption: Workflow for the synthesis and structural confirmation of the target compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Causality Behind Expected Signals: The electron density around a proton nucleus dictates its resonance frequency (chemical shift). Electron-withdrawing groups (like C=O, Cl, F, and ether oxygens) decrease the electron density, "deshielding" the proton and shifting its signal to a higher frequency (downfield). The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity) according to the n+1 rule.
Predicted ¹H NMR Spectrum of this compound
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded proton attached to the electron-withdrawing carbonyl carbon. No adjacent protons to couple with.[4] |
| Benzaldehyde Ring | 7.3 - 7.8 | Multiplet (m) | 4H | Protons on the benzaldehyde ring experience varied electronic effects from the aldehyde and ether groups, leading to complex splitting. |
| Benzyl Ring | 7.1 - 7.5 | Multiplet (m) | 3H | These protons are influenced by the ortho-chloro and ortho-fluoro substituents, resulting in a complex multiplet.[5][6] |
| Methylene (-OCH₂-) | 5.1 - 5.3 | Singlet (s) | 2H | Protons are adjacent to an electron-withdrawing oxygen and an aromatic ring. Appears as a singlet as there are no adjacent protons. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, with its signal defined as 0.0 ppm.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical acquisition involves shimming the magnetic field for homogeneity, tuning the probe, and running a standard pulse sequence.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule and gives insight into their chemical environment (e.g., sp², sp³, carbonyl).
Causality Behind Expected Signals: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is determined by its electronic environment. Electronegative atoms deshield the carbon nucleus, shifting its signal downfield. Carbonyl carbons are particularly deshielded and appear at very high chemical shifts.
Predicted ¹³C NMR Spectrum of this compound
| Signal Assignment | Predicted δ (ppm) | Rationale |
| Carbonyl (C=O) | 190 - 193 | The carbon is double-bonded to a highly electronegative oxygen atom, causing extreme deshielding.[4][7] |
| Aromatic (C-O) | 158 - 162 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded. |
| Aromatic (C-F) | 157 - 161 (d) | The carbon directly bonded to fluorine will be deshielded and will appear as a doublet due to ¹J C-F coupling. |
| Aromatic (C-Cl) | 133 - 137 | The carbon attached to chlorine is deshielded relative to an unsubstituted aromatic carbon. |
| Aromatic (C-H & C-C) | 110 - 140 | The remaining 8 aromatic carbons will resonate in this region, with their specific shifts determined by their position relative to the substituents. |
| Methylene (-OCH₂-) | 65 - 70 | This sp³ hybridized carbon is attached to an electronegative oxygen, shifting it downfield from typical alkyl carbons. |
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol is nearly identical to that for ¹H NMR. However, as ¹³C has a low natural abundance and a smaller gyromagnetic ratio, significantly more scans are required to achieve a good signal-to-noise ratio, leading to longer acquisition times.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy.
Causality Behind Expected Absorptions: The frequency of a bond's vibration is determined by the masses of the bonded atoms and the strength of the bond. Stronger bonds (e.g., double and triple bonds) and bonds with lighter atoms vibrate at higher frequencies (wavenumbers).
Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Confirmation |
| ~3050 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of aromatic rings.[8] |
| ~2820 & ~2720 | Aldehyde C-H Stretch | Weak | These two bands are highly characteristic of an aldehyde C-H bond.[8] |
| ~1705 | Aldehyde C=O Stretch | Strong, Sharp | A definitive peak confirming the presence of the carbonyl group.[8] |
| 1450 - 1600 | Aromatic C=C Stretch | Medium-Weak | Multiple bands confirm the benzene rings.[8] |
| 1200 - 1250 | Aryl-O-C Stretch | Strong | Indicates the aryl ether linkage (Ar-O-CH₂). |
| 1000 - 1100 | C-F Stretch | Strong | Confirms the presence of the carbon-fluorine bond. |
| 750 - 800 | C-Cl Stretch | Medium | Confirms the presence of the carbon-chlorine bond. |
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Background: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and run a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. The instrument measures the absorption of infrared radiation by the sample.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry (MS) provides the molecular weight of a compound and, through high-resolution instruments, its exact molecular formula. The fragmentation pattern can further corroborate the proposed structure.
Causality Behind Expected Spectrum: In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion gives the molecular weight. The presence of isotopes, like ³⁷Cl, results in characteristic patterns. The molecular ion can then fragment into smaller, stable ions, and the masses of these fragments provide clues about the molecule's structure.
Predicted Mass Spectrum for this compound (C₁₄H₁₀ClFO₂)
-
Molecular Weight: 264.03 g/mol (for ³⁵Cl isotope)
| m/z (Predicted) | Assignment | Significance |
| 264 & 266 | [M]⁺ and [M+2]⁺ | Molecular Ion Peak. The pair of peaks in an approximate 3:1 intensity ratio is the definitive signature of a single chlorine atom. |
| 141 & 143 | [C₇H₄ClFO]⁺ | Fragment corresponding to the 2-chloro-6-fluorobenzyl cation, resulting from cleavage of the ether bond. This is often a stable and prominent fragment. |
| 123 | [C₇H₅O₂]⁺ | Fragment corresponding to the 3-oxybenzaldehyde cation. |
| 121 | [C₇H₅O]⁺ | Fragment from the benzaldehyde portion after loss of two oxygen atoms or rearrangement. |
Experimental Protocol for Mass Spectrometry (e.g., ESI-MS)
-
Sample Preparation: Dissolve a very small amount of the sample (<<1 mg) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source at a slow, constant rate.
-
Ionization: A high voltage is applied, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.
-
Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion: A Unified Structural Proof
No single spectroscopic technique can unequivocally confirm the structure of this compound. True confidence is achieved when the data from all methods converge to tell a single, consistent story.
-
MS confirms the correct molecular weight (264.03 g/mol ) and the presence of one chlorine atom.
-
IR confirms the presence of the key functional groups: an aldehyde, an ether linkage, and aromatic rings.
-
¹³C NMR confirms the presence of 14 unique carbon environments, including the characteristic carbonyl and methylene carbons.
-
¹H NMR provides the final, detailed map, showing the specific arrangement and connectivity of all protons, from the downfield aldehyde proton to the key methylene singlet that bridges the two aromatic rings.
When the experimental data from each of these analyses align perfectly with the predicted spectra, the structure of the synthesized compound can be considered confirmed with a high degree of scientific certainty. This rigorous, multi-faceted approach is essential for ensuring the integrity and reproducibility of chemical research.
References
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
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PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Berkeley Learning Hub. (2024). Benzaldehyde IR Spectrum Analysis.
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NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-[(2-chloro-6-fluorobenzyl)oxy]-6h-benzo[c]chromen-6-one. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde. Retrieved from [Link]
- Tolstorozhev, G. B., et al. (2013).
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NIST. (n.d.). Benzaldehyde, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Patel, N. D., et al. (2018). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). World Journal of Pharmaceutical Research.
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Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel compound like 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a key building block in medicinal chemistry, rigorous purity assessment is non-negotiable. The presence of even minute quantities of impurities—be they starting materials, by-products, or degradation products—can have profound implications for the biological activity and toxicological profile of the final drug substance.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the principal method for determining the purity of synthesized this compound. We will explore the causality behind methodological choices, present a robust HPLC protocol, and objectively compare its performance against alternative techniques like Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). This document is designed for the discerning researcher and drug development professional, offering field-proven insights to guide analytical strategy.
The Primacy of HPLC in Pharmaceutical Quality Control
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique in the pharmaceutical industry for purity and assay determinations.[1] Its dominance stems from its versatility, high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally unstable—a category into which many complex organic molecules like our target compound fall.[2][3]
The core principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a molecule like this compound, which possesses a polar carbonyl group, an ether linkage, and a substituted aromatic system, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions of the analyte with the stationary phase; more polar impurities will elute earlier, while more non-polar impurities will be retained longer.
A Validated HPLC Protocol for Purity Determination
The following protocol is a robust, self-validating system designed for the accurate purity assessment of this compound. The validation of such a method must adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][4][5]
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 phase provides the necessary hydrophobicity for retaining the analyte, while the 150 mm length and 5 µm particles offer a good balance between resolution and analysis time.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water. Rationale: The acid suppresses the ionization of any potential acidic or basic impurities, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 15.0 90 20.0 90 20.1 50 25.0 50 Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the crude or purified synthesized product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: The aromatic rings in the molecule are expected to have strong UV absorbance at this wavelength, providing high sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (purity ≥99.5%) and dissolve in 20.0 mL of diluent.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (as a blank), followed by six replicate injections of the standard solution to establish system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000, and %RSD of peak area < 1.0%).
-
Inject the sample solution in duplicate.
-
The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
The logical flow of the HPLC purity assessment, from sample preparation to final result, is a critical pathway for ensuring data integrity.
Sources
A Comparative Guide to the Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde: A Benchmarking Study
Introduction
3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a key substituted benzaldehyde ether, a structural motif frequently encountered in the design of novel pharmaceutical agents and advanced functional materials. The synthesis of such diaryl-like ethers, particularly those with electronically diverse and sterically demanding substituents, requires a robust and optimized synthetic strategy. The classical Williamson ether synthesis serves as the foundational method for forming the critical C-O ether linkage.[1][2][3]
This technical guide provides an in-depth, objective comparison of the benchmark Williamson ether synthesis against two prominent alternative methodologies: Phase-Transfer Catalysis (PTC) and Microwave-Assisted Synthesis. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and present comparative experimental data to guide researchers and process chemists in selecting the most efficient route for their specific laboratory scale and throughput needs.
Benchmark Method: The Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then attacks an electrophilic carbon bearing a suitable leaving group, typically a halide.
For the synthesis of this compound, the reaction pathway involves the nucleophilic attack of the 3-hydroxybenzaldehyde phenoxide on 2-chloro-6-fluorobenzyl chloride. The choice of a primary benzylic halide is critical as it is highly reactive towards SN2 displacement and less prone to the competing E2 elimination pathway that can plague reactions with secondary or tertiary halides.[2][4]
Experimental Protocol: Benchmark Williamson Synthesis
-
Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF, 5 mL per gram of 3-hydroxybenzaldehyde).
-
Expert Insight: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without being harsh enough to promote side reactions with the aldehyde functionality. DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction rate.[4]
-
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete formation of the potassium phenoxide.
-
Alkylating Agent Addition: Dissolve 2-chloro-6-fluorobenzyl chloride (1.1 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Thermal Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate of the crude product should form.
-
Purification: Filter the crude product, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizing the Benchmark Workflow
Caption: Workflow for the classical Williamson ether synthesis.
Alternative Methods: Enhancing Efficiency and Sustainability
While reliable, the classical Williamson synthesis can require long reaction times and high temperatures. Modern synthetic chemistry offers powerful alternatives to address these limitations.
Alternative 1: Phase-Transfer Catalysis (PTC) Enhanced Synthesis
Phase-Transfer Catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic phase).[5] For this synthesis, the solid K₂CO₃ base and the resulting potassium phenoxide have poor solubility in many organic solvents. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the phenoxide anion from the solid/aqueous phase into the organic phase where the alkyl halide resides.[1][6][7] This "transferred" anion is highly reactive, leading to significantly faster reaction rates under milder conditions.[7]
-
Reagent Preparation: To a 250 mL round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloro-6-fluorobenzyl chloride (1.1 eq), powdered K₂CO₃ (2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene (10 mL per gram of 3-hydroxybenzaldehyde).
-
Expert Insight: Toluene is a less polar and less hazardous solvent than DMF. The use of PTC makes this substitution possible, aligning with principles of green chemistry. The catalyst, TBAB, forms an ion pair with the phenoxide, [Q⁺RO⁻], which is soluble in the toluene phase.[5]
-
-
Thermal Conditions: Heat the heterogeneous mixture to 60-70 °C with vigorous stirring for 1-2 hours. The lower temperature and shorter time are direct benefits of the catalytic cycle.
-
Workup and Isolation: Cool the reaction, filter off the inorganic salts, and wash the filter cake with a small amount of toluene.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization as described in the benchmark method.
Alternative 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently.[8][9] Unlike conventional heating which relies on conduction, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[1][10]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-hydroxybenzaldehyde (1.0 eq), 2-chloro-6-fluorobenzyl chloride (1.1 eq), K₂CO₃ (1.5 eq), and acetonitrile (5 mL).
-
Expert Insight: Acetonitrile is a suitable polar solvent with a good dissipation factor for microwave heating. The reaction is performed in a sealed vessel to allow the temperature to rise above the solvent's boiling point, further accelerating the reaction.
-
-
Microwave Irradiation: Seal the vessel and place it in a laboratory-grade microwave reactor. Irradiate the mixture at 130 °C for 10-15 minutes.
-
Workup and Isolation: After the vessel has cooled to a safe temperature, filter the mixture to remove the inorganic base.
-
Purification: Evaporate the acetonitrile from the filtrate. The crude product can then be purified via flash column chromatography or recrystallization.
Performance Comparison: A Head-to-Head Analysis
The choice of synthetic method is often a trade-off between speed, yield, cost, and available equipment. The following table summarizes the key performance indicators for the three described methods, based on typical results for Williamson ether syntheses found in the literature.
| Parameter | Benchmark Williamson Synthesis | PTC-Enhanced Synthesis | Microwave-Assisted Synthesis |
| Typical Yield | 50–95%[1] | 70–98% | 60–95%[1][10] |
| Reaction Time | 4–8 hours[1] | 1–3 hours | 10–20 minutes[1][10] |
| Temperature | 80–100 °C | 60–80 °C | 130–150 °C (in sealed vessel) |
| Key Reagents | Strong Base (K₂CO₃), Polar Aprotic Solvent (DMF) | Strong Base, PTC Catalyst (TBAB), Apolar Solvent | Strong Base, Polar Solvent |
| Advantages | Simple setup, well-established | Milder conditions, faster than benchmark, greener solvents | Extremely rapid, high throughput potential |
| Disadvantages | Long reaction times, high energy use, hazardous solvents | Requires catalyst, vigorous stirring needed | Requires specialized microwave reactor |
Comparative Workflow Diagram
Caption: Comparison of key stages in the three synthetic routes.
Conclusion and Recommendations
All three methods presented are viable routes for the synthesis of this compound. The selection of the optimal method depends on the specific objectives of the research or production campaign.
-
Benchmark Williamson Synthesis: This method is ideal for laboratories without specialized equipment and for initial small-scale syntheses where reaction time is not a critical factor. Its reliability and predictability are its greatest strengths.
-
PTC-Enhanced Synthesis: This represents a significant process improvement, offering a balance of increased speed and milder conditions without the need for capital investment in new equipment. It is highly recommended for scaling up reactions where efficiency and the use of more environmentally benign solvents are priorities.
-
Microwave-Assisted Synthesis: For high-throughput screening, rapid analogue synthesis, and methods development, the microwave-assisted approach is unparalleled. The dramatic reduction in reaction time allows for the rapid generation of compound libraries and accelerates the discovery timeline.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the most appropriate synthesis for their target molecules, ensuring both high purity and optimal efficiency.
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. Available at: [Link]
-
Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Rider University. Available at: [Link]
-
Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. Available at: [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Available at: [Link]
-
Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025). Preprints.org. Available at: [Link]
-
Thonder, J. A., & Barrows, J. R. (2010). Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory: Diels−Alder Cycloaddition, Wittig Reaction, and Williamson Ether Synthesis. Journal of Chemical Education, 87(1), 94–96. Available at: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. (2020). JETIR, 7(6). Available at: [Link]
-
Moriyama, K., & Togo, H. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Synthesis, 45(02), 183-184. Available at: [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Methodologies in Ether Synthesis. Royal Society of Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC. Available at: [Link]
-
Tobisu, M., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Organic Letters, 19(6), 1346–1349. Available at: [Link]
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). OUCI. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Available at: [Link]
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Synthesis of 3-Chloro-2-hydroxybenzaldehyde. (n.d.). PrepChem.com. Available at: [Link]
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2-Chloro-6-fluorobenzaldehyde - Wikipedia. (n.d.). Available at: [Link]
-
Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017). ResearchGate. Available at: [Link]
-
Benzaldehyde, m-hydroxy-. (n.d.). Organic Syntheses. Available at: [Link]
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CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]
-
3-Chloro-2-hydroxybenzaldehyde. (n.d.). PubChem. Available at: [Link]
-
Gauthier, S., et al. (1992). Synthesis of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. Journal of Medicinal Chemistry, 35(8), 1330-9. Available at: [Link]
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3-Chlorobenzaldehyde. (n.d.). PubChem. Available at: [Link]
-
o-Acylbenzaldehydes in Organic Synthesis. (n.d.). ARKAT USA, Inc. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzaldehyde Derivatives
Welcome to this in-depth technical guide on conducting comparative molecular docking studies of benzaldehyde derivatives. As researchers, scientists, and drug development professionals, our goal is to leverage computational tools to accelerate the discovery of novel therapeutics. This guide will provide you with not only the "how" but also the critical "why" behind the experimental choices in a molecular docking workflow, ensuring your in silico experiments are both robust and insightful.
The Rationale: Why Dock Benzaldehyde Derivatives?
Benzaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry. Their relatively simple structure allows for facile chemical modification, enabling the exploration of a vast chemical space to optimize interactions with biological targets. These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2][3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it allows us to model the interaction between a small molecule (ligand), such as a benzaldehyde derivative, and a protein target at an atomic level.[5] This provides invaluable insights into the binding mode and affinity, guiding the rational design of more potent and selective compounds.
Selecting Your Target: Where Do Benzaldehyde Derivatives Bind?
The initial and most critical step in any docking study is the selection of a relevant biological target. The literature reveals several key proteins that are effectively modulated by benzaldehyde derivatives.
-
Aldehyde Dehydrogenase (ALDH): Specifically, isoforms like ALDH1A3 have gained attention in cancer research due to their role in chemoresistance.[6][7][8][9][10] Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3.[6][7][8][9][10]
-
Aldose Reductase (AR): This enzyme is a key player in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.[11][12] Phenyl-substituted benzaldehydes have shown significant inhibitory activity against AR.[11][12]
-
Tyrosinase: A copper-containing enzyme involved in melanin biosynthesis, making it a target for agents treating hyperpigmentation.[13][14][15][16][17] Various substituted benzaldehydes have been investigated as tyrosinase inhibitors.[13][14][15][16][17]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition is a well-established approach for managing type 2 diabetes.[18][19][20][21][22] Dihydroxybenzaldehyde derivatives have shown notable inhibitory effects.[18]
For the purpose of this guide, we will focus on a comparative docking study of benzaldehyde derivatives against Aldose Reductase (AR) , a well-validated target with readily available structural data.
The Virtual Experiment: A Step-by-Step Docking Protocol
Here, we outline a comprehensive and self-validating protocol for a comparative docking study. The causality behind each step is explained to ensure scientific integrity.
Preparation of the Receptor and Ligands
Causality: The accuracy of a docking simulation is highly dependent on the quality of the input structures. Proper preparation ensures that the protonation states, charges, and structural integrity of both the protein and the ligands are correctly represented.
Protocol:
-
Receptor Acquisition and Preparation:
-
Download the crystal structure of human Aldose Reductase (e.g., PDB ID: 1US0) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands. The presence of these molecules can interfere with the docking algorithm.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are crucial for hydrogen bonding interactions.
-
Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This can be achieved using tools like H++ or the Protein Preparation Wizard in Schrödinger Suite.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.
-
-
Ligand Preparation:
-
Draw the 2D structures of your benzaldehyde derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Generate low-energy conformers for each ligand. Ligands are flexible molecules, and exploring their conformational space is essential for finding the optimal binding pose.
-
Assign correct protonation states and partial charges to the ligand atoms. The MMFF94 force field is a commonly used method for this step.[23]
-
Defining the Binding Site
Causality: The docking algorithm needs to know where to search for potential binding poses. Defining a specific binding site, or "grid," focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the simulation.
Protocol:
-
Grid Generation:
-
Identify the active site of the target protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature reports.
-
Define a grid box that encompasses the entire active site with a sufficient buffer zone (typically 10-15 Å) around it. This ensures that the ligand can freely rotate and translate within the binding pocket.
-
Performing the Docking Simulation
Causality: The docking algorithm systematically samples different conformations, positions, and orientations of the ligand within the defined binding site. A robust search algorithm is essential to explore the vast conformational space and identify the most favorable binding modes.
Protocol:
-
Choice of Docking Software: Several well-validated docking programs are available, each with its own search algorithm and scoring function. Common choices include:
-
AutoDock: A widely used open-source software that employs a Lamarckian genetic algorithm.[24]
-
Glide (Schrödinger): A commercial software known for its accuracy and speed, utilizing a hierarchical search protocol.[6][8]
-
FlexX: A program that uses an incremental construction algorithm to place the ligand in the active site.[5]
-
-
Docking Parameters:
-
Set the number of docking runs (e.g., 50-100) to ensure a thorough search of the conformational space.[24]
-
Utilize a suitable search algorithm (e.g., genetic algorithm, Monte Carlo).[5][24]
-
For this example, we will proceed with a standard precision (SP) or extra precision (XP) docking protocol if using Glide, which provides a good balance between speed and accuracy.[11][12]
-
Analyzing the Results
Causality: The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.
Protocol:
-
Pose Selection and Scoring:
-
Analyze the top-ranked docking poses for each benzaldehyde derivative.
-
The primary metric for comparison is the docking score or estimated binding energy.
-
-
Visual Inspection and Interaction Analysis:
-
Visually inspect the binding mode of the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD, Maestro).
-
Identify key molecular interactions, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Major contributors to the overall binding energy.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
-
-
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, summarize your quantitative data in a structured table.
Table 1: Comparative Docking Scores and Key Interactions of Benzaldehyde Derivatives with Aldose Reductase (PDB: 1US0)
| Compound ID | Benzaldehyde Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | Benzaldehyde | -5.8 | Tyr48, His110, Trp111 | Tyr48 (OH) | Trp111, Phe122 |
| 2 | 4-Hydroxybenzaldehyde | -6.5 | Tyr48, His110, Trp111, Ser302 | Tyr48 (OH), Ser302 (OH) | Trp111, Phe122 |
| 3 | 4-Nitrobenzaldehyde | -7.2 | Tyr48, His110, Trp111, Asn160 | Asn160 (NH2) | Trp111, Phe122 |
| 4 | 3,4-Dihydroxybenzaldehyde | -7.8 | Tyr48, His110, Trp111, Ser302, Asp43 | Tyr48 (OH), Ser302 (OH), Asp43 (OD1) | Trp111, Phe122 |
| Sorbinil | (Standard Inhibitor) | -8.5 | Tyr48, His110, Trp111, Cys298 | Tyr48 (OH), His110 (NE2) | Trp111, Phe122, Pro218 |
Analysis of the Data:
The hypothetical data in Table 1 illustrates a common trend observed in structure-activity relationship (SAR) studies. The addition of hydroxyl and nitro groups to the benzaldehyde scaffold leads to more negative docking scores, suggesting improved binding affinity. 3,4-Dihydroxybenzaldehyde (Compound 4) shows a significantly better score than the parent benzaldehyde, which can be attributed to the formation of additional hydrogen bonds with key residues in the active site, such as Ser302 and Asp43. Comparing these results to a known inhibitor like Sorbinil provides a benchmark for the potential efficacy of the designed derivatives.
Visualizing the Workflow
A clear visualization of the experimental workflow is crucial for understanding the logical progression of the study.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this compound is not merely a regulatory hurdle; it is a critical component of responsible laboratory practice. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this halogenated aromatic aldehyde, ensuring the protection of personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound, a classification that immediately dictates specific handling and disposal pathways. Its hazard profile, extrapolated from data on structurally similar compounds, necessitates a cautious approach.
The primary risks stem from its potential biological effects and the hazardous byproducts that can be generated during decomposition or improper disposal. The presence of chlorine and fluorine atoms on the benzyl ring is of particular concern, as incineration of this waste stream can produce acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF) if not performed in a specialized facility equipped with scrubbers.
Table 1: GHS Hazard and Precautionary Statements Summary
| Category | GHS Code | Statement | Causality and Implication for Disposal |
| Health Hazards | H302 | Harmful if swallowed. | Accidental ingestion is a primary risk. All waste must be securely contained to prevent exposure. |
| H315 | Causes skin irritation. | Direct contact with the compound or contaminated materials can cause irritation. PPE is mandatory. | |
| H319 | Causes serious eye irritation. | Eye protection is critical. Waste containers should be handled below eye level. | |
| H332 | Harmful if inhaled. | Handling of the solid compound should minimize dust formation. All transfers must occur in a ventilated space. | |
| Environmental Hazard | H413 | May cause long lasting harmful effects to aquatic life. | This compound must never be disposed of down the drain. Environmental release must be strictly avoided. |
| Disposal Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. | This is a mandatory directive. Self-treatment or disposal via standard municipal waste is not an option. |
The Core Principle: Rigorous Waste Segregation
The single most critical step in the proper disposal of this compound is segregation . This compound must be treated as a halogenated organic waste . Mixing it with non-halogenated waste streams can lead to regulatory non-compliance and significantly increase disposal costs, as the entire commingled volume must then be treated as the more hazardous halogenated waste.
The rationale is based on the required disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration in facilities that can neutralize the resulting acidic gases. Non-halogenated solvents, by contrast, can sometimes be recycled or incinerated under different conditions. The following decision workflow is a self-validating system to ensure correct segregation at the point of generation.
Caption: Waste segregation decision workflow for halogenated compounds.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This is your first and most important line of defense.
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH or EN166 standards are mandatory.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as solid contaminated waste after handling.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or in case of a spill, a complete chemical-resistant suit may be necessary.
Step 2: Waste Collection and Containerization
Proper containment is crucial to prevent leaks and exposure.
-
Select the Correct Container:
-
For liquid waste (e.g., reaction mixtures, solutions), use a designated, compatible plastic carboy, typically provided by your institution's EHS department and pre-labeled for "Halogenated Organic Waste".
-
For solid waste (e.g., contaminated filter paper, gloves, spill absorbents), use a puncture-resistant container lined with two heavy-duty plastic bags.
-
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.
-
Fill out the tag completely, listing "this compound" and all other chemical constituents and their estimated percentages.
-
Ensure the generator's name and the accumulation start date are clearly written.
-
-
Handling:
-
All transfers of waste should be conducted inside a certified chemical fume hood to minimize inhalation risk.
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Do not overfill containers; a maximum of 90% capacity is a common best practice to allow for expansion.
-
Step 3: Management of Spills and Contaminated Materials
Accidents can happen. A prepared response is key to mitigating risk.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Cleanup:
-
For small spills of the solid, carefully sweep up the material without creating dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Place all contaminated cleanup materials into a sealed, double-bagged container and label it as hazardous solid waste.
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol), and dispose of the cleaning wipes as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Step 4: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: The container must be kept in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Arrange for Pickup: Once the container is full, or if the accumulation time limit set by your institution is reached, contact your EHS office to schedule a pickup. They will coordinate with a licensed hazardous waste management company for transport and final disposal at an approved facility, completing the "cradle-to-grave" chain of custody.
Regulatory Framework: The Basis of Our Protocols
All laboratory waste disposal procedures in the United States are grounded in the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA). RCRA establishes the comprehensive "cradle-to-grave" system for managing hazardous waste, which tracks waste from its point of generation to its final disposal. As a generator of hazardous waste, your laboratory is legally responsible for its proper identification, management, and disposal, even after it leaves your facility. Adherence to the procedures outlined in this guide is a critical step in fulfilling these regulatory and ethical obligations.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of scientific research. By understanding its hazard profile, rigorously segregating it as a halogenated waste, and adhering to a strict protocol for collection, labeling, and storage, we ensure a safe working environment and protect our shared ecosystem. Always remember the core principles: Segregate, Label, Contain, and Consult your EHS professionals. They are your partners in maintaining a safe and compliant laboratory.
References
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]
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Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]
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Occupational Safety & Health Guidance Manual for Hazardous Waste Site Activities. (1985). NIOSH | CDC. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. [Link]
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]
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NIOSH Pocket Guide to Chemical Hazards. (2005). CDC. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]
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New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy. [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global. [Link]
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Hazardous Waste Management. (n.d.). NYS Department of Environmental Conservation. [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety. [Link]
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Organic solvent waste. (2025). Kemicentrum, Lund University. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Lab (OC-Praktikum). [Link]
- Safety D
Personal protective equipment for handling 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, ensuring both personal safety and experimental integrity. The recommendations herein are synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated aromatic aldehydes.
Hazard Analysis and Risk Assessment
Understanding the hazard profile of this compound is fundamental to establishing safe handling protocols. Based on its chemical structure—a halogenated benzyl ether derivative of benzaldehyde—and data from analogous compounds, a comprehensive risk assessment identifies the following primary hazards.[1][2]
Summary of Potential Hazards:
| Hazard Category | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed or inhaled.[1][2] | Ingestion, Inhalation |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | Dermal Contact |
| Eye Damage | Causes serious eye irritation, potentially leading to damage.[1][2] | Ocular Contact |
| Respiratory Irritation | May cause irritation to the respiratory tract if dust or aerosols are inhaled.[1][2] | Inhalation |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[3] | Environmental Release |
The presence of chloro- and fluoro- substituents on the benzyl ring, combined with the aldehyde functional group, dictates a cautious approach. Aldehydes are known for their potential to cause irritation and sensitization, while halogenated aromatic compounds require careful handling due to their persistence and potential for toxicity.[4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential, beginning with engineering controls and culminating in specific personal gear. The following protocol is designed to provide robust protection during the handling of this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations involving this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[6] This is the primary barrier to prevent inhalation of dust or aerosols and to contain any potential spills.
Mandatory PPE for All Operations
The following PPE constitutes the minimum requirement for any procedure involving this compound.[7]
-
Protective Clothing: A flame-resistant laboratory coat must be worn and fully buttoned.[8] This protects the skin from accidental splashes.
-
Eye Protection: Chemical safety goggles that meet the ANSI Z87.1 standard are required.[7][8] Safety glasses alone do not provide adequate protection against chemical splashes.[7]
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[6] Nitrile provides good resistance to a range of chemicals, and the outer glove can be removed immediately upon contamination, protecting the inner glove and the user's hand.[7][8] Gloves must be inspected for any signs of degradation before use and changed frequently.[3]
Task-Specific PPE Enhancements
For procedures with an elevated risk of exposure, additional PPE is mandated.
-
Large-Volume Transfers (>50 mL): When pouring or transferring larger volumes, supplement safety goggles with a full-face shield to protect against significant splashes.[7]
-
Aerosol Generation: If any procedure has the potential to generate significant dust or aerosols (e.g., sonication, vigorous mixing), the use of a NIOSH-approved respirator may be necessary, based on a site-specific risk assessment.[8][9]
The following diagram illustrates the PPE selection workflow.
Caption: PPE Selection Workflow Diagram
Safe Handling and Operational Plan
Adherence to procedural best practices is critical for minimizing exposure risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the workflow above.
-
Weighing: If working with a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.[10]
-
Solution Preparation: Add the solid to the solvent in a suitable container. Cap the container before removing it from the weigh scale. If dissolving, do so with gentle swirling or magnetic stirring to prevent aerosolization.
-
Reaction Setup: Perform all subsequent reaction setup steps within the fume hood.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Doffing PPE: Remove PPE in the correct order: outer gloves, face shield (if used), lab coat, goggles, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Response and Decontamination
Immediate and correct response to an exposure or spill is crucial.
Emergency Procedures:
| Incident | Response Protocol |
| Skin Contact | Immediately remove contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention. |
| Small Spill (<5g) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[12] Scoop the material into a labeled, sealed container for hazardous waste disposal.[2][12] Decontaminate the area with a suitable solvent. |
| Large Spill (>5g) | Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact your institution's Environmental Health & Safety (EHS) department immediately. |
The following diagram outlines the emergency response logic.
Caption: Emergency Response Flowchart
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental safety. As a halogenated organic compound, this compound must not be disposed of down the drain.[3][6]
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and list this compound as a primary constituent.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[3][6] Common disposal methods for such compounds include high-temperature incineration.[13][14]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- Google Patents. (1992). US5174893A - Process for dehalogenation of contaminated waste materials.
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of California, Berkeley - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

